Product packaging for 4-(4-Pentylphenyl)benzoic acid(Cat. No.:CAS No. 59662-47-4)

4-(4-Pentylphenyl)benzoic acid

Cat. No.: B1586810
CAS No.: 59662-47-4
M. Wt: 268.3 g/mol
InChI Key: VRGQQLFRUKMDSW-UHFFFAOYSA-N
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Description

4-(4-Pentylphenyl)benzoic acid is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B1586810 4-(4-Pentylphenyl)benzoic acid CAS No. 59662-47-4

Properties

IUPAC Name

4-(4-pentylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGQQLFRUKMDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366236
Record name 4-(4-pentylphenyl)benzoic acid
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-47-4
Record name 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-pentylphenyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyl-4'-biphenylcarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Pentylphenyl)benzoic acid fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core physicochemical properties, synthesis, characterization, and potential applications of this molecule, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound, also known as 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative characterized by a pentyl group and a carboxylic acid moiety at opposite ends of the biphenyl core. This specific arrangement of lipophilic (pentyl chain) and polar (carboxylic acid) functionalities imparts unique properties, making it a molecule of significant interest in materials science and medicinal chemistry.

Its rigid biphenyl core is a common structural motif in liquid crystals, where the pentyl chain contributes to the molecule's ability to self-assemble into ordered mesophases.[1] In the realm of drug discovery, the biphenyl scaffold is a privileged structure, and derivatives of benzoic acid are fundamental building blocks for a wide array of therapeutic agents, noted for applications ranging from anticancer to antimicrobial.[2][3][4] Understanding the fundamental properties of this compound is therefore crucial for its effective utilization as a synthetic intermediate or a functional material.

Core Physicochemical Properties

The functional characteristics of this compound are dictated by its molecular structure. The quantitative properties are summarized below. It is important to note that properties such as melting point can vary depending on the crystalline form (polymorphism) and purity of the sample.[5]

PropertyValueSource
CAS Number 59662-47-4[5][6]
Molecular Formula C₁₈H₂₀O₂[6]
Molar Mass 268.35 g/mol [6]
Melting Point 177 °C to 268 °C (polymorph dependent)[1][5]
Boiling Point 425.6 ± 34.0 °C (Predicted)[5]
Density 1.075 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 4.22 (Predicted)[5]
Storage Sealed in a dry environment at room temperature.[5]
Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

A robust and scalable synthesis for this compound utilizes the haloform reaction, a classic and reliable method for converting aryl methyl ketones into the corresponding carboxylic acids. This pathway is advantageous due to the availability of the starting materials and the high yields achievable.

Experimental Protocol: Synthesis via Haloform Reaction

This protocol is adapted from established procedures for synthesizing 4'-substituted-4-biphenylcarboxylic acids.[1]

Step 1: Preparation of Sodium Hypobromite Solution

  • Rationale: The hypobromite ion (BrO⁻) is the active oxidizing agent in this haloform reaction. It is generated in situ from bromine and sodium hydroxide for immediate use, as it is unstable. The reaction is kept cold (10-15 °C) to minimize disproportionation of the hypobromite into bromate and bromide.

  • In a suitable vessel, dissolve 2 kg of sodium hydroxide in 7.5 L of water, then cool the solution to 10-15 °C using an ice bath.

  • Slowly add 1.8 kg of bromine to the cold sodium hydroxide solution with continuous stirring. Maintain the temperature below 15 °C throughout the addition. The resulting solution contains sodium hypobromite.

Step 2: Oxidation of 4'-n-Pentyl-4-acetylbiphenyl

  • Rationale: The methyl ketone (4'-n-pentyl-4-acetylbiphenyl) is the substrate. The reaction proceeds via base-catalyzed halogenation of the methyl group, followed by nucleophilic acyl substitution to cleave the C-C bond, forming bromoform (CHBr₃) and the sodium salt of the desired carboxylic acid. Dioxane is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous hypobromite solution.

  • In a 30 L reactor equipped with a stirrer and reflux condenser, dissolve 883 g of 4'-n-pentyl-4-acetylbiphenyl in 3.75 L of p-dioxane.

  • Slowly add the prepared sodium hypobromite solution to the dioxane solution over approximately 50 minutes.

  • After the addition is complete, warm the mixture to 35-40 °C and stir for 3 hours to drive the reaction to completion.

Step 3: Work-up and Product Isolation

  • Rationale: Sodium bisulfite is added to quench any unreacted bromine or hypobromite, reducing it to bromide. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid, which is poorly soluble in water, to precipitate out of the solution.

  • Allow the reaction mixture to stand overnight.

  • Add 250 g of sodium bisulfite and stir to ensure complete quenching.

  • Carefully neutralize the mixture by adding 2.8 L of concentrated hydrochloric acid. A solid precipitate of this compound will form.

  • Isolate the solid product by filtration.

  • Wash the filter cake thoroughly with water to remove inorganic salts.

Step 4: Purification by Recrystallization

  • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. Acetic acid is chosen as the solvent because the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for high recovery of pure crystals upon cooling.

  • Dry the crude solid.

  • Transfer the dried solid to a clean vessel and add 6 L of acetic acid.

  • Heat the mixture with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

  • Filter the recrystallized product, wash with a small amount of cold acetic acid, and then dry thoroughly to yield pure this compound.[1]

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purify Purification NaOH NaOH Solution NaOBr Sodium Hypobromite (in situ, <15°C) NaOH->NaOBr Br2 Bromine Br2->NaOBr Oxidation Oxidation (35-40°C, 3h) NaOBr->Oxidation Start 4'-Pentyl-4-acetylbiphenyl in Dioxane Start->Oxidation Quench Quench with Sodium Bisulfite Oxidation->Quench Acidify Acidify with HCl Quench->Acidify Filter1 Filtration Acidify->Filter1 Recrystal Recrystallization (from Acetic Acid) Filter1->Recrystal Final Pure Product Recrystal->Final

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

In the absence of specific library spectra, the structure of this compound can be reliably confirmed using standard spectroscopic techniques. The expected profile is detailed below, providing a self-validating system for identity and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the aromatic rings.

  • O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

  • C-H Stretch: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid, conjugated with the aromatic ring.[8]

  • C=C Stretch: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum should show distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the pentyl chain.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Aromatic Protons 7.2 - 8.2 Doublets, Multiplets 8H
Benzylic Protons (-CH₂-) ~2.6 Triplet 2H
Methylene Protons (-CH₂-) 1.3 - 1.7 Multiplets 6H

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |

  • Rationale: The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange.[7] The aromatic protons will appear as a complex set of signals characteristic of a 1,4,1',4'-tetrasubstituted biphenyl system. The aliphatic protons of the pentyl chain will show standard splitting patterns and integrations, with the benzylic protons being the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR provides a map of all unique carbon environments in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 165 - 175
Aromatic Carbons 125 - 148

| Aliphatic Carbons (Pentyl) | 14 - 36 |

  • Rationale: The carbonyl carbon of the carboxylic acid is significantly deshielded.[7] The spectrum will show multiple signals in the aromatic region due to the different electronic environments of the substituted and unsubstituted carbons. The five distinct carbons of the pentyl chain will appear in the upfield aliphatic region.

Applications and Research Opportunities

The unique bifunctional nature of this compound makes it a valuable compound in several advanced research areas.

  • Liquid Crystals: As a mesogen, this molecule can be used to form liquid crystalline phases. The interplay between the rigid biphenyl core and the flexible pentyl chain is key to its self-assembly properties. It can be used as a component in liquid crystal mixtures for display technologies or as a precursor for liquid crystal polymers.[1]

  • Pharmaceutical Synthesis: Benzoic acid and its derivatives are crucial intermediates in drug synthesis.[3][9] This particular molecule can serve as a "building block" to introduce a lipophilic biphenyl moiety into a larger drug candidate, potentially enhancing its binding affinity to biological targets or improving its pharmacokinetic profile.

  • Advanced Polymers: The carboxylic acid group allows this molecule to be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides to create high-performance polymers with tailored thermal and mechanical properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard good laboratory practices.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[5]

References

  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties. [Link]
  • PubChem. Benzoic acid, 4-propyl-, 4-pentylphenyl ester. [Link]
  • CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. [Link]
  • LookChem.
  • LookChem.
  • ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]
  • Supporting Information.
  • MDPI.
  • PrepChem.com. Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. [Link]
  • Google Patents. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]
  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate.
  • PubMed.
  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]
  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

The Mesogenic Nature of 4-(4-Pentylphenyl)benzoic Acid: A Technical Guide to its Liquid Crystalline Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-(4-Pentylphenyl)benzoic acid, a representative calamitic liquid crystal. While the initial query into its "mechanism of action" suggested a biological role, extensive analysis reveals its primary scientific and industrial significance lies in the field of materials science, specifically in its ability to form liquid crystalline phases. This document is intended for researchers, materials scientists, and professionals in drug development who may encounter such molecules and seek to understand their physicochemical properties. We will delve into the structural underpinnings of its mesogenic behavior, the nature of the liquid crystal phases it forms, the experimental methodologies for its characterization, and the potential applications of this class of materials.

Introduction to Calamitic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] These materials can flow like a liquid, yet their constituent molecules maintain a degree of orientational order, similar to a crystal.[1] This dual nature gives rise to anisotropic physical properties, which are central to their applications.[2]

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are broadly classified by their molecular shape.[3] this compound belongs to the class of calamitic liquid crystals, which are characterized by their rod-like or elongated molecular structure.[4][5] This anisotropic geometry is a fundamental prerequisite for the formation of liquid crystalline phases, or mesophases.[4]

The structure of a typical calamitic mesogen consists of three key components: a rigid core, flexible terminal groups, and often a linking group.[6] The rigid core, typically composed of aromatic rings, provides the structural stability for anisotropic ordering, while the flexible terminal chains, such as the pentyl group in our molecule of interest, influence the temperature range of the mesophases.[6][7]

Molecular Structure and Mesogenic Properties of this compound

The liquid crystalline behavior of this compound is a direct consequence of its molecular architecture. Let's dissect its structure to understand how it promotes the formation of mesophases.

  • Rigid Core: The molecule possesses a rigid biphenyl benzoic acid core. This extended, planar structure is crucial for establishing the long-range orientational order characteristic of liquid crystals.[7][8] The aromatic rings contribute to strong intermolecular π-π stacking and van der Waals interactions, which favor parallel alignment of the molecules.

  • Flexible Terminal Group: The pentyl (C5H11) chain at one end of the biphenyl core is a flexible, non-polar tail. This alkyl chain disrupts perfect crystalline packing, lowering the melting point and allowing for the existence of intermediate liquid crystalline phases before transitioning to an isotropic liquid at higher temperatures.[6] The length of this alkyl chain is a key determinant of the specific mesophases formed and their transition temperatures.[8]

  • Polar Carboxylic Acid Group: The carboxylic acid (-COOH) group at the other end introduces polarity and the capacity for strong hydrogen bonding. This can lead to the formation of dimers, effectively elongating the molecular unit and enhancing the stability of the liquid crystal phases.

The interplay of these structural features—a rigid core promoting alignment and flexible/polar terminals modulating the packing and transition temperatures—is the fundamental "mechanism" behind the liquid crystalline nature of this compound.

Figure 1: Molecular structure of this compound.

Expected Liquid Crystalline Phases

As a calamitic mesogen, this compound is expected to exhibit one or more of the following thermotropic liquid crystal phases upon heating from its solid crystalline state:

Nematic Phase (N)

The nematic phase is the least ordered liquid crystal phase.[2] In this phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, referred to as the director (n ).[9] However, they lack any long-range positional order, and their centers of mass are randomly distributed, allowing the material to flow like a liquid.[1] The nematic phase is characterized by its fluidity and thread-like optical textures (Schlieren textures) when viewed under a polarized light microscope.[1][10]

Smectic Phases (Sm)

At temperatures below the nematic phase, more ordered smectic phases may appear.[1] In smectic phases, in addition to long-range orientational order, the molecules exhibit a degree of positional order, organizing themselves into layers.[1]

  • Smectic A (SmA) Phase: The molecules are aligned with their long axes perpendicular to the layer planes. The molecules are randomly positioned within the layers, making each layer a two-dimensional liquid.[1]

  • Smectic C (SmC) Phase: Similar to the Smectic A phase, but the molecules are tilted at an angle to the layer normal.[1]

The presence and type of smectic phase are highly dependent on the length of the flexible alkyl chain and the strength of intermolecular interactions.

cluster_nematic Nematic Phase cluster_smecticA Smectic A Phase cluster_smecticC Smectic C Phase a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b6 b5->b6 b7 b6->b7 b8 b7->b8 b9 b10 b9->b10 b11 b10->b11 b12 b11->b12 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c6 c5->c6 c7 c6->c7 c8 c7->c8 c9 c10 c9->c10 c11 c10->c11 c12 c11->c12

Figure 2: Arrangement of molecules in Nematic and Smectic phases.

Experimental Characterization of Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases of this compound involve two primary analytical techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[11][12]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases.[12] The sample is placed between two crossed polarizers and observed as a function of temperature.

  • Isotropic Liquid: Appears dark (extinguished) as it does not alter the polarization of light.

  • Liquid Crystal Phases: Being birefringent, they rotate the plane of polarized light and appear as bright, often colorful, and textured regions.[9] Each liquid crystal phase has a characteristic optical texture that aids in its identification. For instance, the nematic phase often exhibits a "Schlieren" texture.[1][10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[11][12] A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference.

  • Phase Transitions: First-order phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) appear as endothermic peaks on heating and exothermic peaks on cooling.

  • Enthalpy of Transition (ΔH): The area under a transition peak is proportional to the enthalpy change, providing information about the degree of molecular ordering change during the transition.

TransitionTemperature (°C)Enthalpy (ΔH)
Crystal → MesophaseTmΔHm
Mesophase 1 → Mesophase 2T1ΔH1
Mesophase → IsotropicTc (Clearing Point)ΔHc
Note: The values in this table are placeholders and would be determined experimentally for this compound.
Experimental Workflow:

cluster_workflow Characterization Workflow Sample Sample of this compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM HeatingCooling Controlled Heating/Cooling Cycle DSC->HeatingCooling POM->HeatingCooling Data Phase Transition Temperatures & Enthalpies HeatingCooling->Data Textures Optical Textures HeatingCooling->Textures Identification Phase Identification & Characterization Data->Identification Textures->Identification

Figure 3: Experimental workflow for liquid crystal characterization.

Potential Applications

Calamitic liquid crystals with biphenyl benzoic acid cores are foundational materials for liquid crystal displays (LCDs).[6] The ability to control the alignment of the molecules with an electric field allows for the modulation of light, which is the basic principle of LCD technology.[2] While this compound itself may not be a component of modern display mixtures, its study provides fundamental insights into the structure-property relationships that guide the design of new liquid crystal materials. Other potential applications for this class of materials include:

  • Temperature Sensors: The pitch of chiral nematic phases (which can be induced by adding a chiral dopant) is temperature-dependent, leading to a change in the color of reflected light.[13]

  • Anisotropic Solvents: Liquid crystals can be used as ordered solvents in chemical reactions and for spectroscopic studies.[13]

  • Organic Semiconductors: The self-assembling nature of liquid crystals is being explored for applications in organic electronics.

Conclusion

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Sources

4-(4-Pentylphenyl)benzoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid for Researchers and Drug Development Professionals

Abstract

Introduction

This compound, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of calamitic (rod-like) liquid crystals. These molecules possess a unique combination of fluidity and long-range orientational order, making them responsive to external stimuli such as temperature and electric fields. The structure of this compound, featuring a rigid biphenyl core, a flexible pentyl chain, and a hydrogen-bonding carboxylic acid group, gives rise to its rich mesomorphic behavior and potential for self-assembly.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of novel liquid crystalline materials. By providing a detailed understanding of this compound, we aim to facilitate its exploration in areas such as liquid crystal displays (LCDs), advanced functional materials, and supramolecular assemblies for drug delivery and other biomedical applications.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with two common methods detailed below. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: From 4'-n-Pentyl-4-acetylbiphenyl

This method involves the haloform reaction of a methyl ketone to yield the corresponding carboxylic acid.

  • Reaction Scheme:

Synthesis_Method_1 start 4'-n-Pentyl-4-acetylbiphenyl reagents 1. Br₂, NaOH, p-dioxane/H₂O 2. HCl start->reagents product This compound reagents->product

Figure 1: Synthesis of this compound from 4'-n-Pentyl-4-acetylbiphenyl.

  • Experimental Protocol:

    • In a suitable reactor, dissolve 4'-n-pentyl-4-acetylbiphenyl in p-dioxane.

    • In a separate vessel, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (10-15 °C) aqueous solution of sodium hydroxide.

    • Slowly add the sodium hypobromite solution to the solution of 4'-n-pentyl-4-acetylbiphenyl with stirring.

    • After the addition is complete, continue stirring at 35-40 °C for several hours.

    • Quench the reaction by adding sodium bisulfite.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from glacial acetic acid to obtain pure this compound[1].

Method 2: From 4-n-Pentyl-4'-cyanobiphenyl

This method involves the hydrolysis of a nitrile to the corresponding carboxylic acid.

  • Reaction Scheme:

Synthesis_Method_2 start 4-n-Pentyl-4'-cyanobiphenyl reagents H₂SO₄ (70%), H₂O, heat start->reagents product This compound reagents->product

Figure 2: Synthesis of this compound from 4-n-Pentyl-4'-cyanobiphenyl.

  • Experimental Protocol:

    • To a flask equipped with a reflux condenser, add 4-n-pentyl-4'-cyanobiphenyl and 70% (w/w) sulfuric acid.

    • Heat the mixture under reflux with stirring for several hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from glacial acetic acid to yield pure this compound[2].

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by a suite of analytical techniques. Below are the expected physicochemical properties and spectroscopic data, inferred from data for structurally similar compounds.

PropertyPredicted ValueSource
Molecular Formula C₁₈H₂₀O₂[3][4]
Molecular Weight 268.35 g/mol [3][4]
Appearance White to off-white solid[4]
Melting Point ~177 °C[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl core, the aliphatic protons of the pentyl chain, and the acidic proton of the carboxylic acid group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0-13.0br s1H-COOH
~8.10d2HAromatic (ortho to -COOH)
~7.70d2HAromatic (ortho to pentyl)
~7.65d2HAromatic (meta to -COOH)
~7.30d2HAromatic (meta to pentyl)
~2.65t2H-CH₂-Ar
~1.65m2H-CH₂-CH₂-Ar
~1.35m4H-(CH₂)₂-CH₃
~0.90t3H-CH₃
  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~145-140Aromatic C (quaternary)
~130-125Aromatic CH
~35-CH₂-Ar
~31-CH₂-
~22-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~3300-2500 (broad)O-H stretch (carboxylic acid dimer)
~2955, 2925, 2855C-H stretch (aliphatic)
~1680C=O stretch (carboxylic acid dimer)
~1605, 1495C=C stretch (aromatic)
~1420, 1300O-H bend, C-O stretch
~920 (broad)O-H out-of-plane bend
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 268.

Liquid Crystalline Properties

This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The presence of the carboxylic acid group promotes the formation of hydrogen-bonded dimers, which enhances the aspect ratio of the molecule and stabilizes the mesophases.

Dimerization cluster_0 Hydrogen-Bonded Dimer mol1 R-Ph-Ph-COOH dimer R-Ph-Ph-C(O)O-H...O=C(OH)-Ph-Ph-R mol2 HOOC-Ph-Ph-R

Figure 3: Dimerization of this compound via hydrogen bonding.

Phase Transitions

Based on reports for this compound and its analogs, this compound is expected to exhibit a smectic mesophase. A detailed thermal analysis using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required to determine the precise transition temperatures and identify the specific type of smectic phase (e.g., Smectic A, Smectic C).

  • Expected Phase Sequence on Heating: Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

It is possible that not all phases will be present. For instance, the compound might transition directly from a smectic phase to the isotropic liquid.

  • Differential Scanning Calorimetry (DSC) Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 200 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point (e.g., 25 °C).

    • Reheat the sample at the same rate.

    • Analyze the endothermic and exothermic peaks in the heating and cooling cycles to determine the phase transition temperatures and their associated enthalpies (ΔH).

TransitionExpected Temperature Range (°C)
Crystal to Smectic~100-150
Smectic to Nematic~150-170
Nematic to Isotropic~170-180

Note: These are estimated temperature ranges based on similar compounds and require experimental verification.

Applications

The unique properties of this compound make it a promising candidate for various applications in materials science and beyond.

Liquid Crystal Displays (LCDs)

While not typically used as a single component, this compound and its derivatives can be valuable components in liquid crystal mixtures for display applications. The ability to form stable mesophases over a broad temperature range and its influence on the dielectric anisotropy of a mixture are key properties. Furthermore, similar molecules like 4-(4-heptylphenyl)benzoic acid have been shown to be effective in creating self-assembled alignment layers in liquid crystal cells, which are crucial for achieving uniform molecular orientation and high-quality display performance.

Supramolecular Chemistry and Self-Assembly

The carboxylic acid group is a versatile functional handle for directing self-assembly through hydrogen bonding. This allows for the formation of a variety of supramolecular structures, such as liquid crystalline physical gels and hydrogen-bonded networks. These self-assembled materials can have applications in:

  • Molecular Recognition: The defined cavities and surfaces of the self-assembled structures can be designed to selectively bind to other molecules.

  • Drug Delivery: The formation of liquid crystalline phases can be exploited to encapsulate and control the release of therapeutic agents.

  • Advanced Materials: The ability to form ordered structures on surfaces can be used in the fabrication of sensors and other functional materials.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable liquid crystalline material with a rich potential for scientific investigation and application. Its straightforward synthesis, well-defined molecular structure, and propensity for self-assembly make it an attractive target for researchers in materials science, organic chemistry, and drug development. This technical guide has provided a comprehensive overview of its synthesis, predicted characterization data, liquid crystalline properties, and potential applications. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into this and related materials.

References

  • PrepChem. Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid.
  • PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties.

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The Genesis of a Liquid Crystal Pioneer: A Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and synthesis of 4-(4-Pentylphenyl)benzoic acid, a molecule pivotal to the development of modern liquid crystal displays (LCDs). This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey, detailed experimental protocols, and foundational principles.

Foreword: The Unseen Architect of Our Digital World

In the vast landscape of chemical compounds, few possess the direct lineage to a technological revolution as this compound. While its name may not be commonplace, its descendants are ubiquitous, gracing the screens of our televisions, smartphones, and computers. This guide illuminates the scientific narrative of this crucial molecule, tracing its origins from the burgeoning field of liquid crystal research to its role as a key intermediate in the synthesis of materials that have shaped our digital age. We will explore not just the "what" and "how" of its existence, but the "why" – the scientific rationale that guided its discovery and the enduring legacy it holds in materials science.

Discovery and Historical Context: The Quest for Stable, Room-Temperature Liquid Crystals

The story of this compound is intrinsically linked to the pioneering work of Professor George W. Gray and his research group at the University of Hull in the early 1970s.[1][2] Their research was driven by a critical technological need: the development of stable, colorless liquid crystalline materials that exhibited a nematic phase at ambient temperatures, a prerequisite for their use in the burgeoning field of liquid crystal displays.[2][3]

Prior to Gray's work, many known liquid crystals were either chemically unstable or operated at elevated temperatures, rendering them impractical for consumer electronics. The breakthrough came with the systematic investigation of cyanobiphenyls, a class of compounds that exhibited the desired electro-optical properties and stability.[4] The most famous of these, 4-cyano-4'-pentylbiphenyl (commonly known as 5CB), became the cornerstone of the LCD industry.

This compound, also known as 4'-pentyl-4-biphenylcarboxylic acid, emerged as a vital precursor in the synthesis of 5CB and other valuable liquid crystalline materials.[5][6] Its molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a polar carboxylic acid group, proved to be an ideal template for creating molecules with the desired mesomorphic properties. The alkyl chain contributes to the material's fluidity and influences its melting point, while the rigid core is essential for the formation of the ordered, yet fluid, liquid crystal phases.

The synthesis of a range of substituted biphenyl-4-carboxylic acids was a strategic approach to understanding structure-property relationships in liquid crystals.[6] By systematically varying the terminal groups, Gray and his team were able to fine-tune the mesophase behavior of these compounds, paving the way for the design of materials with specific transition temperatures and electro-optical characteristics.

Physicochemical Properties and Characterization

This compound is a colorless crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₂N/A
Molecular Weight 268.35 g/mol N/A
Melting Point 177 °C[5]
Liquid Crystal Phase Smectic[5]

The formation of a smectic liquid crystal phase upon melting is a characteristic feature of this compound.[5] In a smectic phase, the molecules are organized into layers, with the long axes of the molecules typically oriented perpendicular to the layer planes. This layered structure gives rise to unique optical and rheological properties.

Synthesis of this compound: Detailed Experimental Protocols

Two primary synthetic routes to this compound have been established, each with its own set of advantages and mechanistic underpinnings.

Method 1: From 4'-n-Pentyl-4-acetylbiphenyl via the Haloform Reaction

This method utilizes the well-established haloform reaction to convert a methyl ketone into a carboxylic acid.

Experimental Protocol:

  • Preparation of the Hypobromite Solution: In a separate vessel, dissolve 2 kg of sodium hydroxide in 7.5 L of water and cool the solution to 10-15 °C. To this cooled solution, slowly add 1.8 kg of bromine while maintaining the temperature at approximately 10 °C. This exothermic reaction forms a solution of sodium hypobromite. The cooling is crucial to prevent the disproportionation of hypobromite to bromate and bromide.

  • Reaction with the Ketone: In a 30 L stainless steel reactor equipped with a stirrer, reflux condenser, and an addition funnel, dissolve 883 g of 4'-n-pentyl-4-acetylbiphenyl in 3.75 L of p-dioxane.

  • Addition of Hypobromite: Slowly add the prepared sodium hypobromite solution to the solution of the ketone over a period of 50 minutes. The rate of addition is controlled to manage the exothermic nature of the reaction.

  • Reaction Completion and Work-up: After the addition is complete, stir the mixture at 35-40 °C for 3 hours. Allow the reaction to stand overnight.

  • Quenching and Neutralization: Add 250 g of sodium bisulfite to the reaction mixture to quench any remaining hypobromite. Neutralize the mixture with 2.8 L of concentrated hydrochloric acid. This protonates the carboxylate salt to form the carboxylic acid.

  • Isolation and Purification: Separate the resulting solid product by filtration, wash it with water, and then dry it. Recrystallize the crude product from 6 L of acetic acid to yield 747 g (84% yield) of 4'-n-pentyl-4-biphenylcarboxylic acid.[7]

Causality of Experimental Choices:

  • Choice of Haloform Reaction: This reaction is a classic and efficient method for the conversion of methyl ketones to carboxylic acids, making it a suitable choice for this synthesis.[8][9][10]

  • Use of p-Dioxane: Dioxane is a good solvent for the organic substrate and is miscible with the aqueous hypobromite solution, facilitating the reaction.

  • Sodium Bisulfite Quench: This step is essential for safety and to prevent unwanted side reactions by destroying any excess oxidizing agent.

  • Acidification: The carboxylic acid is soluble in its salt form in the basic reaction mixture. Acidification is necessary to precipitate the desired product.

  • Recrystallization: This is a standard purification technique to remove impurities and obtain a high-purity final product.

Reaction Mechanism Visualization:

haloform_reaction ketone 4'-n-Pentyl-4-acetylbiphenyl enolate Enolate Intermediate ketone->enolate OH⁻ trihalo Trihalomethyl Ketone Intermediate enolate->trihalo 3 Br₂ carboxylate Carboxylate Salt trihalo->carboxylate OH⁻ acid This compound carboxylate->acid H₃O⁺ nitrile_hydrolysis nitrile 4-n-Pentyl-4'-cyanobiphenyl protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile H⁺ amide_intermediate Amide Intermediate protonated_nitrile->amide_intermediate H₂O acid This compound amide_intermediate->acid H₂O, H⁺, Δ

Caption: Acid-catalyzed hydrolysis of 4-n-pentyl-4'-cyanobiphenyl.

Applications: A Cornerstone for Liquid Crystal Technology

The primary and most significant application of this compound is as a key intermediate in the synthesis of liquid crystals for display applications. [11]Its structure provides the essential biphenyl core that is prevalent in many liquid crystalline materials.

Key Applications Include:

  • Precursor to 5CB and other Cyanobiphenyls: As demonstrated in the second synthetic method, this carboxylic acid can be derived from 5CB. Conversely, the carboxylic acid can be converted to the nitrile, highlighting the synthetic relationship between these important molecules.

  • Component in Liquid Crystal Mixtures: While not typically used as a final liquid crystal material itself in displays, its derivatives, particularly esters and nitriles, are crucial components of liquid crystal mixtures. These mixtures are carefully formulated to achieve specific properties such as a broad nematic temperature range, low viscosity, and appropriate dielectric anisotropy for use in twisted nematic (TN) and other types of LCDs.

Conclusion: An Enduring Legacy in Materials Science

This compound stands as a testament to the power of fundamental chemical research in driving technological innovation. Its discovery and the elucidation of its properties were critical steps in the development of the liquid crystal materials that underpin a multi-billion dollar industry. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers and professionals in the field. The elegant simplicity of its structure, combined with its profound impact, ensures its place in the annals of materials science.

References

  • Gray, G. W., & Harrison, K. J. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • PrepChem. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid.
  • Wikipedia contributors. (2023, December 12). Haloform reaction. In Wikipedia, The Free Encyclopedia.
  • MySkinRecipes. (n.d.). 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid.
  • University of Hull. (2023, April 21). Professor George Gray – The University of Hull scientist behind LCD Technology.
  • BYJU'S. (n.d.). Haloform Reaction Mechanism.
  • Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples.
  • PrepChem. (n.d.). Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
  • Taylor & Francis Online. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB.
  • White Rose Research Online. (2022, June 10). Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond.
  • Wikipedia contributors. (2023, October 27). George Gray (chemist). In Wikipedia, The Free Encyclopedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology.
  • Cambridge University Press. (n.d.). Haloform Reaction.
  • Wikipedia contributors. (2023, November 29). 4-Cyano-4'-pentylbiphenyl. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2011, August 9). (PDF) Orientational behaviour of ultraviolet-tailored 4-cyano-4'-pentylbiphenyl at the aqueous/liquid crystal interface.
  • Semantic Scholar. (n.d.). George William Gray CBE MRIA FRSE. 4 September 1926 — 12 May 2013.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. (2006, August). (PDF) Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates.
  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid.

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An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid and Its Role in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-pentylphenyl)benzoic acid, a key component in the formulation of advanced liquid crystal (LC) materials. We delve into its synthesis, physicochemical properties, and its significant role in modifying the mesomorphic and electro-optical characteristics of nematic liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile organic acid. We will explore the underlying principles of its function, driven by its unique molecular architecture and propensity for hydrogen bonding, and provide detailed experimental protocols for its synthesis and characterization within a liquid crystal matrix.

Introduction: The Architectural Significance of this compound in Mesogen Design

The field of liquid crystal technology is predicated on the precise engineering of molecular structures to elicit specific mesomorphic and electro-optical behaviors. Within the vast library of mesogenic and near-mesogenic compounds, benzoic acid derivatives have long been recognized for their utility, primarily due to the directional and associative nature of the carboxylic acid functional group[1]. This compound, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, stands out as a particularly interesting molecule. Its structure, comprising a rigid biphenyl core, a flexible pentyl chain, and a hydrogen-bonding carboxylic acid moiety, provides a versatile platform for tuning the properties of liquid crystal mixtures.

The biphenyl core contributes to the molecule's anisotropy and thermal stability, which are fundamental requirements for liquid crystallinity[2]. The terminal pentyl group enhances its solubility in nematic hosts and influences the melting and clearing points of the resulting mixtures. However, it is the carboxylic acid group that imparts the most profound and tunable effects. Through the formation of hydrogen-bonded dimers, this compound can effectively elongate its molecular structure, thereby promoting or stabilizing liquid crystalline phases[1][3]. This self-assembly into supramolecular structures is a powerful tool for modulating the physical properties of a host liquid crystal.

This guide will elucidate the synthesis of this compound, present its key physicochemical data, and explore its application as a guest molecule in a nematic host, providing a detailed understanding of its structure-property relationships and its impact on the performance of liquid crystal devices.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of its nitrile precursor, 4-n-pentyl-4'-cyanobiphenyl (5CB), a well-characterized nematic liquid crystal[4][5]. The robust nature of the cyano group necessitates strong acidic or basic conditions for its conversion to a carboxylic acid. The following protocol details a reliable and scalable laboratory procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-n-pentyl-4'-cyanobiphenyl (5CB)

  • Sulfuric acid (70 wt%)

  • Deionized water

  • Glacial acetic acid

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Mantle heater with stirring capability

  • Reflux condenser

  • Glass filter funnel

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine 50 g of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 wt% sulfuric acid.

  • Hydrolysis: Heat the mixture under reflux with vigorous stirring for 2.5 hours using a mantle heater. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add 500 mL of deionized water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a glass filter funnel. Wash the collected solid thoroughly with deionized water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from glacial acetic acid to yield colorless crystals of this compound.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

SynthesisWorkflow

Physicochemical Properties

The mesomorphic and thermodynamic properties of this compound are crucial for understanding its behavior both in its pure form and as a component in liquid crystal mixtures. These properties are typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Summary
PropertyValueSource
Molecular Formula C₁₈H₂₀O₂
Molar Mass 268.35 g/mol N/A
CAS Number 59662-47-4N/A
Melting Point (Crystal to Smectic) 177 °C
Clearing Point (Smectic to Isotropic) >177 °C
Mesophase Type Smectic

Role in Liquid Crystal Mixtures: A Guest-Host System Perspective

While this compound exhibits its own liquid crystalline phase, its primary utility is often as a guest molecule in a nematic host. The introduction of a carboxylic acid into a nematic host, such as 5CB, can significantly alter the mixture's properties through the formation of hydrogen-bonded dimers. These dimers can be either homodimers of the carboxylic acid or heterodimers with other components of the mixture. This dimerization effectively creates a new, more elongated molecular species within the mixture, which can lead to an increase in the nematic-isotropic transition temperature (clearing point) and a broadening of the nematic range.

The extent of this effect is dependent on the concentration of the carboxylic acid. At low concentrations, the acid molecules may exist as monomers or form dimers, leading to a gradual change in the host's properties. As the concentration increases, the equilibrium shifts further towards dimer formation, resulting in a more pronounced effect on the clearing point.

Characterization of this compound in a Nematic Host

To elucidate the role of this compound in a liquid crystal mixture, a systematic characterization of a guest-host system is required. The following protocols outline the procedures for preparing and analyzing mixtures of this compound in a nematic host, such as 5CB.

Preparation of Guest-Host Mixtures

Procedure:

  • Calculate the required masses of this compound and the nematic host (e.g., 5CB) to achieve the desired weight percentages (e.g., 1%, 2%, 5%, 10% w/w).

  • Accurately weigh the components into a small vial.

  • Heat the vial to a temperature above the clearing point of the mixture while gently stirring or sonicating until a homogeneous isotropic solution is obtained.

  • Allow the mixture to cool slowly to room temperature.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and their associated enthalpies.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Hermetically seal 3-5 mg of the liquid crystal mixture in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature in the isotropic phase (e.g., 100 °C)[6][7].

    • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium and erase any thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature[6][7].

  • Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures. Integrate the peak areas to determine the enthalpy of each transition (ΔH).

DSCWorkflow

Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystal phases and observe their characteristic textures.

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean glass microscope slide. Cover with a coverslip and gently press to create a thin film.

  • Microscope Setup: Place the slide on a hot stage mounted on a polarized light microscope. Ensure the polarizers are crossed.

  • Thermal Analysis:

    • Heat the sample to its isotropic phase, where the field of view will appear dark.

    • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

    • Observe the formation of birefringent textures as the sample transitions into the nematic and any subsequent phases.

    • Record the temperatures at which these transitions occur and capture images of the characteristic textures (e.g., Schlieren, marbled for nematic; focal conic, fan-shaped for smectic).

Electro-Optical Characterization

The electro-optical response of the liquid crystal mixture is critical for its application in display devices. This characterization typically involves measuring the threshold voltage and response time.

Experimental Protocol: Electro-Optical Measurements

  • Cell Fabrication: Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass substrates with a defined cell gap (e.g., 5-10 µm) maintained by spacers. The inner surfaces of the substrates should be coated with an alignment layer (e.g., rubbed polyimide) to promote a specific director orientation (e.g., planar or homeotropic).

  • Cell Filling: Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.

  • Measurement Setup: Place the filled cell in a temperature-controlled holder between crossed polarizers in an optical setup. A laser or a light-emitting diode can be used as the light source, and a photodiode to detect the transmitted light intensity. Apply a square-wave AC voltage to the cell.

  • Threshold Voltage (Vth): Gradually increase the applied voltage and monitor the transmitted light intensity. The threshold voltage is the voltage at which a noticeable change in transmittance occurs, corresponding to the onset of director reorientation (Fréedericksz transition).

  • Response Time: Apply a voltage significantly above the threshold to switch the cell to its "on" state. Then, remove the voltage to allow the cell to relax back to its "off" state. The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% upon voltage application, and the decay time (τ_off) is the time for the transmittance to fall from 90% to 10% upon voltage removal.

Conclusion: A Versatile Tool for Liquid Crystal Formulation

This compound is a valuable and versatile molecule in the design and formulation of liquid crystal materials. Its synthesis from a common nematic liquid crystal precursor is straightforward. The key to its utility lies in the carboxylic acid moiety, which facilitates the formation of hydrogen-bonded dimers. This supramolecular self-assembly provides a powerful mechanism for tuning the properties of nematic liquid crystal mixtures. By incorporating this compound as a guest, researchers can effectively increase the clearing point and broaden the nematic range of the host material. The detailed protocols provided in this guide offer a robust framework for the synthesis, preparation, and comprehensive characterization of liquid crystal systems incorporating this important organic acid, enabling the rational design of advanced materials for a wide range of electro-optical applications.

References

  • PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
  • MDPI. Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals.
  • Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740–2756.
  • ACS Publications. Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
  • SciSpace. Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters.
  • IOSR Journals. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.
  • Light-Induced Manipulation of Circularly Polarized Luminescence Color and Intensity via the Photonic Bandgap Effect. American Chemical Society.
  • Royal Society of Chemistry. The Role of Hydrogen Bonding in Co-crystals.
  • Frontiers. Electro-optic response of bipolar nematic liquid crystal confined in oblate spheroid.
  • White Rose Research Online. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols.
  • Taylor & Francis Online. 5CB – Knowledge and References.
  • MDPI. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals.
  • PMC. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions.
  • PMC. Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture.
  • MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal.
  • ResearchGate. Chemical structure of nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).
  • PubMed. Electro-optic Response of Surface-Induced Nematic Order Above the Nematic-Isotropic Phase Transition Temperature.
  • ResearchGate. Perspective on structure-property relationship of room temperature single-component liquid crystals.
  • PubMed Central. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl.

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The Dawn of a New Phase: An In-depth Technical Guide to the Early Research of 4-(4-Pentylphenyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of Modern Displays

In the annals of materials science, few discoveries have permeated our daily lives as profoundly as that of stable, room-temperature liquid crystals. Before the advent of the ubiquitous flat-panel displays that define our interaction with the digital world, a significant body of foundational research was laid, exploring the subtle interplay of molecular structure and mesomorphic behavior. This technical guide delves into the core of this early research, focusing on 4-(4-Pentylphenyl)benzoic acid and its homologous analogs. These compounds, while perhaps not as commercially celebrated as their cyanobiphenyl cousins, were instrumental in elucidating the fundamental principles that govern the liquid crystalline state. As we dissect the synthesis, characterization, and structure-property relationships of these materials, we gain a deeper appreciation for the meticulous scientific inquiry that paved the way for a technological revolution. This guide is intended for researchers, scientists, and drug development professionals who seek not just to understand, but to innovate upon the foundational pillars of soft matter chemistry.

The Genesis of a Mesogen: The Biphenyl Carboxylic Acid Core

The story of this compound is intrinsically linked to the broader exploration of calamitic (rod-shaped) liquid crystals. The pioneering work of George W. Gray in the mid-20th century established a systematic approach to designing molecules with predictable liquid crystalline properties.[1][2] His seminal book, "Molecular Structure and the Properties of Liquid Crystals," laid the theoretical groundwork for understanding how molecular shape, polarity, and polarizability influence the formation of mesophases.[3] The biphenyl core was identified as a key structural motif, providing the necessary rigidity and linearity for molecules to exhibit anisotropic ordering in the liquid state.

The addition of a carboxylic acid group to the biphenyl structure introduced a crucial element: hydrogen bonding. This intermolecular interaction promotes the formation of dimers, effectively elongating the molecular unit and enhancing the stability of the liquid crystalline phase.[4] The early investigations into homologous series, where the length of a terminal alkyl chain is systematically varied, provided invaluable insights into the delicate balance of forces that govern the transition between crystalline, smectic, nematic, and isotropic phases.

Constructing the Mesogen: A Plausible Synthetic Pathway

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Part 1: Formation of the Biphenyl Core cluster_1 Part 2: Alkylation of the Biphenyl cluster_2 Part 3: Oxidation to the Carboxylic Acid 4-Bromotoluene 4-Bromotoluene Suzuki_Coupling Suzuki-Miyaura Coupling 4-Bromotoluene->Suzuki_Coupling Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Coupling 4-Methyl-4'-bromobiphenyl 4-Methyl-4'-bromobiphenyl Suzuki_Coupling->4-Methyl-4'-bromobiphenyl 4-Methyl-4'-bromobiphenyl_2 4-Methyl-4'-bromobiphenyl Grignard_Formation Grignard Formation 4-Methyl-4'-bromobiphenyl_2->Grignard_Formation Butyl_bromide 1-Bromobutane Alkylation Alkylation Butyl_bromide->Alkylation Grignard_Reagent 4-Methylbiphenyl-4'-magnesium bromide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Alkylation 4-Pentyl-4'-methylbiphenyl 4-Pentyl-4'-methylbiphenyl Alkylation->4-Pentyl-4'-methylbiphenyl 4-Pentyl-4'-methylbiphenyl_2 4-Pentyl-4'-methylbiphenyl Oxidation Oxidation (e.g., KMnO4) 4-Pentyl-4'-methylbiphenyl_2->Oxidation Target_Molecule This compound Oxidation->Target_Molecule

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

  • Reaction Principle: This palladium-catalyzed cross-coupling reaction joins an organoboron compound (phenylboronic acid) with an organohalide (4-bromotoluene).

  • Detailed Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.1 eq), and a suitable solvent such as toluene or a mixture of toluene and water.

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

    • Purge the flask with nitrogen for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 4-bromo-4'-methylbiphenyl.

This step can be achieved through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, or more directly via a Grignard reaction.

  • Reaction Principle: A Grignard reagent is formed from an organohalide and magnesium metal, which then acts as a nucleophile to attack an electrophile.

  • Detailed Protocol:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromo-4'-methylbiphenyl (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

    • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), add 1-bromobutane (1.1 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting 4-pentyl-4'-methylbiphenyl by column chromatography.

  • Reaction Principle: The methyl group on the biphenyl core is oxidized to a carboxylic acid using a strong oxidizing agent.

  • Detailed Protocol:

    • Dissolve 4-pentyl-4'-methylbiphenyl (1.0 eq) in a suitable solvent mixture, such as pyridine and water.

    • Heat the solution to reflux and add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water) to obtain the pure product.

Unveiling the Mesophase: Characterization Techniques

The characterization of liquid crystalline materials is crucial for understanding their physical properties and potential applications. The two primary techniques employed in the early research of these materials were Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Principle of Operation: As a liquid crystalline material is heated or cooled, it undergoes phase transitions (e.g., crystal to nematic, nematic to isotropic). These transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

  • Experimental Protocol:

    • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) over a desired temperature range that encompasses the expected phase transitions.

    • The heat flow to the sample is recorded as a function of temperature.

    • The sample is then cooled at the same controlled rate to observe the transitions upon cooling.

    • The peak temperatures in the DSC thermogram correspond to the phase transition temperatures, and the area under the peaks is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential tool for the visual identification of liquid crystal phases based on their unique optical textures.

  • Principle of Operation: Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures of colors and patterns for each type of mesophase.

  • Experimental Protocol:

    • A small amount of the this compound sample is placed on a clean glass microscope slide.

    • A coverslip is placed over the sample, and it is gently heated on a hot stage to the isotropic liquid phase to ensure a uniform thin film.

    • The sample is then slowly cooled while being observed through a polarizing microscope with crossed polarizers.

    • As the sample cools, it will transition into different liquid crystal phases, each exhibiting a characteristic texture (e.g., Schlieren texture for nematic phases, focal-conic or fan-like textures for smectic phases).

    • The temperatures at which these textural changes occur are recorded and correlated with the data obtained from DSC.

The Influence of Molecular Architecture: Structure-Property Relationships

A cornerstone of early liquid crystal research was the systematic study of homologous series to understand how subtle changes in molecular structure affect mesomorphic properties. For the 4-(4-alkylphenyl)benzoic acid series, the length of the n-alkyl chain (R) is the primary variable.

Structure_Property_Relationship Molecule 4-(4-Alkylphenyl)benzoic Acid R = n-alkyl chain Property1 Melting Point Generally increases with chain length, with odd-even alternation. Molecule:f1->Property1 Varying 'R' affects: Property2 Nematic-Isotropic Transition (Clearing Point) Exhibits a pronounced odd-even effect. Decreases with increasing chain length after an initial rise. Molecule:f1->Property2 Varying 'R' affects: Property3 Smectic Phase Stability Increases with increasing chain length. Longer chains promote layered structures. Molecule:f1->Property3 Varying 'R' affects: Property4 Nematic Range Tends to decrease for longer chain homologs as smectic phases become more dominant. Molecule:f1->Property4 Varying 'R' affects:

Caption: Influence of alkyl chain length on the properties of 4-(4-alkylphenyl)benzoic acids.

Tabulated Mesomorphic Properties of a Representative Homologous Series
Alkyl Chain (n)RCrystal -> Nematic/Smectic (°C)Nematic -> Isotropic (°C)Smectic -> Nematic (°C)
1CH₃~110~130-
2C₂H₅~100~145-
3C₃H₇~95~140-
4C₄H₉~90~150-
5C₅H₁₁~85~148~110
6C₆H₁₃~80~155~125
7C₇H₁₅~78~153~135
8C₈H₁₇~75~158~145

Note: These are illustrative values based on known trends and require experimental confirmation. "Cr" denotes the crystalline phase, "N" the nematic phase, "Sm" the smectic phase, and "I" the isotropic liquid phase.

Analysis of Trends
  • Melting Point: The melting points generally decrease as the alkyl chain lengthens, which can be attributed to the disruption of crystal packing by the flexible alkyl chains. An "odd-even" effect is often observed, where homologs with an even number of carbon atoms in the alkyl chain have higher melting points than the adjacent odd-numbered homologs.

  • Nematic to Isotropic Transition (Clearing Point): The clearing point is a measure of the thermal stability of the nematic phase. For this series, a pronounced odd-even effect is expected. The clearing points typically increase for the first few homologs and then gradually decrease as the alkyl chain becomes longer. This is because the longer, more flexible chains can disrupt the parallel alignment of the rigid cores.

  • Smectic Phase Stability: As the alkyl chain length increases, van der Waals interactions between the chains become more significant, promoting the formation of layered smectic phases. Consequently, the smectic phase transition temperatures tend to increase with increasing chain length, and for longer-chain homologs, the smectic phase may become the dominant or only mesophase observed.

Concluding Remarks and Future Perspectives

The early research on this compound and its analogs was a critical chapter in the development of liquid crystal science. These seemingly simple molecules provided a powerful platform for understanding the intricate relationship between molecular structure and macroscopic properties. The principles elucidated from these studies—the importance of a rigid core, the role of terminal flexible chains, and the influence of intermolecular forces like hydrogen bonding—remain fundamental to the design of novel mesogenic materials today.

While the focus of commercial applications shifted towards cyanobiphenyls and other materials with more desirable dielectric properties for display technologies, the foundational knowledge gained from the study of biphenyl carboxylic acids is undeniable. Modern research continues to build upon these early discoveries, exploring new applications for liquid crystals in areas such as photonics, sensors, and smart materials. The legacy of this early work serves as a testament to the power of systematic scientific investigation and its profound impact on technology and society.

References

  • Demus, D., Demus, H., & Zaschke, H. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie.[5][6][7][8][9]
  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[1][4][10][11][12]
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.[2][3][13]
  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130–131.[14]
  • Goodby, J. W. (2013). George William Gray. Physics Today, 66(10), 64.[3]
  • Fergason, J. L. (1964). Liquid Crystals. Scientific American, 211(2), 76–85.
  • Heilmeier, G. H., Zanoni, L. A., & Barton, L. A. (1968). Dynamic Scattering: A New Electrooptic Effect in Certain Classes of Nematic Liquid Crystals. Proceedings of the IEEE, 56(7), 1162–1171.
  • Karamysheva, L. A., Kovshev, E. I., Pavluchenko, A. I., Roitman, K. V., Titov, V. V., Torgova, S. I., & Grebyonkin, M. F. (1981). Mesomorphic properties of some phenyl cyclohexane derivatives. Molecular Crystals and Liquid Crystals, 67(1), 241–251.[14]
  • Kawamoto, H. (2002). The history of liquid-crystal displays. Proceedings of the IEEE, 90(4), 460–500.[15]
  • Merck KGaA. (2018, May 14). New Liquid Crystal Singles by Merck on the SID 2018.[16][17][18][19]
  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4939–4953.[10]
  • Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Buletinul Institutului Politehnic din Iasi, Sectia Chimie si Inginerie Chimica, 56(3), 57-64.[3]
  • Chauhan, M. B., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.[7][20]
  • Gray, G. W., & Kelly, S. M. (1981). Liquid crystals for twisted nematic display devices.
  • United States Patent No. 3,947,375. (1976).

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An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-pentylphenyl)benzoic acid (also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid), a biphenyl carboxylic acid of significant interest in materials science. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its primary applications, with a focus on its role as a mesogenic compound in liquid crystal formulations. Designed for researchers, chemists, and professionals in materials and drug development, this guide synthesizes technical data with practical insights, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Structure

This compound is an organic compound featuring a biphenyl core structure. This rigid backbone is functionalized with a flexible n-pentyl group at one para-position and a polar carboxylic acid group at the other. This specific arrangement of a rigid core, a flexible tail, and a hydrogen-bonding head group is a classic design for molecules intended to exhibit liquid crystalline properties.

  • IUPAC Name: 4'-(Pentyl)-[1,1'-biphenyl]-4-carboxylic acid

  • Synonyms: 4-(4-n-Pentylphenyl)benzoic acid, 4'-Pentylbiphenyl-4-carboxylic acid, 4-Carboxy-4'-pentylbiphenyl

  • CAS Number: 59662-47-4[1]

  • Molecular Formula: C₁₈H₂₀O₂[1]

  • Molecular Weight: 268.35 g/mol [2]

Chemical Structure: Image of the chemical structure of this compound (Note: An illustrative image would be placed here in a final document.)

Physicochemical and Spectroscopic Properties

The physical properties of this compound are largely dictated by its elongated molecular structure and the strong intermolecular hydrogen bonding facilitated by the carboxylic acid groups. These interactions lead to a high melting point and the formation of ordered phases.

Physical Properties

A summary of the key physical properties is presented in the table below. It is important to note that some values are predicted based on computational models but are consistent with experimentally observed data for similar biphenyl compounds.

PropertyValueSource(s)
Melting Point 177 °C (crystal to smectic phase)[3]
Boiling Point 425.6 ± 34.0 °C (Predicted)[2]
Density 1.075 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.22 ± 0.10 (Predicted)[2]
Appearance Colorless crystalline solid[3]
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from close structural analogs like 4-biphenylcarboxylic acid.[4][5] A commercial supplier confirms that typical NMR and IR data conform to the expected structure.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.2 ppm) will feature a set of doublets for the protons on the biphenyl core. The benzylic protons of the pentyl chain (adjacent to the phenyl ring) will appear further downfield (around δ 2.6 ppm) than the other aliphatic protons. The methylene groups of the pentyl chain will produce multiplets in the δ 1.3-1.7 ppm range, while the terminal methyl group will be a triplet around δ 0.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield shift (δ > 12 ppm), characteristic of hydrogen-bonded carboxylic acids.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carboxylic carbon above 170 ppm. The aromatic carbons will appear in the δ 125-148 ppm range, with quaternary carbons (those at the biphenyl linkage and attached to the functional groups) having distinct shifts. The aliphatic carbons of the pentyl chain will be observed in the upfield region of the spectrum (δ 14-36 ppm).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[5][8] A strong, sharp peak for the carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 268. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pentyl chain. The base peak could correspond to the stable biphenylpentyl cation.[9]

Synthesis and Purification

A reliable and documented method for the synthesis of this compound is the acid-catalyzed hydrolysis of its nitrile precursor, 4-cyano-4'-pentylbiphenyl (commonly known as 5CB), a widely available liquid crystal.[3][10] This approach is efficient and avoids the use of transition-metal catalysts that might be required for cross-coupling strategies.

Causality and Experimental Rationale

The choice of acidic hydrolysis is based on the robust and high-yielding conversion of an aromatic nitrile to a carboxylic acid. Sulfuric acid serves as both the acid catalyst and the solvent (in concentrated form), providing a highly protic environment that facilitates the multi-step hydrolysis of the cyano group to a carboxyl group. The reaction proceeds by initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. Using a well-characterized and commercially available starting material like 5CB ensures a high-purity product.[11][12]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification SM 4-Cyano-4'-pentylbiphenyl (5CB) Reaction Acid Hydrolysis SM->Reaction Quench Cool & Quench with H₂O Reaction->Quench Reagents 70% Sulfuric Acid (H₂SO₄) Heat (Reflux, 2.5h) Reagents->Reaction Filter Filter Solid Product Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Glacial Acetic Acid Wash->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the procedure outlined in US Patent 4017416.[3]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, charge 50.0 g of 4-cyano-4'-pentylbiphenyl (5CB) and 500 g of 70% (w/w) sulfuric acid.

  • Hydrolysis: Heat the mixture under reflux with vigorous stirring for 2.5 hours. The reaction mixture will become a dark, homogenous solution.

  • Isolation: After the reaction is complete, cool the flask in an ice-water bath. Carefully add 500 mL of cold deionized water to the cooled mixture to precipitate the product.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water until the washings are neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from glacial acetic acid. Dissolve the solid in a minimal amount of hot acetic acid, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a colorless crystalline solid.[3]

Key Applications and Research Insights

The unique molecular architecture of this compound makes it a valuable component in the field of materials science, particularly for liquid crystals. Its potential use in drug development is less explored but remains a possibility due to the prevalence of the biphenyl motif in medicinal chemistry.

Liquid Crystal Formulations

The primary application of this compound is as a mesogen—a compound that exhibits liquid crystal phases.[3] Its properties are a direct result of its structure:

  • Rigid Biphenyl Core: Provides the necessary structural anisotropy (rod-like shape) for molecules to align directionally.[4]

  • Flexible Pentyl Chain: This nonpolar tail contributes to the fluidity of the material and influences the specific type of liquid crystal phase (e.g., nematic, smectic) and its temperature range.

  • Carboxylic Acid Group: This polar head group promotes strong intermolecular hydrogen bonding, leading to the formation of stable dimers. These dimers effectively increase the length and rigidity of the molecule, which often enhances the stability and transition temperatures of the liquid crystal phase.[13]

Due to these features, this compound can be used either as a primary component or as a dopant in liquid crystal mixtures to modify their properties, such as clearing point, viscosity, and dielectric anisotropy. The hydrogen-bonding capability is also exploited to induce specific surface alignments (e.g., homeotropic or perpendicular alignment) in liquid crystal displays (LCDs), which is critical for their electro-optical performance.[14]

Drug Development and Medicinal Chemistry

The biphenyl carboxylic acid scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in several approved drugs, such as the anti-inflammatory agent Diflunisal. These structures are valued for their ability to mimic protein-protein interactions and fit into hydrophobic binding pockets of enzymes and receptors. While this compound itself is not a known therapeutic agent, its structure serves as a valuable starting point for the synthesis of more complex derivatives for screening as potential drug candidates.

Conclusion

This compound is a well-defined organic compound whose value lies in the precise combination of its structural elements. Its synthesis from the common liquid crystal 5CB is straightforward and efficient. The interplay between its rigid aromatic core, flexible alkyl chain, and hydrogen-bonding carboxylic acid group makes it an exemplary molecule for the design and formulation of liquid crystalline materials. While its primary role is firmly in materials science, its underlying biphenyl structure holds latent potential for applications in medicinal chemistry, making it a compound of continuing interest to a broad range of scientific professionals.

References

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  • Hu, Q.-Z., & Jang, C.-H. (2011). Orientational behaviour of ultraviolet-tailored 4-cyano-4'-pentylbiphenyl at the aqueous/liquid crystal interface. ResearchGate.
  • PubChem (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem.
  • Wikipedia (n.d.). 4-Cyano-4'-pentylbiphenyl. Wikipedia.
  • SpectraBase (n.d.). 4,4'-Biphenyldicarboxylic acid. SpectraBase.
  • ResearchGate (n.d.). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb). ResearchGate.
  • NIST (n.d.). Biphenyl-4-carboxylic acid Data. NIST WebBook.
  • ResearchGate (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate.

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The Lynchpin of Mesophase Engineering: A Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-pentylphenyl)benzoic acid, a versatile organic molecule pivotal to advancements in materials science and with burgeoning potential in medicinal chemistry. This document moves beyond a mere recitation of properties to deliver a deep, mechanistic understanding of its structure-property relationships. We will explore its foundational role in the design of liquid crystals, its application as a key monomer in high-performance polymers, and its utility as a synthetic intermediate for novel therapeutics. Detailed experimental protocols for synthesis and characterization are provided to empower researchers in their practical applications of this compound.

Core Molecular Architecture and Physicochemical Landscape

This compound, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, possesses a deceptively simple structure that belies its profound impact on material properties. Its molecular formula is C18H20O2 with a molar mass of 268.35 g/mol .[1] The architecture consists of three key moieties: a biphenyl rigid core, a flexible pentyl chain, and a polar carboxylic acid group. This tripartite structure is the very source of its utility, enabling a delicate balance of intermolecular forces that govern its self-assembly and reactivity.

PropertyValueSource
Molecular FormulaC18H20O2[1]
Molar Mass268.35 g/mol [1]
AppearanceWhite crystalline solid
Melting Point177 °C

The interplay between the rigid, aromatic biphenyl core and the flexible, aliphatic pentyl chain is fundamental to its ability to form liquid crystalline phases. The biphenyl unit provides the necessary anisotropy, or rod-like shape, that encourages orientational ordering. The pentyl chain, on the other hand, introduces a degree of disorder, preventing premature crystallization and allowing for the existence of mesophases over a broad temperature range. The terminal carboxylic acid group is a powerful tool for further functionalization and for promoting hydrogen bonding, which can influence the stability and type of liquid crystal phase formed.

Harnessing Anisotropy: The Liquid Crystal Frontier

The most prominent application of this compound is in the field of liquid crystals (LCs). Its molecular shape and the nature of its constituent parts are directly responsible for its mesogenic behavior.

Structure-Property Causality in Mesophase Formation

The formation of liquid crystal phases is a direct consequence of the molecule's amphiphilic character, where the rigid biphenyl core is incompatible with the flexible pentyl tail. This leads to microphase separation and the formation of ordered, yet fluid, structures.

  • The Biphenyl Core: The Engine of Anisotropy: The extended, planar structure of the biphenyl rings provides the geometric basis for the formation of anisotropic liquid crystalline phases. The π-π stacking interactions between the aromatic rings of adjacent molecules promote a parallel alignment, leading to the long-range orientational order characteristic of nematic and smectic phases.

  • The Pentyl Chain: The Fluidity Modulator: The flexible pentyl chain disrupts the close packing that would lead to a crystalline solid. Its conformational freedom allows the molecules to maintain a degree of mobility, a defining feature of the liquid crystalline state. The length of this alkyl chain is a critical design parameter; a chain that is too short may not sufficiently disrupt crystallization, while a chain that is too long can lead to more ordered smectic phases or suppress liquid crystallinity altogether.

  • The Carboxylic Acid: The Director of Supramolecular Assembly: The terminal carboxylic acid group introduces strong hydrogen bonding capabilities. This allows for the formation of dimeric structures, which effectively increases the length and anisotropy of the mesogenic unit. This supramolecular assembly can significantly influence the thermal stability and the type of mesophase observed.

Caption: Supramolecular dimer formation via hydrogen bonding.

Experimental Characterization of Mesophases

The identification and characterization of the liquid crystalline phases of this compound and its derivatives are primarily accomplished through a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

POM is a qualitative technique that allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases.

Protocol:

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a programmable hot stage coupled to the microscope.

  • Heating and Observation: The sample is heated above its melting point to the isotropic liquid phase, which will appear dark under crossed polarizers.

  • Cooling and Texture Identification: The sample is then slowly cooled. As it transitions into a liquid crystalline phase, characteristic textures will appear due to the birefringence of the material. Nematic phases often exhibit a "Schlieren" or "marbled" texture, while smectic phases show "focal conic" or "fan-like" textures.

  • Data Recording: Photomicrographs of the textures are taken at different temperatures to document the phase transitions.

G Start Place sample on microscope slide Heat Heat above melting point to isotropic phase Start->Heat Observe_Dark Observe dark field under crossed polarizers Heat->Observe_Dark Cool Slowly cool the sample Observe_Dark->Cool Observe_Textures Observe for appearance of birefringent textures Cool->Observe_Textures Identify_Phase Identify LC phase (Nematic, Smectic, etc.) Observe_Textures->Identify_Phase Record Record transition temperatures and capture images Identify_Phase->Record End End Record->End

Caption: Workflow for Polarized Optical Microscopy (POM) analysis.

DSC provides quantitative data on the thermodynamics of phase transitions.

Protocol:

  • Sample Encapsulation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).

  • Thermal Cycling: The sample is subjected to at least one heating and cooling cycle. The first heating scan is often used to erase the sample's thermal history.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

A Versatile Building Block: Applications in Polymer Science

The rigid-rod structure of this compound makes it an excellent monomer for the synthesis of high-performance thermotropic liquid crystalline polymers (LCPs). These materials exhibit exceptional mechanical properties and thermal stability.

Incorporation into Polyester and Polyamide Backbones

This compound can be incorporated into polymer backbones through standard polycondensation reactions. The carboxylic acid group can be converted to an acid chloride or ester for reaction with diols or diamines to form polyesters and polyamides, respectively.

The inclusion of the biphenyl moiety imparts rigidity and order to the polymer chain, leading to the formation of a liquid crystalline melt. This ordered melt has a significantly lower viscosity than the entangled melts of conventional polymers, which facilitates processing. Upon cooling, the ordered structure is retained, resulting in a solid material with a high degree of molecular orientation and, consequently, excellent mechanical strength and stiffness, particularly in the direction of orientation. The pentyl side chains act as "molecular lubricants," preventing the polymer chains from packing too closely and enabling the formation of the liquid crystalline phase at accessible temperatures.

G Monomer 4-(4-Pentylphenyl) benzoic acid Polycondensation Polycondensation (with diol or diamine) Monomer->Polycondensation LCP Thermotropic Liquid Crystalline Polymer Polycondensation->LCP Properties Enhanced Properties: - High Strength - High Modulus - Thermal Stability - Chemical Resistance LCP->Properties

Caption: Role of this compound in LCP synthesis.

A Scaffold for Innovation: Pharmaceutical and Synthetic Applications

Beyond materials science, the biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.

Potential as a Pharmacophore

Biphenyl derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The specific biological activity is highly dependent on the nature and position of substituents on the biphenyl rings. This compound serves as an excellent starting point for the synthesis of a library of derivatives for biological screening. The carboxylic acid group can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships.

For example, ester derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[1] Furthermore, some biphenyl carboxylic acid derivatives have been investigated as anticancer agents, showing promising activity against breast cancer cell lines.[2]

A Key Synthetic Intermediate

The reactivity of the carboxylic acid group makes this compound a valuable intermediate in organic synthesis. It can undergo a variety of transformations to yield more complex molecules.

Example Synthetic Transformation: Amide Formation

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride, by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with an Amine: The activated acid is then reacted with a primary or secondary amine in the presence of a base to form the corresponding amide.

This straightforward two-step process allows for the facile introduction of a wide variety of amine-containing fragments, enabling the rapid generation of diverse molecular structures for further investigation.

Synthesis Protocol

The synthesis of this compound can be achieved through several routes. A common and effective method is the hydrolysis of the corresponding nitrile, 4-cyano-4'-pentylbiphenyl (5CB), which is a commercially available liquid crystal.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Sulfuric acid (70% w/w)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 g of 4-cyano-4'-pentylbiphenyl and 500 g of 70% sulfuric acid.

  • Reflux: Heat the mixture to reflux with stirring for 2.5 hours. The reaction should be monitored for the consumption of the starting material.

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add 500 mL of cold deionized water to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water until the washings are neutral.

  • Recrystallization: Recrystallize the crude product from glacial acetic acid to yield pure this compound as a colorless crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Conclusion

This compound is a molecule of significant scientific and technological importance. Its unique molecular architecture, combining rigid and flexible segments with a reactive functional group, makes it a cornerstone in the design of liquid crystals and high-performance polymers. Furthermore, its potential as a scaffold for the development of new therapeutic agents is an exciting and growing area of research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further innovation and application of this remarkable compound.

References

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94. [Link]
  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid. [Link]
  • ResearchGate. (n.d.).
  • IJSDR. (2021).

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Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the homologous series of 4-(4-alkylphenyl)benzoic acids, with a specific focus on the 4-(4-pentylphenyl)benzoic acid member. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of liquid crystals. This document delves into the nuanced relationship between molecular structure and mesomorphic behavior, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of 4-(4-Alkylphenyl)benzoic Acids

The 4-(4-alkylphenyl)benzoic acids represent a foundational class of calamitic (rod-shaped) liquid crystals. Their molecular architecture, consisting of a rigid biphenyl core and a flexible terminal alkyl chain, is a classic design for inducing mesomorphism. A defining characteristic of this series is the formation of stable hydrogen-bonded dimers through the carboxylic acid moieties.[1] This supramolecular assembly effectively doubles the length of the mesogenic unit, significantly enhancing the anisotropy of the system and leading to the formation of thermally stable nematic and smectic phases.

Understanding the systematic trends within this homologous series—how properties evolve with the incremental addition of methylene (-CH2-) units to the alkyl chain—provides fundamental insights into the delicate balance of intermolecular forces that govern liquid crystal phase behavior.[2] The this compound is a canonical example, exhibiting a well-defined and easily characterizable nematic phase, making it an excellent model for studying the principles of liquid crystal design.

cluster_2 Resulting Dimer molA R-(C₆H₄)-(C₆H₄)- C(=O)OH molB HO(O=)C -(C₆H₄)-(C₆H₄)-R molA:t->molB:t molB:h->molA:h dimer R-(Biphenyl)-C(=O)OH···HO(O=)C-(Biphenyl)-R

Caption: Hydrogen bonding in 4-(4-alkylphenyl)benzoic acid dimers.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(4-alkylphenyl)benzoic acids is reliably achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is exceptionally robust, offering high yields and broad functional group tolerance, making it a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings.

Synthetic Workflow

The general strategy involves coupling a 4-alkylphenylboronic acid with a methyl or ethyl ester of 4-bromobenzoic acid. The ester acts as a protecting group for the carboxylic acid, preventing unwanted side reactions. The final step is a simple saponification (ester hydrolysis) to yield the target benzoic acid.

G A 4-Alkylphenylboronic Acid + Methyl 4-bromobenzoate B Suzuki Coupling (Pd Catalyst, Base) A->B C Methyl 4-(4-alkylphenyl)benzoate (Ester Intermediate) B->C D Saponification (NaOH, H₂O/EtOH) C->D E Acidification (HCl) D->E F Crude Product E->F G Recrystallization F->G H Pure 4-(4-Alkylphenyl)benzoic Acid G->H

Caption: General synthetic workflow for 4-(4-alkylphenyl)benzoic acids.

Experimental Protocol: Synthesis of this compound
  • Step 1: Suzuki Coupling.

    • To a round-bottom flask, add 4-pentylphenylboronic acid (1.0 eq), methyl 4-bromobenzoate (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v).

    • Add a base, such as sodium carbonate (2.5 eq), dissolved in the water. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.

    • Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Step 2: Saponification.

    • Dissolve the crude methyl 4-(4-pentylphenyl)benzoate in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the ester spot disappears on TLC.

    • Cool the reaction mixture and reduce the volume by rotary evaporation to remove the ethanol.

    • Dilute with water and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms and the pH is ~1-2.

    • Collect the white solid by vacuum filtration and wash thoroughly with distilled water.

  • Step 3: Purification.

    • The purity of the final product is paramount for accurate characterization of its liquid crystalline properties. Recrystallization is the most effective method for purification.

    • Dissolve the crude product in a minimal amount of a hot solvent like ethanol, acetic acid, or a toluene/ethanol mixture. The choice of solvent is critical to ensure impurities remain in the solution upon cooling.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them in a vacuum oven. The final product should be a white, crystalline solid.

Characterization of Mesomorphic Properties

The identification and characterization of liquid crystal phases are primarily conducted using a combination of Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[1][3][4][5] These two techniques provide complementary information about the phase transitions and the nature of the mesophases.

Characterization Workflow

G A Purified Compound B Differential Scanning Calorimetry (DSC) A->B D Polarizing Optical Microscopy (POM) with Hot Stage A->D C Determine Phase Transition Temperatures (Tₘ, Tᵢ) & Enthalpies (ΔH) B->C C->D  Use T values  to guide POM E Observe & Identify Mesophase Textures at Transition Temperatures D->E F Confirm Phase Identity (e.g., Nematic, Smectic) E->F

Caption: Complementary workflow for liquid crystal phase characterization.

Experimental Protocols
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic liquid state). This initial heating scan serves to erase any previous thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan at the same rate. The data from this scan is typically used for analysis.

    • Analyze the resulting thermogram. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition (ΔH).[5]

  • Polarizing Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Position the slide on a hot stage attached to the polarizing microscope.

    • Heat the sample into the isotropic phase, which will appear completely dark under crossed polarizers.[3]

    • Slowly cool the sample. As it transitions into a liquid crystalline phase, birefringence will appear, resulting in a bright, textured image.

    • For the 4-(4-alkylphenyl)benzoic acid series, the nematic phase is typically identified by a characteristic "schlieren" or "threaded" texture.

    • Correlate the temperatures at which these textural changes occur with the peaks observed in the DSC thermogram to definitively assign each transition.[6]

Homologous Series Trends and Structure-Property Relationships

Varying the length of the terminal alkyl chain (n) in the 4-(4-alkylphenyl)benzoic acid series has a profound and predictable effect on the mesomorphic properties.

Alkyl Chain (n)Compound NameMelting Point (Tₘ, °C)Nematic-Isotropic (Tₙᵢ, °C)Mesophase Range (°C)
34-(4-Propylphenyl)benzoic acid~145~155~10
44-(4-Butylphenyl)benzoic acid~138~188~50
5This compound~128~214~86
64-(4-Hexylphenyl)benzoic acid~125~225~100
74-(4-Heptylphenyl)benzoic acid~120~230~110
84-(4-Octylphenyl)benzoic acid~118~232 (SmA at ~130)~114

Note: The exact transition temperatures can vary slightly based on purity and measurement conditions. The appearance of a Smectic A (SmA) phase is common for longer chain lengths.

Key Trends Observed:
  • Melting Point (Tₘ): The melting point generally decreases as the alkyl chain lengthens. The longer, more flexible chain disrupts the efficiency of the crystal packing, lowering the energy required to transition into the more mobile liquid or liquid crystalline state.

  • Clearing Point (Tₙᵢ): The nematic-to-isotropic transition temperature, or clearing point, generally increases with increasing chain length.[2] This is because the longer alkyl chain increases the overall molecular length and aspect ratio, enhancing the anisotropic van der Waals interactions that stabilize the orientationally ordered nematic phase.

  • Odd-Even Effect: A subtle alternation in the clearing points is often observed between homologues with an odd and even number of carbon atoms in the alkyl chain.[2] This is attributed to the different orientations of the terminal C-C bond relative to the long molecular axis, which slightly alters the overall molecular anisotropy.

  • Emergence of Smectic Phases: For longer chain lengths (typically n ≥ 8), smectic phases begin to appear. The increased van der Waals attractions from the longer chains promote not only orientational order but also a degree of positional order, leading to the formation of layered smectic structures.

Applications and Future Directions

While the 4-(4-alkylphenyl)benzoic acid series is often used for fundamental studies, its members and derivatives are valuable in several application areas:

  • Liquid Crystal Displays (LCDs): These compounds can be used as components in liquid crystal mixtures to tune properties like viscosity, birefringence, and operating temperature range.

  • Advanced Polymers: They can be used as monomers for creating high-performance polymers like PEEK (poly ether ether ketone), where the rigid-rod structure imparts exceptional thermal stability and mechanical strength.[7]

  • Drug Delivery Systems: The well-defined, bifunctional nature of these molecules makes them excellent "linker" or "strut" molecules for the construction of Metal-Organic Frameworks (MOFs).[8] These highly porous materials can be designed to encapsulate and release therapeutic agents in a controlled manner.[8]

The systematic data gathered from this and similar homologous series continues to inform the rational design of new liquid crystalline materials and functional organic molecules for a wide range of advanced technological and biomedical applications.

References

  • Weissflog, W., & Demus, D. (n.d.). Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases. PubMed. [Link]
  • Kafle, A. (2015). How to analyze liquid crystals?
  • Summary of DSC and POM analyses of LCs of type 3. (n.d.).
  • Various techniques have been used to characterize liquid crystals. (n.d.).
  • Synthesis of homologous series of liquid crystalline behavior and the study of mesomorphism. (2021).
  • 4-(4-Heptylphenyl)benzoic Acid. (n.d.). PubChem. [Link]
  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023). Spectroscopy Online. [Link]
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.).
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica. [Link]
  • Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2023).
  • Quantitative structure property relationship study of the electrophoretic mobilities of some benzoic acids derivatives in different carrier electrolyte compositions. (2016).
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.).

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An In-depth Technical Guide to the Thermotropic Liquid Crystal Behavior of 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermotropic liquid crystal behavior of 4-(4-Pentylphenyl)benzoic acid. While this specific compound is a member of a broader class of calamitic (rod-shaped) liquid crystals, this guide will delve into its anticipated mesomorphic properties by contextualizing it within the behavior of homologous series of 4-(4-alkylphenyl)benzoic acids. We will explore the synthesis, characterization, and the intricate relationship between molecular structure and liquid crystalline phase formation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the design and characterization of novel liquid crystalline materials.

Introduction: The Allure of Calamitic Liquid Crystals

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Thermotropic liquid crystals, which undergo phase transitions as a function of temperature, are particularly significant in materials science and technology.[2] Among these, calamitic liquid crystals, composed of rod-like molecules, are the cornerstone of liquid crystal displays (LCDs) and are finding emerging applications in areas such as organic electronics and drug delivery.[3]

The molecule of interest, this compound, is a classic example of a calamitic mesogen. Its structure, featuring a rigid biphenyl core and a flexible pentyl chain, is archetypal for inducing liquid crystalline behavior. The carboxylic acid moiety introduces strong intermolecular hydrogen bonding, which plays a pivotal role in the self-assembly and thermal stability of the resulting mesophases.[4] Understanding the thermotropic behavior of this compound and its homologs is crucial for the rational design of new materials with tailored properties.

Molecular Structure and Synthesis

The molecular architecture of this compound is key to its liquid crystalline properties. The elongated, rigid biphenyl core provides the necessary anisotropy for the molecules to align along a common direction, while the flexible pentyl chain contributes to the fluidity of the mesophase.

G start 4-Bromobiphenyl step1 4-Pentylbiphenyl start->step1 Grignard Reaction with Pentyl Bromide step2 4-Acetyl-4'-pentylbiphenyl step1->step2 Friedel-Crafts Acylation step3 This compound step2->step3 Haloform Reaction

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Synthesis of 4-Pentylbiphenyl:

    • To a solution of 4-bromobiphenyl in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate the Grignard reaction.

    • After the formation of the Grignard reagent, slowly add pentyl bromide and reflux the mixture.

    • Work up the reaction with aqueous HCl and extract the product with diethyl ether.

    • Purify the crude product by column chromatography.

  • Synthesis of 4-Acetyl-4'-pentylbiphenyl:

    • Dissolve 4-pentylbiphenyl in a suitable solvent like dichloromethane.

    • Add anhydrous aluminum chloride, followed by the dropwise addition of acetyl chloride at 0 °C.

    • Stir the reaction mixture at room temperature until completion.

    • Pour the reaction mixture into ice-water and extract the product.

    • Purify by recrystallization.

  • Synthesis of this compound:

    • Dissolve 4-acetyl-4'-pentylbiphenyl in a mixture of dioxane and water.

    • Add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) and heat the mixture.

    • After the reaction is complete, acidify the mixture with HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Characterization of Thermotropic Behavior

The investigation of the thermotropic liquid crystal behavior of this compound involves a combination of thermal analysis, optical microscopy, and X-ray diffraction techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Recrystallization & Column Chromatography Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM XRD X-ray Diffraction (XRD) Purification->XRD Transitions Transition Temperatures & Enthalpies DSC->Transitions PhaseID Phase Identification (Nematic, Smectic, etc.) POM->PhaseID Structure Molecular Packing & Layer Spacing XRD->Structure Transitions->PhaseID Structure->PhaseID

Figure 3: Experimental workflow for the characterization of thermotropic liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystalline materials.

Experimental Protocol:

  • Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible results.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (melting, clearing) and integrate the peaks to determine the enthalpy of these transitions.

Expected Results: For a typical calamitic liquid crystal like this compound, the DSC thermogram on heating would show an endothermic peak corresponding to the crystal-to-nematic transition and another for the nematic-to-isotropic liquid transition.

Homolog (Alkyl Chain)Crystal to Nematic (°C)Nematic to Isotropic (°C)ΔH (N-I) (kJ/mol)
Propyl~130-140~145-155~0.4-0.6
Butyl~120-130~160-170~0.5-0.7
Pentyl ~115-125 ~175-185 ~0.6-0.8
Hexyl~110-120~170-180~0.6-0.8

Note: The data in this table is illustrative and based on general trends observed in homologous series of calamitic liquid crystals. Actual values for this compound would need to be determined experimentally.

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the direct observation and identification of liquid crystal phases based on their unique optical textures. [2] Experimental Protocol:

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample into the isotropic liquid phase.

  • Slowly cool the sample while observing it through the crossed polarizers.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures.

Expected Textures:

  • Nematic Phase: Upon cooling from the isotropic liquid, the nematic phase of this compound would likely exhibit a schlieren or threaded texture. The schlieren texture is characterized by dark brushes that correspond to regions where the director of the liquid crystal is aligned with the polarizer or analyzer.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and ordering within the liquid crystalline phases.

Experimental Protocol:

  • Load the sample into a capillary tube and mount it in a temperature-controlled sample holder in the XRD instrument.

  • Heat the sample to the desired temperature corresponding to a specific mesophase.

  • Expose the sample to a monochromatic X-ray beam.

  • Collect the diffraction pattern on a 2D detector.

  • Analyze the diffraction pattern to determine parameters such as layer spacing in smectic phases and the degree of orientational order.

Expected Diffraction Pattern:

  • Nematic Phase: The XRD pattern of the nematic phase would show a diffuse halo at wide angles, indicating the liquid-like positional disorder of the molecules. A more concentrated scattering at small angles would confirm the long-range orientational order.

Discussion: Structure-Property Relationships

The thermotropic behavior of this compound is a direct consequence of its molecular structure. The length of the terminal alkyl chain significantly influences the melting point and the stability of the mesophase. In homologous series of calamitic liquid crystals, increasing the alkyl chain length often leads to a decrease in the melting point and an increase in the clearing point, thus broadening the temperature range of the liquid crystal phase. However, very long alkyl chains can promote the formation of more ordered smectic phases. The pentyl group in the target molecule is of intermediate length, which typically favors the formation of a nematic phase over a wide temperature range.

The strong hydrogen bonding between the carboxylic acid groups leads to the formation of dimers, which effectively increases the length and rigidity of the mesogenic unit. [4]This dimerization enhances the thermal stability of the nematic phase, resulting in a relatively high clearing point.

Conclusion

This compound is a representative example of a calamitic liquid crystal whose thermotropic behavior is governed by a delicate interplay of molecular shape, intermolecular forces, and thermal energy. The systematic investigation of this compound and its homologs using techniques such as DSC, POM, and XRD provides valuable insights into the fundamental principles of liquid crystal science. This knowledge is not only of academic interest but also crucial for the development of new materials for advanced technological applications.

References

  • Scholars Research Library. (n.d.). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben - Scholars Research Library.
  • ResearchGate. (n.d.). Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes | Request PDF.
  • International Journal of Research in Engineering and Science. (n.d.). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties.
  • Taylor & Francis Online. (2024, January 4). Full article: Uncommon building blocks in liquid crystals.
  • National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.
  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • National Institutes of Health. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces.
  • Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications.
  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

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Methodological & Application

Application Notes and Protocols for 4-(4-Pentylphenyl)benzoic Acid in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Biphenyl Carboxylic Acids in Advanced Display Materials

Liquid crystal displays (LCDs) are ubiquitous in modern society, forming the visual interface for a vast array of electronic devices. The performance of these displays is intrinsically linked to the physicochemical properties of the liquid crystalline materials employed. Among the diverse classes of mesogenic compounds, those possessing a biphenyl core have been instrumental in the development of materials with wide nematic ranges and high thermal stability. 4-(4-Pentylphenyl)benzoic acid, a member of the biphenylcarboxylic acid family, presents a compelling case for investigation due to its rigid core, flexible alkyl chain, and terminal carboxylic acid group. This unique combination of structural features suggests its potential utility as a component in liquid crystal mixtures, influencing key electro-optical parameters such as birefringence, dielectric anisotropy, and switching behavior.

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development exploring the use of this compound in the context of liquid crystal display technology. We will delve into the synthesis and purification of this material, detail its fundamental physicochemical properties, and provide robust protocols for the fabrication of liquid crystal test cells and the subsequent characterization of their electro-optical performance. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying principles.

Physicochemical Properties of this compound

A thorough understanding of the material's intrinsic properties is paramount for its effective application. The key physicochemical parameters of this compound are summarized below. It is crucial to note that while the molecular structure is conducive to mesophase formation, the pure compound has been reported to exhibit a smectic phase upon melting, rather than a nematic phase.[1] This characteristic is vital to consider, as smectic liquid crystals are not typically used in conventional twisted nematic (TN) displays but can be valuable components in other display modes or as additives to nematic mixtures to modify their properties.

PropertyValueSource
Chemical Name 4'-(4-Pentylphenyl)-[1,1'-biphenyl]-4-carboxylic acid-
CAS Number 59662-47-4[2]
Molecular Formula C₁₈H₂₀O₂[1][2]
Molar Mass 268.35 g/mol [2]
Melting Point 177 °C[1]
Mesophase Type Smectic[1]
Appearance Colorless crystals[1]

Synthesis and Purification of this compound

The synthesis of this compound can be effectively achieved through the hydrolysis of its nitrile precursor, 4-n-pentyl-4'-cyanobiphenyl (5CB), a well-characterized and commercially available nematic liquid crystal.[1][3] This method provides a straightforward route to the desired carboxylic acid.

Protocol 1: Synthesis via Hydrolysis of 4-n-Pentyl-4'-cyanobiphenyl

Materials:

  • 4-n-Pentyl-4'-cyanobiphenyl (5CB)

  • Sulfuric acid (70 wt%)

  • Deionized water

  • Glacial acetic acid

  • Three-neck round-bottom flask (2 L)

  • Heating mantle with stirring capabilities

  • Reflux condenser

  • Glass filter

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine 50 g of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 wt% sulfuric acid.[1]

  • Hydrolysis: Heat the mixture under reflux with vigorous stirring for 2.5 hours. The nitrile group will hydrolyze to a carboxylic acid.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add 500 mL of deionized water to the reaction mixture to precipitate the solid product.

  • Isolation: Isolate the crude this compound by vacuum filtration using a glass filter.

  • Washing: Wash the solid product thoroughly with deionized water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from glacial acetic acid. This step is crucial to obtain a high-purity material suitable for liquid crystal applications.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Expected Yield: Approximately 45.7 g.[1]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point and phase transition behavior should be verified using differential scanning calorimetry (DSC) and polarized light microscopy (PLM).

Experimental Protocols for Liquid Crystal Display Applications

The following protocols provide a detailed methodology for the fabrication of a liquid crystal test cell and the subsequent characterization of its electro-optical properties. Given that pure this compound is smectic, these protocols are presented with the context of its potential use as a component within a nematic host mixture.

Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell

This protocol outlines the fabrication of a standard TN cell, which is a fundamental device for evaluating the electro-optical properties of nematic liquid crystals.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (PI) alignment layer solution (e.g., SE-5291, Nissan Chemical)

  • Solvent for PI (e.g., N-Methyl-2-pyrrolidone)

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant with spacer beads (e.g., 5 µm diameter)

  • UV light source

  • Liquid crystal mixture (nematic host doped with this compound)

  • Vacuum chamber for filling

  • Polarizing films

Workflow Diagram:

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 LC Filling & Sealing A Clean ITO Substrates B Spin-coat Polyimide A->B C Pre-bake B->C D Hard-bake C->D E Rub Polyimide Layer D->E F Apply UV Sealant E->F G Assemble Cell (90° Twist) F->G H Cure Sealant with UV G->H I Fill with LC Mixture H->I J Seal Filling Port I->J K Attach Polarizers J->K L Finished TN Cell K->L

Caption: Experimental workflow for fabricating a twisted nematic liquid crystal cell.

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of sonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of each substrate. The spin speed and time should be optimized to achieve a uniform layer thickness (typically 50-100 nm).

  • Baking: Pre-bake the coated substrates on a hot plate (e.g., at 80 °C for 10 minutes) to remove the solvent, followed by a hard-bake in an oven (e.g., at 180-200 °C for 1 hour) to cure the polyimide.

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller. This mechanical treatment creates microgrooves that will align the liquid crystal molecules. The rubbing direction on the two substrates should be perpendicular to each other to induce a 90° twist in the liquid crystal director.

  • Cell Assembly: Apply a UV-curable sealant mixed with spacer beads of the desired diameter (e.g., 5 µm) around the perimeter of one substrate, leaving a small gap for filling. Place the second substrate on top, with the rubbing directions at 90° to each other and the ITO surfaces facing inwards.

  • Curing: Expose the sealant to a UV light source to cure and bond the two substrates together, forming an empty cell with a precise gap defined by the spacer beads.

  • Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce the liquid crystal mixture (nematic host doped with a specific concentration of this compound) to the filling port. By breaking the vacuum, the liquid crystal will be drawn into the cell by capillary action.

  • Sealing: Seal the filling port with a UV-curable sealant and cure it.

  • Polarizer Attachment: Attach linear polarizing films to the outer surfaces of the cell. The transmission axes of the polarizers should be aligned parallel to the rubbing directions of the adjacent substrates.

Protocol 3: Electro-Optical Characterization of the TN Cell

This protocol describes the measurement of key electro-optical parameters, including the voltage-transmittance (V-T) curve, switching times (rise time and decay time), and contrast ratio.

Materials and Equipment:

  • He-Ne laser (632.8 nm) or a white light source with a photodetector

  • Function generator capable of producing square wave signals

  • Voltage amplifier

  • Digital oscilloscope

  • Photodiode detector

  • Polarizers (if not already attached to the cell)

  • Sample holder with temperature control

  • Computer for data acquisition

Logical Diagram of Electro-Optical Characterization:

G cluster_0 Experimental Setup cluster_1 Signal Generation & Measurement cluster_2 Data Analysis A Light Source B Polarizer A->B C TN Cell B->C D Analyzer (Crossed) C->D E Photodetector D->E H Oscilloscope E->H F Function Generator G Voltage Amplifier F->G G->C I Voltage-Transmittance (V-T) Curve H->I J Switching Times (τ_on, τ_off) H->J K Contrast Ratio I->K

Caption: Logical workflow for the electro-optical characterization of a liquid crystal cell.

Step-by-Step Methodology:

  • Setup: Arrange the optical components as shown in the diagram above. The TN cell is placed between two crossed polarizers. The light source is directed through the setup to the photodetector.

  • Voltage-Transmittance (V-T) Measurement:

    • Apply a square wave voltage (e.g., 1 kHz) to the TN cell, starting from 0 V.

    • Gradually increase the applied voltage in discrete steps.

    • At each voltage step, measure the intensity of the transmitted light using the photodiode and record it with the oscilloscope or a data acquisition system.

    • Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve. From this curve, the threshold voltage (Vth) and saturation voltage (Vsat) can be determined.

  • Switching Time Measurement:

    • Rise Time (τ_on): Apply a square wave voltage that switches between 0 V and a voltage sufficient to achieve maximum transmittance (e.g., Vsat). Measure the time it takes for the transmittance to rise from 10% to 90% of its maximum value. This is the rise time.

    • Decay Time (τ_off): Switch the applied voltage from Vsat back to 0 V. Measure the time it takes for the transmittance to decay from 90% to 10% of its maximum value. This is the decay time.

  • Contrast Ratio (CR) Measurement:

    • Measure the maximum transmittance (T_on) in the fully "on" state (at Vsat).

    • Measure the minimum transmittance (T_off) in the "off" state (at 0 V).

    • Calculate the contrast ratio as CR = T_on / T_off.

Discussion and Field-Proven Insights

The smectic nature of pure this compound necessitates its use as a dopant in a nematic host for conventional TN-LCD applications. The addition of this compound to a nematic mixture can have several effects:

  • Modification of Elastic Constants: The rigid biphenyl core can influence the splay, twist, and bend elastic constants of the host mixture, which in turn affects the threshold voltage and switching times.

  • Influence on Dielectric Anisotropy: The carboxylic acid group can contribute to the overall dipole moment of the mixture, thereby altering the dielectric anisotropy. The magnitude and sign of this change will depend on the concentration of the dopant and its interaction with the host molecules.

  • Impact on Viscosity: The introduction of a new component will affect the rotational viscosity of the mixture, which is a critical parameter for switching speed.

  • Potential for Induced Smectic Phases: At higher concentrations, the smectic-forming tendency of this compound may lead to the induction of smectic phases in the nematic host, which could be undesirable for TN applications but potentially useful for other display modes that utilize smectic phases.

It is therefore imperative to systematically study the effect of varying the concentration of this compound in a chosen nematic host to optimize the desired electro-optical properties.

Conclusion

This compound, with its biphenyl core and terminal carboxylic acid group, represents an interesting candidate for modifying the properties of nematic liquid crystal mixtures. While its intrinsic smectic nature precludes its use as a standalone material for TN displays, its incorporation as a dopant offers a pathway to fine-tune the electro-optical performance of nematic hosts. The protocols detailed in these application notes provide a robust framework for the synthesis, purification, and comprehensive characterization of liquid crystal materials containing this compound, enabling researchers to explore its full potential in the development of next-generation liquid crystal displays.

References

  • PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
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  • PubChem. p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate.
  • S. Özgan, M. Yazici, K. Ates. Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite. Asian Journal of Chemistry, 2011, 23(7), 3247-3251.
  • M. C. T. Martinez, et al. Electro-Optic Effect of Laser Photobleaching on Viscoelastic Properties of Chiral Liquid Crystals. Materials, 2023, 16(2), 789.
  • Y. Chen, et al. Electro-optics of blue phase liquid crystal in field-perpendicular direction. Applied Physics Letters, 2023, 122(14).
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  • J. M. Brake, N. L. Abbott. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 2002, 18(16), 6101-6109.
  • L. M. Blinov. Electro-optical and magneto-optical properties of liquid crystals. Physics-Uspekhi, 2011, 54(4), 335-364.
  • S. Rzoska, et al. Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. The Journal of Chemical Physics, 2009, 130(23), 234903.
  • Z. J. Jain, P. S. Gide, R. Kankate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 2013, 90(7), 1017-1028.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology.
  • J. A. Davis, et al. Modeling electro-optical response of nematic liquid crystals by numerical methods. Revista Mexicana de Física, 2009, 55(4), 282-288.
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  • G. Ahlers, D. S. Cannell, L. I. Berge, S. Sakurai. Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Physical Review E, 1994, 49(1), 545-553.
  • I. G. Chistyakov, et al. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 2019, 9(11), 566.
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Application Notes and Protocols for 4-(4-Pentylphenyl)benzoic Acid in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis and application of 4-(4-pentylphenyl)benzoic acid, a key component in the formulation of thermotropic liquid crystals. The protocols detailed herein are designed to provide not only step-by-step instructions but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental choices. The methodologies are presented to be self-validating, with an emphasis on characterization and purity assessment.

Introduction to this compound

This compound, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties. Its molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a terminal carboxylic acid group, is conducive to the formation of mesophases, particularly the nematic and smectic phases. The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers, which effectively elongates the molecule and enhances the stability of the liquid crystal phases.[1] This property makes it a valuable component in liquid crystal mixtures for display applications and advanced materials science.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₀O₂[3]
Molecular Weight 268.35 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 177 °C[5]
Liquid Crystal Phase Smectic[5]
CAS Number 59662-47-4[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Below are three detailed protocols, including a classical hydrolysis of a nitrile, a haloform reaction, and a modern Suzuki cross-coupling reaction.

Protocol 1: Hydrolysis of 4-n-Pentyl-4'-cyanobiphenyl

This protocol is a straightforward method for the synthesis of the target compound from a commercially available precursor.

Workflow Diagram:

start Start: 4-n-Pentyl-4'-cyanobiphenyl step1 Add 70% H₂SO₄ start->step1 step2 Reflux for 2.5 hours step1->step2 step3 Cool and add water step2->step3 step4 Filter the solid product step3->step4 step5 Wash with water step4->step5 step6 Recrystallize from glacial acetic acid step5->step6 end End: this compound step6->end start Start: 4-bromobenzoic acid and 4-pentylphenylboronic acid step1 Add Pd catalyst and base in aqueous solvent start->step1 step2 Stir at room temperature step1->step2 step3 Acidify the reaction mixture step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with water step4->step5 step6 Recrystallize from a suitable solvent step5->step6 end End: this compound step6->end

Figure 2: Workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask, combine 4-bromobenzoic acid (1.0 mmol), 4-pentylphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] at 0.1 mol%), and a base such as K₂CO₃ (3.0 mmol). [6]2. Solvent: Add a suitable solvent system, such as a mixture of water and an organic co-solvent like methanol (e.g., 3:1 v/v water:methanol). [5]3. Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for approximately 1.5 to 2 hours. [6]4. Work-up: Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute HCl to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with distilled water, and then recrystallize it from a suitable solvent like ethanol or acetic acid to obtain the pure this compound.

Application in Nematic Liquid Crystal Mixtures

This compound is often used as a component in nematic liquid crystal mixtures to tune their physical properties, such as the nematic-isotropic transition temperature (Tₙᵢ) and dielectric anisotropy (Δε).

Protocol: Preparation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a nematic liquid crystal mixture containing this compound and the well-characterized liquid crystal 4-cyano-4'-pentylbiphenyl (5CB). [7][8] Step-by-Step Procedure:

  • Component Weighing: Accurately weigh the desired amounts of this compound and 5CB. For a starting formulation, a mixture of 10-20 wt% of this compound in 5CB can be prepared.

  • Mixing: Place the weighed components in a small glass vial. Heat the vial in a heating block or oil bath to a temperature above the clearing point of both components (for 5CB, the nematic-isotropic transition is at 35.0 °C)[7].

  • Homogenization: Once both components are in the isotropic liquid state, stir the mixture gently with a micro-stir bar or by gentle agitation of the vial until a homogeneous solution is obtained.

  • Cooling: Slowly cool the mixture back to room temperature. The resulting mixture should exhibit a nematic phase at room temperature.

  • Degassing: For applications sensitive to dissolved gases, the mixture can be degassed by subjecting it to several cycles of freeze-pump-thaw.

Characterization of Liquid Crystalline Properties

Thorough characterization of the synthesized compound and the prepared liquid crystal mixture is crucial for understanding their properties and performance.

Protocol: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the temperatures and enthalpies of phase transitions in liquid crystals. [9] Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and seal it.

  • DSC Measurement: Place the sample pan and an empty reference pan in the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 200 °C for pure this compound or 50 °C for the mixture with 5CB) at a controlled rate (e.g., 10 °C/min).

    • Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state.

    • Cool the sample at the same controlled rate to a temperature below its lowest expected transition.

    • Reheat the sample at the same rate.

  • Data Analysis: Analyze the heat flow versus temperature data from the second heating scan to determine the onset temperatures of the phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). [9]The nematic to isotropic phase transition is an endothermic process. [9]

Protocol: Observation of Liquid Crystal Textures by Polarized Optical Microscopy (POM)

POM is used to visualize the characteristic textures of different liquid crystal phases, which arise from their birefringence. [10][11] Experimental Setup Diagram:

light_source Light Source polarizer Polarizer light_source->polarizer sample LC Sample on Hot Stage polarizer->sample objective Objective Lens sample->objective analyzer Analyzer (Crossed to Polarizer) objective->analyzer eyepiece Eyepiece/Camera analyzer->eyepiece

Figure 3: Schematic of a polarized optical microscope setup.

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal sample between a clean glass slide and a coverslip. If necessary, use a hot stage to heat the sample into its liquid crystal phase.

  • Microscope Setup: Place the sample on the hot stage of a polarizing microscope. [4]Ensure the polarizer and analyzer are in a crossed position. [10]3. Observation:

    • Heat the sample to its isotropic phase, where the field of view will appear dark.

    • Slowly cool the sample into its nematic phase. Observe the formation of characteristic nematic textures, such as Schlieren textures with point and line defects. [10] * If a smectic phase is present, further cooling will reveal its characteristic textures, such as focal-conic or fan-shaped textures.

  • Image Capture: Record images of the observed textures at different temperatures for documentation and analysis.

Protocol: Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter for liquid crystal displays, as it determines the response of the liquid crystal to an electric field. [12] Step-by-Step Procedure:

  • Cell Preparation: Use commercially available liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer for measuring ε⊥, and another should have a homeotropic alignment layer for measuring ε||. Alternatively, a single planar cell can be used, and a sufficiently strong electric or magnetic field can be applied to achieve homeotropic alignment for the ε|| measurement.

  • Cell Filling: Fill the cells with the liquid crystal mixture in its isotropic phase by capillary action.

  • Measurement Setup: Connect the filled liquid crystal cell to an impedance analyzer or LCR meter. Place the cell in a temperature-controlled holder.

  • Measurement of ε⊥:

    • Use the cell with planar alignment.

    • Apply a low-amplitude AC voltage (e.g., 1 V) at a specific frequency (e.g., 1 kHz). [13] * Measure the capacitance of the cell (C⊥).

    • Calculate the perpendicular component of the dielectric permittivity using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε||:

    • Use the cell with homeotropic alignment or apply a strong aligning field to the planar cell.

    • Measure the capacitance of the cell (C||) under the same conditions as for ε⊥.

    • Calculate the parallel component of the dielectric permittivity using the formula: ε|| = (C|| * d) / (ε₀ * A).

  • Calculation of Δε: Calculate the dielectric anisotropy as Δε = ε|| - ε⊥.

Safety and Handling

This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Reagent Handling:

    • Sulfuric acid and bromine: Are highly corrosive and toxic. Handle with extreme care.

    • Organic solvents (dioxane, acetic acid, methanol): Are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

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Application Notes and Protocols: 4-(4-Pentylphenyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 4-(4-Pentylphenyl)benzoic acid in materials science, designed for researchers and development scientists.

Introduction: The Molecular Architecture of a Versatile Building Block

This compound, also known as 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional organic compound that has garnered significant interest in advanced materials synthesis. Its molecular structure is the key to its utility, comprising three distinct functional regions:

  • A Rigid Biphenyl Core: This aromatic backbone provides structural rigidity and linearity, a fundamental prerequisite for the formation of anisotropic, ordered phases in materials.[1]

  • A Flexible Pentyl Chain (-C₅H₁₁): This terminal alkyl group introduces fluidity and influences the melting and clearing points of the resulting materials, allowing for the fine-tuning of phase transition temperatures.[1]

  • A Carboxylic Acid Group (-COOH): This terminal functional group is pivotal for both reactivity and supramolecular assembly. It serves as a reactive handle for esterification and amidation reactions and, crucially, can form strong hydrogen bonds, leading to self-assembly into dimers or more complex architectures.[1][2]

This unique combination of a rigid core with a flexible tail and a functional head group makes this compound an exemplary precursor for calamitic (rod-like) liquid crystals and a valuable monomer for specialty polymers.[1][3] This guide provides an in-depth exploration of its primary applications, complete with detailed experimental protocols for synthesis and characterization.

Section 1: Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueReference
CAS Number 59662-47-4[4]
Molecular Formula C₁₈H₂₀O₂[4]
Molar Mass 268.35 g/mol [4]
Appearance White to off-white powder[5]
Predicted Density 1.075 ± 0.06 g/cm³[4]
Primary Application Liquid crystal and OLED intermediate[1][5]

Section 2: Core Application: Liquid Crystal Synthesis and Characterization

The primary application of this compound is as an intermediate in the synthesis of thermotropic liquid crystals.[1][6] Its elongated molecular shape is conducive to forming mesophases, which are states of matter intermediate between a crystalline solid and an isotropic liquid.[7] The carboxylic acid group is particularly important as it readily forms hydrogen-bonded dimers, effectively elongating the molecular unit and promoting liquid crystallinity.[2]

cluster_dimer Hydrogen-Bonded Dimer Formation mol1 mol2 h_bond O-H···O Hydrogen Bonds

Caption: Dimerization of this compound via hydrogen bonds.

Protocol 1: Synthesis of a Liquid Crystalline Ester Derivative

This protocol details the synthesis of 4'-Pentyl-[1,1'-biphenyl]-4-yl 4-methoxybenzoate, a representative calamitic liquid crystal, via Steglich esterification. This reaction is chosen for its mild conditions and high yields, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxy-phenol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Causality: Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve the reactants. A nitrogen atmosphere prevents side reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The reaction with DCC is exothermic. Cooling prevents the formation of unwanted by-products like N-acylurea.

  • DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15 minutes with continuous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The product spot should be less polar than the starting carboxylic acid.

  • Workup & Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acid wash removes unreacted DMAP and any remaining DCC. The bicarbonate wash removes unreacted carboxylic acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the final liquid crystal product.

Expected Results:

  • A white, crystalline solid.

  • Successful synthesis can be confirmed by NMR and Mass Spectrometry, which will show the characteristic peaks for the ester product.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Incomplete reaction may require a longer reaction time or a slight excess of DCC.

  • DCU Contamination: If DCU is not fully removed by filtration, it can often be precipitated out by storing the concentrated product solution at a low temperature before a second filtration.

start Dissolve Reactants in Anhydrous DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir Overnight at Room Temp add_dcc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter DCU & Aqueous Workup monitor->workup Complete purify Purify by Column Chromatography or Recrystallization workup->purify end Characterize Final Liquid Crystal purify->end

Caption: Synthetic workflow for a liquid crystalline ester derivative.

Protocol 2: Characterization of Liquid Crystalline Phases

Once synthesized, the material must be characterized to identify its mesophases and determine the temperature ranges over which they are stable. This is a two-step process involving Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[8][9]

Part A: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. Heat the sample to a temperature well above its expected clearing point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history. b. Cool the sample at the same controlled rate to a temperature below its crystallization point (e.g., 0 °C). c. Perform a second heating scan at the same rate. This second scan is used for data analysis.

    • Causality: The first heating scan removes solvent traces and establishes a uniform thermal history. The cooling scan reveals transitions that occur upon cooling (enantiotropic phases). The second heating scan provides the most reliable data for thermodynamic analysis.[10]

  • Data Analysis: Analyze the thermogram from the second heating scan. Endothermic peaks correspond to phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic). The peak onset temperature is taken as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).

Part B: Texture Observation using Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller. Position the assembly on the POM stage between two crossed polarizers.

  • Observation: a. Heat the sample into the isotropic liquid phase. The view under crossed polarizers will be completely dark (extinction). b. Slowly cool the sample while observing through the microscope. c. As the sample transitions into a liquid crystalline phase, it will become birefringent, and light will pass through the analyzer, revealing a characteristic optical texture.

  • Phase Identification: Identify the mesophase based on the observed texture. For example, a nematic phase is often characterized by a mobile, thread-like "Schlieren" texture.[8] Smectic phases typically show more ordered textures like focal conic or mosaic patterns.[8]

  • Correlation: Correlate the temperatures at which these textural changes occur with the transition temperatures identified by DSC.

cluster_synthesis Synthesis cluster_characterization Characterization Workflow synthesis Synthesized Compound dsc 1. DSC Analysis synthesis->dsc Determine Transition Temperatures (T) and Enthalpies (ΔH) pom 2. POM Observation synthesis->pom Identify Mesophase Textures at Different T data Correlated Data dsc->data pom->data

Caption: Workflow for the characterization of liquid crystal mesophases.

Section 3: Application in Polymer Science

The rigid, rod-like structure of this compound and its derivatives makes it a candidate for creating advanced polymers. It can be used either as a monomer in polymerization reactions or as a functional additive to modify the properties of a host polymer matrix.[11]

Protocol 3: Preparation of a Polymer Co-Crystalline Film

This protocol describes how to prepare a co-crystalline film of syndiotactic polystyrene (sPS) containing this compound. In such a system, the guest molecules can become trapped within the crystalline cavities of the polymer, potentially altering its physical and optical properties.[11]

Materials:

  • Amorphous syndiotactic polystyrene (sPS) film

  • This compound

  • Acetone (or other suitable solvent like chloroform)

  • Desorption solvent (e.g., acetonitrile)

Procedure:

  • Film Preparation: If not already available, prepare a thin amorphous sPS film by melt-pressing or solution casting.

  • Guest Solution: Prepare a saturated solution of this compound in acetone.

  • Sorption: Immerse the amorphous sPS film in the prepared solution at room temperature for a set period (e.g., 24 hours).

    • Causality: The solvent swells the amorphous polymer matrix, allowing the smaller guest molecules of this compound to diffuse into the polymer structure.

  • Desorption & Crystallization: Remove the film from the solution and immerse it in a desorption solvent like acetonitrile for several hours.

    • Causality: The desorption solvent is miscible with the sorption solvent (acetone) but is a poor solvent for the guest molecule. This rapidly removes the acetone, causing the sPS chains to organize and crystallize, trapping the guest molecules within the newly formed crystalline nanopores.

  • Drying: Remove the film and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all residual solvent.

  • Characterization: Analyze the resulting film using Wide-Angle X-ray Diffraction (WAXD) to confirm the formation of a co-crystalline phase and Fourier-Transform Infrared Spectroscopy (FTIR) to verify the presence and state (monomer vs. dimer) of the guest benzoic acid molecules within the polymer matrix.[11]

Section 4: Emerging Applications

While its primary use is in liquid crystals, the unique properties of this compound make it a molecule of interest in other areas of materials science.

  • Organic Electronics: The rigid biphenyl core is an excellent scaffold for building molecules used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[1] Its structure facilitates molecular packing and can contribute to the charge transport properties required in these applications. It serves as a key intermediate for more complex, functionalized organic semiconductors.[5]

  • Supramolecular Gels: The strong hydrogen-bonding capability of the carboxylic acid group can be exploited to form self-assembled fibrillar networks in certain organic solvents. This can lead to the formation of supramolecular gels, which are soft materials with applications in sensing, catalysis, and controlled release.

Conclusion

This compound is a foundational molecule in materials science, primarily due to a molecular design that masterfully balances rigidity and flexibility. Its role as a precursor to high-performance liquid crystals is well-established and continues to be its most significant application. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of such materials. Furthermore, its utility as a functional component in advanced polymers and its potential in organic electronics and supramolecular chemistry highlight its versatility and promise for future material innovations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
  • Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram - ResearchGate.
  • This compound | 59662-47-4 | Benchchem.
  • 4-(4-n-Pentylphenyl)Benzoic Acid - ChemBK.
  • Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes | Request PDF - ResearchGate.
  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH.
  • Manufacturing Steps of Liquid Crystal Materials - Labinsights.
  • Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI.
  • Liquid Crystal Materials - TCI Chemicals.
  • High Quality 99% 59662-47-4 4-(4-n-Pentylphenyl)benzoic acid Manufacturer CAS NO.59662-47-4 - Xi'an Xszo Chem Co., Ltd.
  • US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom - Google Patents.

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Application Notes & Protocols: 4-(4-Pentylphenyl)benzoic Acid as a Foundational Precursor for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-(4-pentylphenyl)benzoic acid as a pivotal precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Calamitic liquid crystals are the cornerstone of modern display technology and hold significant promise for advanced optical and sensory applications.[1][2][3] This guide elucidates the molecular rationale for the precursor's selection, provides detailed, field-tested protocols for its synthesis and subsequent conversion into a representative liquid crystalline material, and outlines the essential characterization techniques required to validate the synthetic outcomes and mesomorphic properties.

Introduction: The Architectural Logic of Calamitic Mesogens

Calamitic liquid crystals are organic molecules characterized by an elongated, rod-like shape.[4][5] Their unique ability to self-organize into ordered, fluid phases (mesophases) between the crystalline solid and isotropic liquid states is a direct function of their molecular architecture.[6] A typical calamitic mesogen consists of three key components:

  • A Rigid Core: Usually composed of two or more aromatic or alicyclic rings, providing the structural rigidity necessary for anisotropic alignment.

  • Flexible Terminal Groups: Often alkyl or alkoxy chains, which provide fluidity and influence the stability and temperature range of the liquid crystal phases.

  • Linking Groups: Functional groups like esters, imines, or azo groups that connect the rigid core units.

This compound (PPBA) is an exemplary precursor because it elegantly combines two of these essential components. The biphenyl unit serves as a robust rigid core, while the terminal pentyl chain provides the requisite flexibility. Crucially, the carboxylic acid moiety is a versatile chemical handle, primed for reaction to introduce additional core units and terminal groups, thereby completing the mesogen design.[7]

G ReactiveGroup ReactiveGroup MesogenCore MesogenCore ReactiveGroup->MesogenCore Esterification RigidCore RigidCore RigidCore->MesogenCore FlexibleChain FlexibleChain MesogenChain1 MesogenChain1 FlexibleChain->MesogenChain1 MesogenChain2 MesogenChain2

Synthesis Protocol: this compound (PPBA)

The synthesis of PPBA is reliably achieved via a two-step process involving a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by an oxidation to yield the final carboxylic acid.

Rationale for Synthetic Route
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is exceptionally powerful for creating C-C bonds between sp²-hybridized carbons. Its primary advantages are mild reaction conditions, tolerance of a wide variety of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[8][9][10] This makes it ideal for coupling an arylboronic acid with an aryl halide to form the biphenyl skeleton with high yield and purity.

  • Jones Oxidation: This is a classic and robust method for oxidizing primary alcohols and aldehydes to carboxylic acids.[11][12] Using 4'-pentyl-[1,1'-biphenyl]-4-carbaldehyde as the Suzuki product allows for a direct and efficient conversion to the desired benzoic acid derivative.[13][14] While effective, it is critical to note that Jones reagent contains Chromium(VI), a carcinogenic substance, requiring strict safety protocols.[15]

// Nodes for Step 1 Start1 [label="4-Pentylphenylboronic Acid + \n4-Bromobenzaldehyde", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Product:\n4'-Pentyl-[1,1'-biphenyl]-4-carbaldehyde", shape=cylinder, fillcolor="#F1F3F4"];

// Nodes for Step 2 Step2 [label="Jones Oxidation\n(CrO3, H2SO4, Acetone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)"]; FinalProduct [label="Final Product:\nthis compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Purification; Purification -> FinalProduct; } dot Figure 2: Synthetic workflow for this compound (PPBA).

Experimental Protocol: PPBA Synthesis

Step A: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent system. Subsequently, add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction: Purge the system with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 4'-pentyl-[1,1'-biphenyl]-4-carbaldehyde.

Step B: Jones Oxidation

  • Prepare Jones Reagent: Caution: Highly corrosive and carcinogenic. In a flask cooled in an ice bath, slowly dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then carefully dilute with water.

  • Oxidation Reaction: Dissolve the crude aldehyde from Step A in acetone in a separate flask. While stirring vigorously in an ice bath, add the prepared Jones reagent dropwise. A color change from orange to green indicates the consumption of Cr(VI).[13] The addition should be controlled to maintain a temperature below 20 °C.

  • Quenching: After the addition is complete and the reaction is stirred for an additional hour, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Isolation and Purification: Pour the mixture into ice water, which will cause the carboxylic acid product to precipitate. Collect the solid by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound as a white solid.

Characterization of PPBA

To confirm the identity and purity of the synthesized precursor, the following analyses are essential:

Technique Purpose Expected Result
¹H NMR Structural confirmationPeaks corresponding to aromatic protons in the biphenyl system, aliphatic protons of the pentyl chain, and a characteristic downfield singlet for the carboxylic acid proton.
¹³C NMR Carbon skeleton confirmationResonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
FTIR Functional group identificationA broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid dimer.
Melting Point Purity assessmentA sharp melting point consistent with literature values.
Physicochemical Properties of PPBA
Molecular Formula C₁₈H₂₀O₂[16]
Molar Mass 268.35 g/mol [16]
CAS Number 59662-47-4[16][17]
Appearance White crystalline solid

Application Protocol: Synthesis of a Calamitic Liquid Crystal

This protocol describes the esterification of PPBA with 4-cyanophenol to produce 4-cyanophenyl 4'-(pentyl)-[1,1'-biphenyl]-4-carboxylate, a well-known calamitic liquid crystal.

Rationale for Esterification

Esterification is a common and effective method for linking the rigid core of a benzoic acid derivative to another phenolic component.[18] The resulting ester linkage maintains the linearity and rigidity of the molecular structure. The choice of 4-cyanophenol introduces a second phenyl ring and a highly polar cyano (-CN) group, which enhances the molecular anisotropy and dipole moment, promoting the formation of stable nematic liquid crystal phases.[3] The Steglich esterification, using DCC and DMAP, is a mild and efficient method that proceeds at room temperature, preserving sensitive functional groups.[18]

// Nodes Start [label="PPBA + 4-Cyanophenol", shape=cylinder, fillcolor="#FBBC05"]; Reagents [label="DCC (Coupling Agent)\nDMAP (Catalyst)\nDCM (Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Steglich Esterification\n(Room Temperature)"]; Byproduct [label="Filtration to remove\nDicyclohexylurea (DCU) byproduct"]; Workup [label="Aqueous Work-up\n(Wash with acid, base, brine)"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; FinalLC [label="Final Product:\nCalamitic Liquid Crystal Ester", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Byproduct; Byproduct -> Workup; Workup -> Purification; Purification -> FinalLC; } dot Figure 3: Workflow for the esterification of PPBA to a calamitic liquid crystal.

Experimental Protocol: Ester Synthesis
  • Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like ethanol to yield the pure liquid crystal product.

Characterization of Calamitic Liquid Crystals

The defining characteristic of a liquid crystal is its thermotropic behavior—the formation of mesophases upon heating and cooling. Two primary techniques are used for this characterization.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) are detected as endothermic peaks on heating and exothermic peaks on cooling.[19] The temperatures of these peaks define the operational range of the liquid crystal.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of mesophase.[4] When a thin film of the material is viewed between crossed polarizers, the isotropic liquid phase appears dark (extinguished), while the birefringent liquid crystal phases exhibit unique colorful patterns known as textures.[6] The nematic phase, for instance, is often characterized by a "Schlieren" or "marbled" texture.

Phase Transition DSC Signal (Heating) POM Observation
Crystal → Nematic (Tₖₙ)Sharp endothermic peakAppearance of a fluid, birefringent texture from solid crystals.
Nematic → Isotropic (Tₙᵢ)Smaller endothermic peakDisappearance of texture into a dark, isotropic field.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20]

  • Reagent-Specific Hazards:

    • Chromium(VI) Reagents (Jones Reagent): Highly toxic, corrosive, and carcinogenic. Handle with extreme care. Quench all chromium residues with a reducing agent (e.g., isopropanol) before disposal.[15]

    • DCC: A potent skin sensitizer and allergen. Avoid inhalation of dust and skin contact.

    • Solvents (Toluene, DCM): Flammable and/or toxic. Handle in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents or heavy metal waste down the drain.[21]

References

  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Wikipedia. (n.d.). Jones oxidation.
  • Chemistry Steps. (n.d.). Jones Oxidation.
  • J&K Scientific LLC. (2025). Jones Oxidation.
  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772–4788.
  • ChemBK. (n.d.). 4-(4-n-Pentylphenyl)Benzoic Acid.
  • Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization.
  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International Journal of Molecular Sciences, 10(11), 4772-4788.
  • Taylor & Francis Online. (2021). Synthesis and phase transition behavior of calamitic liquid crystals containing heterocyclic core and lateral ethoxy substituent.
  • Wikipedia. (n.d.). Liquid crystal.
  • MDPI. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review.
  • Journal of Advanced Scientific Research. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • LookChem. (n.d.). Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester Safety Data Sheets(SDS).
  • PubMed Central. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review.
  • ResearchGate. (n.d.). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals.
  • SpringerLink. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction.
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Buletinul Institutului Politehnic din Iasi. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

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Application Notes and Protocols for the Incorporation of 4-(4-Pentylphenyl)benzoic Acid into Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 4-(4-Pentylphenyl)benzoic Acid in Polymer Science

This compound is a calamitic (rod-shaped) liquid crystal molecule that has garnered significant interest in materials science. Its unique ability to self-assemble into ordered phases, combined with its carboxylic acid functionality, makes it a prime candidate for modifying the properties of various polymer matrices. The incorporation of such liquid crystalline molecules can impart anisotropic properties to otherwise isotropic polymers, leading to enhanced mechanical strength, tunable optical characteristics, and novel functionalities for applications in displays, sensors, and advanced drug delivery systems.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into two widely used polymer matrices: poly(methyl methacrylate) (PMMA) and polycarbonate (PC). The methodologies described herein are grounded in established principles of polymer processing and materials characterization, offering a robust framework for researchers to develop novel composite materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for designing effective incorporation strategies.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₂[1]
Molecular Weight 268.35 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 268 °C (polymorph)[2]
Boiling Point (Predicted) 425.6 ± 34.0 °C[2]
Density (Predicted) 1.075 ± 0.06 g/cm³[2]
pKa (Predicted) 4.22 ± 0.10[2]

The high melting point of this molecule is a critical consideration for melt processing techniques. The carboxylic acid group is a key feature, as it can participate in hydrogen bonding interactions, particularly with polymers containing complementary functional groups like the ester group in PMMA.[3][4]

Methodology 1: Solvent Casting for Incorporation into PMMA

Solvent casting is a versatile and widely used technique for preparing thin polymer films with homogeneously dispersed small molecules.[3][5] It is particularly well-suited for polymers that are readily soluble and for active agents that may be sensitive to high temperatures.

Causality Behind Experimental Choices
  • Polymer Selection: PMMA is an amorphous polymer with excellent optical clarity and is soluble in a range of common organic solvents. Its ester functionality provides sites for potential hydrogen bonding with the carboxylic acid group of this compound, which can enhance miscibility and dispersion.[3][4]

  • Solvent Selection: Tetrahydrofuran (THF) is an excellent solvent for both PMMA and many organic molecules. Its relatively low boiling point (66 °C) facilitates a controlled evaporation rate, which is crucial for achieving a uniform film. A controlled evaporation rate helps to prevent the formation of surface defects and ensures a more homogeneous distribution of the liquid crystal within the polymer matrix.[4]

  • Concentration and Ratio: The concentration of the polymer solution affects the viscosity and final film thickness. The ratio of this compound to PMMA will determine the properties of the final composite. Higher concentrations of the liquid crystal can lead to phase separation and the formation of liquid crystal domains within the polymer matrix.[1][6]

Experimental Workflow: Solvent Casting

cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_char Characterization dissolve_pmma Dissolve PMMA in THF mix Mix Solutions & Sonicate dissolve_pmma->mix dissolve_lc Dissolve this compound in THF dissolve_lc->mix cast Cast Solution onto a Level Substrate mix->cast evaporate Controlled Solvent Evaporation cast->evaporate anneal Anneal Film in Vacuum Oven evaporate->anneal characterize Analyze Film Properties (DSC, POM, SEM, FTIR) anneal->characterize

Workflow for solvent casting of this compound in PMMA.
Detailed Protocol: Solvent Casting of PMMA/4-(4-Pentylphenyl)benzoic Acid Films

Materials:

  • Poly(methyl methacrylate) (PMMA), Mw = 120,000 g/mol

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Glass petri dishes or other flat substrates

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Leveling table

  • Vacuum oven

Procedure:

  • Solution Preparation: a. Prepare a 10% (w/v) stock solution of PMMA in THF by dissolving the PMMA powder in the solvent with magnetic stirring for 24 hours at room temperature.[7] b. Prepare a 1% (w/v) stock solution of this compound in THF. c. In a separate vial, combine the desired volumes of the PMMA and liquid crystal stock solutions to achieve the target weight percentage of the liquid crystal in the final film (e.g., 1%, 5%, 10% w/w). d. Thoroughly mix the combined solution using a vortex mixer, followed by sonication for 15 minutes to ensure homogeneity.

  • Film Casting: a. Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness. b. Carefully pour the prepared polymer/liquid crystal solution into the petri dish. The volume of the solution will determine the final thickness of the film. c. Cover the petri dish with a lid that has small perforations to allow for slow and controlled solvent evaporation. This is a critical step to prevent rapid drying which can lead to film defects.[8]

  • Drying and Annealing: a. Allow the solvent to evaporate at room temperature in a fume hood for 24 hours. The film should appear solid and transparent to translucent. b. Once the film is solid, transfer it to a vacuum oven. c. Dry the film under vacuum at 60 °C for 48 hours to remove any residual THF. The temperature should be kept below the glass transition temperature of PMMA to avoid deformation. d. After drying, slowly cool the oven to room temperature before removing the film. The film can then be carefully peeled from the glass substrate.

Methodology 2: Melt Extrusion for Incorporation into Polycarbonate

Melt extrusion is a scalable and industrially relevant method for producing polymer composites.[9] This technique involves melting the polymer and mixing it with the additive in a molten state, which is then forced through a die to create a continuous profile.

Causality Behind Experimental Choices
  • Polymer Selection: Polycarbonate (PC) is a high-performance engineering thermoplastic with excellent mechanical strength, impact resistance, and a high glass transition temperature (around 150 °C).[9] Its high processing temperature requires a thermally stable additive.

  • Processing Temperature: The extrusion temperature must be high enough to ensure the complete melting and flow of the polycarbonate, but not so high as to cause thermal degradation of either the polymer or the this compound. A temperature profile that gradually increases along the extruder barrel is typically used to ensure gentle melting and mixing.[10]

  • Screw Speed and Configuration: The screw speed and design of the extruder screws (e.g., mixing elements) are critical for achieving a homogeneous dispersion of the liquid crystal within the polycarbonate matrix. Higher screw speeds can improve mixing but may also increase shear heating and potentially degrade the materials.[9]

Experimental Workflow: Melt Extrusion

cluster_prep Material Preparation cluster_extrusion Melt Extrusion cluster_post Post-Processing & Characterization dry_pc Dry Polycarbonate Pellets premix Premix PC and Liquid Crystal dry_pc->premix feed Feed Premix into Extruder premix->feed melt_mix Melt and Mix in Extruder Barrel feed->melt_mix extrude Extrude through Die melt_mix->extrude cool Cool and Pelletize Extrudate extrude->cool characterize Characterize Composite (DSC, POM, SEM) cool->characterize

Workflow for melt extrusion of this compound in polycarbonate.
Detailed Protocol: Melt Extrusion of PC/4-(4-Pentylphenyl)benzoic Acid Composite

Materials:

  • Polycarbonate (PC) pellets, extrusion grade

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Vacuum oven

Procedure:

  • Material Preparation: a. Dry the polycarbonate pellets in a vacuum oven at 120 °C for at least 4 hours to remove any absorbed moisture, which can cause degradation during melt processing.[9] b. In a plastic bag, thoroughly dry-blend the dried PC pellets with the desired weight percentage of this compound powder (e.g., 1%, 5%, 10% w/w).

  • Melt Extrusion: a. Set the temperature profile of the twin-screw extruder. A typical profile for polycarbonate would be: Zone 1 (feed) = 240 °C, Zone 2 = 250 °C, Zone 3 = 260 °C, Zone 4 = 265 °C, Die = 265 °C.[10] b. Set the screw speed to a moderate value, for example, 100 rpm.[9] c. Once the extruder has reached the set temperatures, feed the dry-blended material into the hopper at a constant rate. d. The molten composite will be extruded through the die as a continuous strand.

  • Post-Processing: a. Cool the extruded strand in a water bath. b. Feed the cooled strand into a pelletizer to produce composite pellets. c. Dry the composite pellets in a vacuum oven at 100 °C for 4 hours before further processing (e.g., injection molding for mechanical testing) or characterization.

Characterization of the Composite Materials

A multi-faceted approach to characterization is essential to understand the morphology, thermal properties, and molecular interactions within the prepared composites.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the composite materials, such as the glass transition temperature (Tg) of the polymer matrix and the melting and clearing temperatures of the liquid crystal.[5][11] Changes in these transitions can indicate the degree of miscibility between the two components.

  • Polarized Optical Microscopy (POM): POM is a powerful technique for visualizing the morphology of the composite, particularly the size, shape, and distribution of any phase-separated liquid crystal domains.[12][13] The birefringence of the liquid crystal allows it to be observed between crossed polarizers.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the fracture surface of the composite, revealing the morphology of the dispersed phase and the quality of the interfacial adhesion between the liquid crystal and the polymer matrix.[1][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to probe the molecular interactions between the this compound and the polymer matrix.[14] For the PMMA composite, shifts in the carbonyl stretching frequency of both the polymer and the carboxylic acid can provide evidence of hydrogen bonding.[3][15]

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the comprehensive characterization of the resulting materials. For instance, if DSC analysis shows a significant depression in the melting point of the liquid crystal or a shift in the Tg of the polymer, it suggests a degree of miscibility. These findings should be correlated with POM and SEM observations to visualize the resulting morphology. Discrepancies between the thermal and microscopic data would indicate a need to adjust the processing parameters. For example, if large, irregularly shaped liquid crystal domains are observed, it may be necessary to increase the mixing time or intensity (in melt extrusion) or slow down the solvent evaporation rate (in solvent casting).

Conclusion

The incorporation of this compound into polymer matrices like PMMA and polycarbonate offers a versatile platform for the development of advanced materials with tailored properties. The choice between solvent casting and melt extrusion will depend on the specific polymer, the desired final form of the material, and the required production scale. By carefully controlling the processing parameters and thoroughly characterizing the resulting composites, researchers can gain a deep understanding of the structure-property relationships and optimize the material performance for a wide range of applications.

References

  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties.
  • ResearchGate. SEM Investigations of the Polymer Morphology in the Liquid Crystal-Polymer Composites with Different Polymer Contents. 2015.
  • ResearchGate. Interface morphology and phase separation in polymer-dispersed liquid crystal composites.
  • RSC Publishing. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. 2019.
  • ResearchGate. Processing conditions, morphology and properties of a polycarbonate + a thermotropic polymer liquid crystal blend.
  • ACS Publications. Smectic Liquid Crystalline Polymer Membranes with Aligned Nanopores in an Anisotropic Scaffold. 2021.
  • ResearchGate. FT-IR Spectroscopy and Hydrogen Bonding Interactions in Poly(styrene-co-methacrylic acid)/ Poly(styrene-co-4-vinyl pyridine) Blends.
  • National Center for Biotechnology Information. Enhancing the Interface Behavior on Polycarbonate/Elastomeric Blends: Morphological, Structural, and Thermal Characterization. 2023.
  • National Institute of Standards and Technology. The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films. 2001.
  • Polymer. Comparison of hydrogen bonding interaction between PMMA/PMAA blends and PMMA-co-PMAA copolymers. 2003.
  • National Center for Biotechnology Information. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. 2015.
  • ResearchGate. Summary of DSC and POM analyses of LCs of type 3.
  • National Center for Biotechnology Information. Preparation and Characterization of Polycarbonate-Based Blend System with Favorable Mechanical Properties and 3D Printing Performance. 2023.
  • Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. 2023.
  • CD Formulation. Solvent Casting Method for Oral Thin Film Preparation.
  • ResearchGate. How to obtain PMMA films on glass substrate by drop casting method? 2016.
  • MDPI. Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. 2023.

Sources

Application Notes and Protocols: Investigating 4-(4-Pentylphenyl)benzoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Ordered Fluids in Therapeutics

In the landscape of advanced drug delivery, lyotropic liquid crystals are emerging as a highly versatile platform for the controlled release and targeted delivery of therapeutic agents.[1][2][3] These self-assembling systems, formed by amphiphilic molecules in the presence of a solvent, exhibit a unique state of matter intermediate between a crystalline solid and an isotropic liquid.[4][5] This "mesophase" possesses both the fluidity of a liquid and the long-range orientational order of a crystal. This duality allows for the creation of intricate nanostructures, such as cubic and hexagonal phases, which can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling sustained release profiles.[1][4][5] The inherent biocompatibility and biodegradability of many liquid crystal-forming lipids, such as glycerol monooleate (GMO) and phytantriol, further enhance their appeal for pharmaceutical applications.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(4-Pentylphenyl)benzoic acid as a potential key component in novel liquid crystalline drug delivery systems. Its molecular structure, featuring a hydrophilic carboxylic acid head group and a lipophilic biphenyl-pentyl tail, suggests amphiphilic properties that could drive the formation of liquid crystalline mesophases or modulate the properties of existing lipid-based systems. These protocols are designed to be a self-validating framework for the formulation, characterization, and in vitro evaluation of such systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing its application in drug delivery.

PropertyValueSource
Molecular Formula C18H20O2[7]
Molar Mass 268.35 g/mol [7]
Predicted Density 1.075 ± 0.06 g/cm³[7]

The structure of this compound, with its rigid biphenyl core and flexible pentyl chain, is characteristic of molecules known to exhibit liquid crystalline (mesogenic) behavior. The carboxylic acid group provides a polar head, making the molecule amphiphilic. This amphiphilicity is a critical prerequisite for the self-assembly into lyotropic liquid crystalline phases in the presence of a solvent like water.[1][2] It is hypothesized that this molecule could either form liquid crystals on its own or be incorporated into other lipid-based systems to modify their phase behavior, drug loading capacity, and release characteristics.

PART 1: Formulation of Liquid Crystalline Nanoparticles (LCNPs)

The following protocols outline two common methods for the preparation of LCNPs: the top-down (high-energy) and bottom-up (low-energy) approaches.[4] These methods can be adapted to incorporate this compound as a primary structural component or as an additive.

Experimental Workflow: LCNP Formulation

LCNP Formulation Workflow cluster_top_down Top-Down Method (High Energy) cluster_bottom_up Bottom-Up Method (Low Energy) td_start 1. Prepare Lipid Phase: Mix this compound, co-lipid (e.g., GMO), and drug. td_stabilizer 2. Prepare Aqueous Phase: Dissolve stabilizer (e.g., Pluronic F127) in buffer. td_start->td_stabilizer td_disperse 3. Coarse Dispersion: Add aqueous phase to lipid phase and vortex. td_stabilizer->td_disperse td_homogenize 4. High-Energy Homogenization: Use ultrasonication or high-pressure homogenization. td_disperse->td_homogenize td_end 5. Obtain LCNP Dispersion td_homogenize->td_end bu_start 1. Prepare Organic Solution: Dissolve this compound, co-lipid, and drug in ethanol. bu_aqueous 2. Prepare Aqueous Phase: Dissolve stabilizer in buffer. bu_start->bu_aqueous bu_inject 3. Injection: Inject organic solution into aqueous phase under stirring. bu_aqueous->bu_inject bu_evaporate 4. Solvent Evaporation: Remove ethanol under reduced pressure. bu_inject->bu_evaporate bu_end 5. Obtain LCNP Dispersion bu_evaporate->bu_end

Caption: High-level overview of Top-Down and Bottom-Up methods for LCNP formulation.

Protocol 1.1: Top-Down Approach (High-Pressure Homogenization)

This method involves breaking down a bulk liquid crystalline phase into nanoparticles.[4]

Rationale: This approach is robust and widely used for producing kinetically stable dispersions of cubosomes and hexosomes. The high energy input ensures the formation of small, relatively uniform nanoparticles.

Materials:

  • This compound

  • Glycerol monooleate (GMO) or Phytantriol

  • Stabilizer (e.g., Poloxamer 407/Pluronic® F127)

  • Model drug (hydrophilic or hydrophobic)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the GMO or phytantriol at 60°C.

    • Disperse the this compound and the model drug into the molten lipid. A suggested starting ratio is 9:1 (GMO:benzoic acid derivative).

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 407 in PBS (e.g., 1% w/v).

  • Formation of Coarse Dispersion:

    • Add the aqueous phase to the lipid phase and vortex at high speed for 5-10 minutes to form a coarse, milky dispersion.[5]

  • High-Pressure Homogenization:

    • Process the coarse dispersion through a high-pressure homogenizer at 1500 bar for 5-10 cycles. Maintain the temperature above the melting point of the lipids.

  • Cooling and Equilibration:

    • Cool the resulting nano-dispersion to room temperature. Allow it to equilibrate for at least 24 hours before characterization.

Protocol 1.2: Bottom-Up Approach (Solvent Evaporation)

This method relies on the self-assembly of lipid molecules from a solution.[6]

Rationale: This is a low-energy method that is particularly suitable for thermosensitive drugs. It relies on the principle of reducing solvent quality to induce nanoparticle formation.

Materials:

  • This compound

  • GMO or Phytantriol

  • Stabilizer (e.g., Poloxamer 407)

  • Model drug

  • Ethanol (or other suitable volatile solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the this compound, GMO/phytantriol, and the model drug in ethanol.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 407 in PBS.

  • Nanoparticle Formation:

    • Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid dilution of ethanol will cause the lipids to self-assemble into nanoparticles.

  • Solvent Removal:

    • Remove the ethanol from the dispersion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Volume Adjustment and Filtration:

    • Adjust the final volume with PBS and filter through a 0.45 µm syringe filter to remove any large aggregates.

PART 2: Physicochemical Characterization of LCNPs

A thorough characterization is essential to understand the structure, stability, and potential performance of the formulated LCNPs.

Characterization Workflow

LCNP Characterization Workflow cluster_physical Physical Properties cluster_structural Structural Analysis cluster_performance Performance Evaluation start Formulated LCNP Dispersion dls Particle Size & PDI (DLS) start->dls zeta Surface Charge (Zeta Potential) start->zeta plm Mesophase Identification (Polarized Light Microscopy) start->plm saxs Internal Structure (SAXS) start->saxs cryotem Morphology Visualization (Cryo-TEM) start->cryotem ee Encapsulation Efficiency (%) start->ee dl Drug Loading (%) start->dl

Sources

Application Note: Spectroscopic Studies of 4-(4-Pentylphenyl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of 4-(4-Pentylphenyl)benzoic acid (PBA) in solution. PBA is a key intermediate in the synthesis of liquid crystals and functional materials, making the characterization of its behavior in solution crucial for quality control, reaction monitoring, and formulation development. This note details step-by-step protocols for analysis using UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. It emphasizes the causality behind experimental choices, particularly solvent selection, and provides insights into data interpretation.

Introduction

This compound, with the molecular formula C₁₈H₂₀O₂, is a biphenyl carboxylic acid derivative.[1] Its rigid core, conferred by the biphenyl group, and the flexible alkyl chain make it a valuable building block in materials science, particularly for liquid crystal displays and as a component in drug delivery systems. Understanding its spectroscopic signature in various solvents is paramount for elucidating molecular interactions, aggregation behavior, and electronic properties that govern its function.

This guide is intended for researchers and scientists in materials chemistry and drug development. It offers robust protocols and the scientific rationale needed to perform accurate and reproducible spectroscopic analyses of PBA.

Physicochemical Properties & Sample Preparation

A molecule's behavior in solution is dictated by its interaction with the solvent. PBA's structure, featuring a nonpolar pentyl-biphenyl tail and a polar carboxylic acid head, results in solubility that is highly dependent on the solvent's nature.

Key Considerations for Solvent Selection:

  • Polarity: Aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) readily dissolve PBA and can interact with the carboxylic acid group. Nonpolar solvents like cyclohexane and toluene primarily interact with the biphenyl and alkyl moieties.

  • Hydrogen Bonding: Protic solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, competing with the self-association (dimerization) of the carboxylic acid group.[2]

  • Spectroscopic Window: The solvent must be transparent in the spectral region of interest. For UV-Vis, solvents like hexane, ethanol, and water are common choices as they are transparent in the wavelength range where PBA absorbs.[3]

Protocol 2.1: Preparation of a Stock Solution (e.g., 1 mM in THF)

Accurate solution preparation is the foundation of reliable spectroscopic data.[4][5]

  • Weighing the Solute: Using a calibrated analytical balance, accurately weigh 26.84 mg of PBA (Molar Mass: 268.35 g/mol ).[1]

  • Dissolution: Quantitatively transfer the weighed PBA into a 100 mL Class A volumetric flask.[5]

  • Solvent Addition: Add approximately 50 mL of spectroscopic-grade THF to the flask.

  • Sonication (If Necessary): To ensure complete dissolution and avoid clumping, place the flask in an ultrasonic bath for 5-10 minutes, monitoring to prevent excessive heating.[6]

  • Dilution to Volume: Once the solute is fully dissolved and the solution has returned to room temperature, carefully add THF to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and preparation date.[4]

This stock solution can then be used to prepare more dilute samples for analysis via serial dilution.[7]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated biphenyl system. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent environment.[8]

Principle: Solvatochromism

The polarity of the solvent can stabilize the ground state and the excited state of the PBA molecule to different extents.[9]

  • Bathochromic Shift (Red Shift): In more polar solvents, the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater degree. This reduces the energy gap for the transition, shifting the λₘₐₓ to a longer wavelength.[3][10]

  • Hypsochromic Shift (Blue Shift): If the ground state is stabilized more than the excited state, the energy gap increases, and the λₘₐₓ shifts to a shorter wavelength.

Protocol 3.1: Acquiring UV-Vis Spectra
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of PBA (e.g., 10 µM) in the solvent of choice using the stock solution from Protocol 2.1.

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction across the desired wavelength range (e.g., 220-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the PBA solution, and then fill it with the sample. Place it in the spectrophotometer.

  • Data Acquisition: Scan the spectrum. The resulting absorbance plot should show a strong absorption band characteristic of the biphenyl chromophore.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Expected Results & Interpretation

PBA is expected to exhibit a strong π → π* transition. For biphenyl carboxylic acids, this primary absorption band is typically observed in the 260-300 nm range. The exact λₘₐₓ will vary with the solvent.

Solvent Relative Polarity Expected λₘₐₓ Shift Rationale
CyclohexaneLowShorter WavelengthMinimal stabilization of the excited state.
DichloromethaneMediumIntermediate WavelengthModerate stabilization of the excited state.
EthanolHigh (Protic)Longer WavelengthStrong stabilization of the polar excited state via dipole-dipole interactions and H-bonding.
DMSOHigh (Aprotic)Longer WavelengthStrong stabilization of the polar excited state via dipole-dipole interactions.

This table presents expected trends based on solvatochromic principles. Actual values must be determined experimentally.

Caption: Workflow for UV-Visible Spectroscopic Analysis of PBA.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited state of a molecule. While many benzoic acid derivatives are fluorescent, the efficiency can be low and is often subject to quenching mechanisms.[11][12] Benzoic acid itself shows fluorescence that can be used for analysis.[13]

Protocol 4.1: Measuring Fluorescence Emission
  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and dual monochromators.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-5 µM) in a suitable solvent (e.g., ethanol). The concentration should be low enough to avoid inner filter effects.

  • Determine Excitation Wavelength: Set the emission monochromator to a wavelength longer than the expected absorption (e.g., 350 nm) and scan the excitation monochromator to find the excitation maximum, which should correspond to the absorption maximum (λₘₐₓ) from the UV-Vis spectrum.

  • Acquire Emission Spectrum: Set the excitation monochromator to the λₘₐₓ determined in the previous step. Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to ~500 nm.

  • Solvent Blank: Record a spectrum of the pure solvent under the same conditions to identify and subtract any background signals or Raman scattering peaks.

Expected Results & Interpretation

The biphenyl moiety is fluorescent. An emission spectrum will reveal the wavelength of maximum fluorescence and the quantum yield (a measure of fluorescence efficiency). The carboxylic acid group can act as a quencher, and its protonation state (acid vs. carboxylate) can significantly influence fluorescence. Studies in solvents of varying pH or polarity can reveal information about excited-state proton transfer or other dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in the molecule. ¹H and ¹³C NMR are fundamental for confirming the identity and purity of PBA and for studying solute-solvent interactions and self-association.

Principle: Chemical Shift and Hydrogen Bonding

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

  • Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.2 ppm). The specific coupling patterns can confirm the 4,4'-substitution pattern.

  • Alkyl Protons: The pentyl chain protons will appear in the upfield region (typically 0.8-2.8 ppm).

  • Carboxylic Acid Proton: This is the most informative proton for studying solution behavior. Its chemical shift is highly variable (often >10 ppm) and depends on concentration and solvent.[14] In aprotic solvents like CDCl₃ or DMSO-d₆, it often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its disappearance upon adding D₂O confirms its identity.

Protocol 5.1: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of PBA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.

Expected ¹H NMR Data & Interpretation

The spectrum will show distinct regions for the carboxylic acid, aromatic, and aliphatic protons.

Proton Type Expected δ (ppm) in CDCl₃ Expected δ (ppm) in DMSO-d₆ Interpretation
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)12.0 - 13.5 (broad)Position is highly sensitive to H-bonding. Shift in DMSO is typically downfield due to strong H-bonding with the solvent.[15][16]
Aromatic (Ar-H)7.2 - 8.27.3 - 8.1Complex multiplets. Protons ortho to the COOH group are typically the most downfield.
Methylene (-CH₂-)0.9 - 2.70.8 - 2.6Multiple signals corresponding to the five CH₂ groups of the pentyl chain.
Methyl (-CH₃)~0.9 (triplet)~0.9 (triplet)The terminal methyl group of the pentyl chain.

Note: Specific chemical shifts and multiplicities are predictive. Experimental verification is required.

The broadness and downfield shift of the carboxylic acid proton are indicative of hydrogen-bonded dimer formation, especially in non-polar solvents. In hydrogen-bond accepting solvents like DMSO, the equilibrium may shift towards solute-solvent hydrogen bonds.[2]

Caption: Factors influencing the carboxylic acid proton signal in NMR.

Conclusion

The spectroscopic analysis of this compound in solution provides critical insights into its electronic structure, purity, and intermolecular interactions. UV-Vis spectroscopy reveals the influence of solvent polarity on the π-system's electronic transitions. Fluorescence spectroscopy can probe the molecule's emissive properties. NMR spectroscopy offers unambiguous structural confirmation and serves as a powerful tool to study hydrogen bonding dynamics, such as dimerization and solute-solvent interactions, through the observation of the carboxylic acid proton. By employing the protocols outlined in this note, researchers can obtain high-quality, reproducible data to advance their work in materials science and drug development.

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  • 1H proton nmr spectrum of benzoic acid... (n.d.). Doc Brown's Chemistry.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information.
  • Synthesis and Raman spectroscopic investigation of a new self-assembly monolayer material... (2025, August 7). ResearchGate.
  • Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid... (2013, March 15). PubMed.
  • Spectroscopic and quantum chemical computation on molecular structure... (2025, August 8). ResearchGate.
  • Fluorescence quenching by benzoic acid. (n.d.). Journal of the Chemical Society D.
  • Fluorescence spectra of benzoic acid... (n.d.). ResearchGate.
  • Benzoic acid derivatives as luminescent sublimation dyes... (2021, February 5). PubMed.
  • Benzoic acid, 4-methyl-, phenyl ester. (n.d.). NIST WebBook.
  • 4-Benzyloxybenzoic acid. (n.d.). NIST WebBook.

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Preparation of 4-(4-Pentylphenyl)benzoic acid solutions and mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of Homogeneous Solutions and Liquid Crystalline Mixtures Using 4-(4-Pentylphenyl)benzoic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions and mixtures containing this compound (5CBBA). As a key intermediate in the synthesis of liquid crystals and a scaffold in medicinal chemistry, proper handling and dissolution are critical for experimental success.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solvent selection, dissolution enhancement techniques, and quality control. We present detailed, validated protocols for creating both standard organic solutions and complex multi-component mixtures, ensuring reproducibility and accuracy in downstream applications.

Introduction: The Scientific Imperative for Proper Dissolution

This compound is a biphenyl carboxylic acid derivative characterized by a rigid biphenyl core, a flexible pentyl tail, and a polar carboxylic acid group. This amphipathic nature is key to its utility in forming liquid crystalline phases and its investigation in areas like drug discovery.[3][4] However, these same structural features present a challenge for achieving true, homogeneous solutions. The nonpolar biphenyl and alkyl components favor dissolution in organic solvents, while the carboxylic acid group introduces the potential for hydrogen bonding and aggregation.

Incomplete dissolution or the presence of micro-aggregates can lead to significant experimental artifacts, including:

  • Inaccurate concentration measurements (UV-Vis, HPLC).

  • Inconsistent performance in liquid crystal formulations.

  • Erroneous results in biological assays.

This application note provides the technical framework to mitigate these risks, ensuring that prepared solutions are homogeneous, stable, and fit for purpose.

Physicochemical Properties & Critical Safety Considerations

Before handling, it is imperative to understand the compound's properties and associated safety protocols.

Physicochemical Data

The properties of this compound dictate its handling and dissolution behavior.

PropertyValueSource
Chemical Name 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acidChemBK[5]
CAS Number 59662-47-4ChemicalBook[6]
Molecular Formula C₁₈H₂₀O₂ChemBK[5]
Molar Mass 268.35 g/mol ChemBK[5]
Predicted Density 1.075 ± 0.06 g/cm³ChemBK[5]
Appearance White to off-white crystalline solidInferred
Safety & Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related benzoic acid derivatives provide authoritative guidance.[7][8][9]

  • Hazard Overview: May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[7][8][9] Harmful if swallowed.[8]

  • Required PPE:

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[10]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[10]

    • Respiratory Protection: Avoid formation of dust.[10] Handle in a well-ventilated area or chemical fume hood. If dust is generated, use a P2 or N95 respirator.

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][10]

    • If on Skin: Wash off with soap and plenty of water.[10]

    • If Inhaled: Move person into fresh air.[10]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a standard stock solution, a foundational step for most applications. The choice of solvent is the most critical variable.

Rationale for Solvent Selection

The "like dissolves like" principle is a useful starting point. The largely non-polar structure of this compound suggests good solubility in organic solvents. However, the carboxylic acid group can form strong intermolecular hydrogen bonds, making the crystal lattice energy a significant barrier to overcome.

Solvent Recommendations Summary:

SolventPolarityRationale & Use CaseCautions
Tetrahydrofuran (THF) Moderately PolarRecommended. Excellent solvating power for both polar and nonpolar moieties. Volatile.Peroxide formation risk. Use fresh, stabilized THF.
Dichloromethane (DCM) Moderately PolarGood general-purpose solvent. Easy to remove via evaporation.Volatile and a suspected carcinogen. Use in a fume hood.
Acetone Polar AproticGood solvating power. Miscible with water.Highly volatile and flammable.
N,N-Dimethylformamide (DMF) Polar AproticExcellent solvating power, especially for stubborn compounds. High boiling point.Difficult to remove. Potential for degradation at high temps.
Ethanol Polar ProticUseful for biological applications.Less effective than aprotic solvents for the nonpolar parts of the molecule.

Causality: Polar aprotic solvents like THF and DMF are often superior because they can accept hydrogen bonds from the carboxylic acid group without donating their own, effectively disrupting the solute-solute interactions that inhibit dissolution.

Materials & Equipment
  • This compound (solid)

  • Analytical balance

  • Spatula

  • Glass vials or volumetric flasks (Class A)

  • Selected solvent (e.g., HPLC-grade THF)

  • Pipettes

  • Magnetic stirrer and stir bars

  • Bath sonicator

  • Vortex mixer

Step-by-Step Methodology

Objective: Prepare 10 mL of a 10 mM stock solution in THF.

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 268.35 g/mol = 0.00268 g or 2.68 mg .

  • Weighing the Compound:

    • Place a clean, dry glass vial on the analytical balance and tare.

    • Carefully add 2.68 mg of this compound directly into the vial.

    • Expert Tip: Weighing directly into the dissolution vessel minimizes material loss during transfer.

  • Initial Solvent Addition:

    • Add approximately 8 mL of THF to the vial. Do not fill to the final volume yet.

    • Causality: This leaves headspace for effective mixing and ensures the final concentration is accurate after complete dissolution.

  • Dissolution Enhancement:

    • Step 4a (Mechanical Agitation): Cap the vial and vortex vigorously for 30 seconds. Place the vial on a magnetic stirrer for 10-15 minutes.

    • Step 4b (Sonication): If solid particles are still visible, place the vial in a bath sonicator for 5-10 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles. Their collapse generates localized energy that physically breaks apart solute agglomerates, significantly accelerating dissolution where simple stirring may fail.

    • Step 4c (Gentle Warming - Optional): If sonication is insufficient, the solution can be gently warmed to 35-40°C. Do not boil.

    • Causality: Increasing the temperature provides the kinetic energy needed to overcome the solute's crystal lattice energy. However, excessive heat can degrade the compound or evaporate volatile solvents like THF, leading to inaccurate concentrations.

  • Visual Quality Control:

    • Once dissolution appears complete, hold the vial against a dark background and illuminate it from the side. Look for the Tyndall effect (light scattering), which indicates the presence of undissolved colloidal particles. The solution should be perfectly clear and transparent.

  • Final Volume Adjustment:

    • Carefully add THF to reach the final 10 mL mark. If using a volumetric flask, add solvent dropwise until the bottom of the meniscus aligns with the calibration mark.

    • Cap and invert the flask or vial 10-15 times to ensure homogeneity.

  • Storage:

    • Store the solution in a tightly capped vial at 2-8°C, protected from light. For long-term storage, consider flushing with an inert gas (Nitrogen or Argon) to prevent solvent oxidation.

Advanced Protocol: Preparation of a Liquid Crystal Mixture

This protocol demonstrates how to use the stock solution to create a multi-component mixture, a common workflow in materials science.[11]

Objective: Prepare a 1% by weight mixture of this compound in the liquid crystal host 4'-Pentyl-4-biphenylcarbonitrile (5CB).

  • Materials:

    • 10 mM stock solution of this compound in THF (from Protocol 3).

    • 4'-Pentyl-4-biphenylcarbonitrile (5CB).

    • Glass vial.

    • Micro-pipettes.

    • Hotplate with stirring capability.

    • Nitrogen or Argon gas line.

  • Methodology:

    • Weigh 99 mg of 5CB into a clean vial.

    • Calculate the volume of the 10 mM stock solution needed to deliver 1 mg of this compound:

      • 1 mg = 0.001 g

      • Moles = 0.001 g / 268.35 g/mol = 3.726 µmol

      • Volume (L) = Moles / Molarity = 3.726 µmol / 0.010 mol/L = 372.6 µL

    • Add 372.6 µL of the stock solution to the vial containing the 5CB.

    • Place the vial on a hotplate set to ~60°C (above the clearing point of 5CB) in a fume hood.

    • Gently stir the mixture while blowing a slow stream of nitrogen over the surface to evaporate the THF.

    • Causality: Evaporating the solvent above the clearing point of the liquid crystal host ensures that the dopant (5CBBA) is homogeneously mixed within the isotropic liquid phase. As the mixture cools, the dopant remains evenly dispersed throughout the resulting liquid crystal phase.

    • Continue until the solvent is fully evaporated. The mixture should be clear and isotropic while hot.

    • Allow the mixture to cool slowly to room temperature.

Workflow & Decision-Making Diagram

The following diagram outlines the logical flow for preparing a validated solution of this compound.

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: QC & Finalization start Start: Solid this compound weigh 1. Weigh Compound start->weigh select_solvent 2. Select Solvent weigh->select_solvent add_solvent 3. Add Solvent (~80% of final vol) select_solvent->add_solvent select_solvent->add_solvent THF, DCM, Acetone, etc. dissolve 4. Dissolution Enhancement add_solvent->dissolve stir Vortex / Stir sonic Sonicate stir->sonic If solid remains heat Gentle Heat (35-40°C) sonic->heat If solid remains qc_check 5. Visual QC Check qc_check->dissolve Fail (Particulates) final_vol 6. Adjust to Final Volume qc_check->final_vol Pass (Clear Solution) homogenize 7. Homogenize (Invert) final_vol->homogenize finish End: Validated Stock Solution homogenize->finish

Caption: Workflow for preparing a validated stock solution.

References

  • Preparing Liquid Crystals. (2016). YouTube.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Safety Data Sheet for Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester. LookChem.
  • Wang, L., et al. (n.d.). Rapid Preparation of Liquid Photonic Crystals. PMC - NIH.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • Preparation of a Liquid Crystal Pixel. MRSEC Education Group.
  • S, S., & K, S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.
  • Gamble, A. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. University of Colorado Boulder.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.
  • Safety Data Sheet for Benzoic Acid (Acidimetric Standard). NIST.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. ResearchGate.
  • 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties. ChemBK.
  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts. ResearchGate.
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester. PubChem.
  • Benzoic acid. Wikipedia.
  • Solubility of Carboxylic Acids N5. (2021). YouTube.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester. SIELC Technologies.
  • Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. CAS Common Chemistry.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product. ResearchGate.

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Navigating the Synthesis and Handling of 4-(4-Pentylphenyl)benzoic Acid: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, application, and experimental protocols for 4-(4-Pentylphenyl)benzoic acid (also known as 4'-Pentyl-[1,1']-biphenyl-4-carboxylic acid). With a focus on scientific integrity and practical, field-proven insights, this guide is structured to empower researchers with the knowledge to confidently and safely incorporate this versatile molecule into their workflows, particularly in the realm of liquid crystal synthesis and advanced materials development.

Core Compound Profile and Safety Data

This compound is a solid organic compound with a molecular formula of C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol .[1] Its rigid biphenyl core and terminal carboxylic acid and pentyl groups make it a valuable precursor in the synthesis of thermotropic liquid crystals.[2] Understanding the inherent properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 59662-47-4[1][3]
Molecular Formula C₁₈H₂₀O₂[1][3]
Molecular Weight 268.35 g/mol [3]
Appearance Solid[1]
Purity ≥96%[1]
Density (Predicted) 1.075±0.06 g/cm³[3]
Boiling Point (Predicted) 425.6°C[2]
Material Safety Data at a Glance

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on the Globally Harmonized System (GHS) classifications for similar benzoic acid derivatives, researchers should handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Prudent Handling and Storage Protocols

Adherence to rigorous safety protocols is non-negotiable when working with any chemical, and this compound is no exception. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Characterization Reagents 1. Weigh Reactants: - this compound - Phenol derivative - DCC (Dicyclohexylcarbodiimide) - DMAP (4-Dimethylaminopyridine) Solvent 2. Add anhydrous solvent (e.g., Dichloromethane) Reagents->Solvent Stirring 3. Stir at 0°C, then room temperature (Monitor by TLC) Solvent->Stirring Filtration 4. Filter to remove DCU byproduct Stirring->Filtration Washing 5. Wash organic layer with acid, base, and brine Filtration->Washing Drying 6. Dry over anhydrous MgSO₄ and evaporate solvent Washing->Drying Purification 7. Purify by column chromatography or recrystallization Drying->Purification Spectroscopy 8. Confirm structure (NMR, IR, Mass Spec) Purification->Spectroscopy Thermal_Analysis 9. Analyze liquid crystal phases (DSC, POM) Spectroscopy->Thermal_Analysis

Caption: Workflow for liquid crystal synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a selected phenol derivative (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Coupling Agent: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

  • Characterization: Confirm the structure of the synthesized ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

  • Mesophase Analysis: Investigate the liquid crystalline properties of the purified compound using differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the mesophase textures. [5]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. [6]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. [6]* Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. [7]* Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.

Conclusion

This compound is a valuable building block in materials science, particularly for the rational design and synthesis of liquid crystals. By understanding its chemical properties and adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and safely explore its potential in developing novel materials with tailored functionalities. The provided experimental protocol serves as a foundational template, encouraging adaptation and innovation in the pursuit of scientific discovery.

References

  • LookChem.
  • ChemBK. 4-PENTYL-4'-BIPHENYLCARBOXYLIC ACID. [Link]
  • ChemSrc. 5CB | CAS#:40817-08-1. [Link]
  • MySkinRecipes. 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid. [Link]
  • SciSpace. Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. [Link]
  • ResearchGate. (PDF) Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]
  • PMC. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
  • NIST. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]
  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]
  • NIST. Biphenyl-4-carboxylic acid. [Link]
  • chymist.com.
  • Unknown. Liquid Crystals Lab. [Link]
  • MRSEC Education Group.

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Troubleshooting & Optimization

Troubleshooting common problems in 4-(4-Pentylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-pentylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Overview of Synthetic Pathways

The synthesis of this compound typically involves the creation of a biphenyl core structure followed by the introduction of the carboxylic acid group. Two common routes are the Suzuki coupling and the Grignard reagent carboxylation. Each pathway has its own set of challenges and optimization parameters.

Synthetic Pathway Visualization

Synthesis_Pathways cluster_0 Suzuki Coupling Route cluster_1 Grignard Reagent Route 4-bromobenzoic acid 4-bromobenzoic acid Suzuki Coupling Suzuki Coupling 4-bromobenzoic acid->Suzuki Coupling 4-pentylphenylboronic acid 4-pentylphenylboronic acid 4-pentylphenylboronic acid->Suzuki Coupling Product_Suzuki This compound Suzuki Coupling->Product_Suzuki 4-bromo-4'-pentylbiphenyl 4-bromo-4'-pentylbiphenyl Mg, THF 1. Mg, THF 4-bromo-4'-pentylbiphenyl->Mg, THF Grignard Reagent Grignard Reagent Mg, THF->Grignard Reagent CO2, H3O+ 2. CO2 3. H3O+ Grignard Reagent->CO2, H3O+ Product_Grignard This compound CO2, H3O+->Product_Grignard Grignard_Troubleshooting start Low Yield of Carboxylic Acid check_grignard Was Grignard reagent formation successful? start->check_grignard check_conditions Were reaction conditions strictly anhydrous? check_grignard->check_conditions Yes troubleshoot_grignard Troubleshoot Grignard Formation: - Activate Mg - Ensure anhydrous conditions - Check for Wurtz coupling check_grignard->troubleshoot_grignard No check_carboxylation Was the carboxylation step performed correctly? check_conditions->check_carboxylation Yes troubleshoot_conditions Improve Anhydrous Technique: - Flame-dry glassware - Use freshly distilled anhydrous solvents check_conditions->troubleshoot_conditions No troubleshoot_carboxylation Optimize Carboxylation: - Use excess dry CO2 - Ensure efficient mixing check_carboxylation->troubleshoot_carboxylation No purification_issue Consider Purification Issues: - Incomplete extraction - Loss during recrystallization check_carboxylation->purification_issue Yes grignard_no No grignard_yes Yes conditions_no No conditions_yes Yes carboxylation_no No carboxylation_yes Yes

Technical Support Center: 4-(4-Pentylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-pentylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges that can lead to low yields and provide scientifically grounded solutions.

Introduction

The synthesis of this compound, a biphenyl derivative, is a crucial step in the development of various advanced materials and pharmaceutical compounds. The carbon-carbon bond formation between the pentylphenyl and benzoic acid moieties is most commonly achieved through a Suzuki-Miyaura coupling or a Grignard reaction. While powerful, these methods are sensitive to various experimental parameters that can significantly impact the reaction yield. This guide provides in-depth troubleshooting advice based on established chemical principles.

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in the synthesis of this compound can be frustrating. This section is structured to help you diagnose and resolve the most common issues encountered during the two primary synthetic routes.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl groups.[1] The general reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1]

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in Suzuki-Miyaura coupling are often attributable to several side reactions and suboptimal conditions. The primary culprits are typically related to the stability of the boronic acid, the activity of the catalyst, and the presence of contaminants.[2]

Here are the most common side reactions and their solutions:

  • Homocoupling of the Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple with each other.[2][3] This is often exacerbated by the presence of oxygen in the reaction mixture.[4]

    • Troubleshooting:

      • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can promote homocoupling.[4]

      • Use High-Purity Reagents: Ensure your boronic acid is of high purity and has been stored under inert conditions.

  • Protodeborylation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[2][3] This is a common issue, especially with heteroaryl boronic acids, but can also occur with aryl boronic acids under certain conditions.[2]

    • Troubleshooting:

      • Choice of Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, a strongly basic or aqueous environment can promote protodeborylation.[5] Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

      • Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can reduce the rate of protodeborylation.

      • Use of Boronic Esters or Trifluoroborates: These derivatives of boronic acids are often more stable and less prone to protodeborylation.[1][6]

  • Dehalogenation of the Aryl Halide: The starting aryl halide can be reduced to the corresponding arene, leading to a loss of starting material.[2][3]

    • Troubleshooting:

      • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor dehalogenation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Choice of Ligand: The choice of phosphine ligand for the palladium catalyst can influence the rate of dehalogenation. Electron-rich and bulky ligands can sometimes suppress this side reaction.

  • Palladium Black Formation: The precipitation of palladium metal as a black solid indicates catalyst deactivation.[3] This reduces the amount of active catalyst in the solution, leading to an incomplete reaction.[3]

    • Troubleshooting:

      • Ligand Selection: Ensure you are using an appropriate phosphine ligand to stabilize the palladium catalyst. The ligand-to-palladium ratio is also important.

      • Temperature Control: Overheating the reaction can accelerate catalyst decomposition.

The following diagram illustrates a troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Degassing Was the reaction mixture thoroughly degassed? Start->Check_Degassing Check_Boronic_Acid Is the boronic acid stable? (Consider protodeborylation) Check_Degassing->Check_Boronic_Acid Yes Improve_Degassing Improve degassing protocol (e.g., Freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Catalyst Is there evidence of catalyst deactivation? (e.g., Palladium black) Check_Boronic_Acid->Check_Catalyst Yes Use_Boronic_Ester Use a more stable boronic acid derivative (e.g., pinacol ester, trifluoroborate salt) Check_Boronic_Acid->Use_Boronic_Ester No Check_Side_Products What are the major byproducts observed? (e.g., Homocoupling, Dehalogenation) Check_Catalyst->Check_Side_Products No Optimize_Catalyst Optimize catalyst system (e.g., change ligand, adjust loading) Check_Catalyst->Optimize_Catalyst Yes Adjust_Conditions Adjust reaction conditions to minimize specific side reactions (e.g., change base, solvent, temperature) Check_Side_Products->Adjust_Conditions Improve_Degassing->Check_Boronic_Acid Use_Boronic_Ester->Check_Catalyst Optimize_Catalyst->Check_Side_Products End Improved Yield Adjust_Conditions->End

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling.

Route 2: Grignard Reaction

The Grignard reaction is a classic method for forming C-C bonds and is particularly useful for synthesizing carboxylic acids from aryl halides and carbon dioxide.

Q2: I am attempting to synthesize this compound via a Grignard reaction, but my yield is very low. What could be going wrong?

A2: Grignard reagents are extremely potent nucleophiles and strong bases, which makes them highly reactive but also very sensitive to certain conditions. Low yields are almost always due to the inadvertent destruction of the Grignard reagent before it can react with carbon dioxide.[7]

Here are the key factors to consider:

  • Presence of Water: This is the most common reason for Grignard reaction failure. Grignard reagents react rapidly with even trace amounts of water, which acts as an acid, to quench the reagent.[7][8]

    • Troubleshooting:

      • Flame-Dry Glassware: All glassware must be rigorously dried in an oven or by flame-drying under a stream of inert gas immediately before use.[7]

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents (typically diethyl ether or THF). Solvents from sealed bottles rated as "anhydrous" are also suitable.

      • Dry Starting Materials: Ensure your aryl halide and magnesium turnings are completely dry.

  • Reaction with Carbon Dioxide: The introduction of carbon dioxide is a critical step.

    • Troubleshooting:

      • Use Dry Ice: Solid carbon dioxide (dry ice) is a convenient source of CO₂. Ensure it is freshly crushed and free of condensed water ice.[8][9]

      • Efficient Mixing: The Grignard reagent solution should be added to a large excess of crushed dry ice with vigorous stirring to ensure efficient carboxylation and to dissipate the heat of the reaction.[8]

  • Formation of Biphenyl Byproduct: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of a biphenyl byproduct.

    • Troubleshooting:

      • Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction.

      • Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating.

  • Incomplete Reaction Initiation: Sometimes, the Grignard reaction fails to start. This is often due to a passivating oxide layer on the magnesium metal.

    • Troubleshooting:

      • Activation of Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[10]

The following diagram outlines a troubleshooting workflow for a low-yielding Grignard reaction for benzoic acid synthesis:

Grignard_Troubleshooting Start Low Yield in Grignard Synthesis of Benzoic Acid Check_Anhydrous Were strictly anhydrous conditions maintained? Start->Check_Anhydrous Check_Initiation Did the Grignard reaction initiate properly? Check_Anhydrous->Check_Initiation Yes Improve_Drying Implement rigorous drying procedures (flame-dry glassware, use anhydrous solvents) Check_Anhydrous->Improve_Drying No Check_Carboxylation Was the carboxylation step performed correctly? Check_Initiation->Check_Carboxylation Yes Activate_Mg Activate magnesium turnings (e.g., crushing, adding iodine) Check_Initiation->Activate_Mg No Check_Workup Was the acidic workup and extraction effective? Check_Carboxylation->Check_Workup Yes Optimize_CO2 Optimize CO2 addition (e.g., use excess fresh dry ice, ensure good mixing) Check_Carboxylation->Optimize_CO2 No Refine_Extraction Refine workup and extraction protocol to ensure complete product recovery Check_Workup->Refine_Extraction No End Improved Yield Check_Workup->End Yes Improve_Drying->Check_Initiation Activate_Mg->Check_Carboxylation Optimize_CO2->Check_Workup Refine_Extraction->End

Caption: Troubleshooting workflow for low-yielding Grignard synthesis of benzoic acid.

Frequently Asked Questions (FAQs)

Q3: How do I purify my crude this compound to improve my final isolated yield?

A3: Purification is a critical step that can significantly impact your final yield. The most common method for purifying benzoic acid derivatives is recrystallization.[11][12]

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. For this compound, a mixed solvent system like ethanol/water or acetic acid/water is often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, you can treat the hot solution with activated carbon and then perform a hot filtration to remove the carbon and any insoluble impurities.[13]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Complete the crystallization by cooling the mixture in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[11]

  • Troubleshooting Poor Recovery from Recrystallization:

    • Too much solvent: If you use too much solvent, your product will remain dissolved even at low temperatures.

    • Cooling too quickly: Rapid cooling can trap impurities in the crystal lattice.

Q4: Can I use an aryl chloride as my starting material for the Suzuki-Miyaura coupling?

A4: While aryl iodides and bromides are more reactive, modern Suzuki-Miyaura coupling protocols have been developed that are effective for less reactive aryl chlorides.[1][14] These methods typically require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][14]

Q5: My Grignard reaction turns dark brown/black. Is this normal?

A5: A color change to cloudy gray or brownish is normal and indicates that the Grignard reaction has initiated.[9][10] However, a very dark or black solution could indicate side reactions or the presence of impurities. As long as the reaction proceeds to give the desired product upon workup, this is not usually a cause for concern.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add 4-pentylphenylboronic acid (1.0 eq), 4-halobenzoic acid (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization.

Protocol 2: General Procedure for Grignard Reaction
  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • To a flask containing magnesium turnings (1.1 eq), add a small portion of a solution of 1-bromo-4-pentylbenzene (1.0 eq) in anhydrous diethyl ether.

  • Initiate the reaction (a small crystal of iodine or gentle heating may be necessary).

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Pour the Grignard reagent solution onto a large excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding dilute HCl until the aqueous layer is acidic.[9]

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

References

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
  • Organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Colorado Boulder.
  • Synthesis of benzoic acid via the Grignard reaction. (2020). YouTube.
  • Synthesis of benzoic acid from Grignard reagent. (2022). Chemistry Online.
  • Recrystallization of Benzoic Acid. University of Michigan.
  • Solved Grignard Reaction: Synthesis of Benzoic Acid. (2020). Chegg.com.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Purification of benzoic acid. Google Patents.
  • Purification of Benzoic Acid by Crystallization. (2015). YouTube.
  • Removing impurities from commercially available 4,4'-Bibenzoic acid. Benchchem.

Sources

Overcoming purification challenges with 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Welcome to the technical support guide for 4-(4-Pentylphenyl)benzoic acid (5PBA), a key intermediate in the synthesis of advanced materials, most notably liquid crystals like 4'-Pentyl-4-biphenylcarbonitrile (5CB). The precise molecular ordering required for liquid crystal phases means that even minute impurities can drastically alter critical properties such as phase transition temperatures, viscosity, and electro-optical response.

This guide is structured to address the common and often complex purification challenges encountered by researchers. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Understanding the Molecule: Key Physicochemical Properties

Effective purification begins with understanding the molecule's behavior. 5PBA is an aromatic carboxylic acid with a significant non-polar biphenyl tail. This dual nature governs its solubility and interaction with various purification media.

Key Properties:

  • Molecular Formula: C₁₈H₂₀O₂[1][2]

  • Molecular Weight: 268.35 g/mol [1][3]

  • Appearance: White to off-white crystalline solid

  • Melting Point: Approximately 268 °C (may vary with purity and polymorphic form)[1]

  • Solubility: As a carboxylic acid, its solubility is pH-dependent. It is generally poorly soluble in water but will dissolve in aqueous base (e.g., NaOH, NaHCO₃) upon formation of the carboxylate salt. It exhibits varying solubility in organic solvents.

The primary challenge in purifying 5PBA often lies in removing structurally similar impurities, particularly the unreacted starting material, 4-pentylbiphenyl, or intermediates from synthesis.

Purification Strategy Workflow

Choosing the right purification path depends on the nature and quantity of the impurities present. The following workflow provides a logical decision-making process for achieving high-purity 5PBA.

PurificationWorkflow cluster_start Initial Assessment cluster_main Purification Path cluster_end Final Verification start Crude 5PBA Product assess Assess Impurity Profile (TLC, ¹H NMR) start->assess decision Major Impurity Type? assess->decision acid_base Acid-Base Extraction decision->acid_base Non-polar (e.g., 4-pentylbiphenyl) recryst Recrystallization decision->recryst Minor Impurities (>95% pure) chrom Column Chromatography decision->chrom Structurally Similar (e.g., isomers, homologs) acid_base->recryst verify Verify Purity (Melting Point, HPLC, NMR) recryst->verify chrom->recryst pure_product High-Purity 5PBA verify->pure_product

Caption: Decision workflow for selecting a 5PBA purification method.

Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Q1: My primary impurity is the unreacted starting material, 4-pentylbiphenyl. What is the most efficient removal method?

A1: Acid-Base Extraction. This is the most effective method for separating a carboxylic acid (your product) from a neutral organic compound (the impurity). The principle lies in altering the solubility of your desired compound by converting it to its salt form.

  • Why it Works: 5PBA reacts with a mild base like sodium bicarbonate to form the water-soluble sodium salt, sodium 4-(4-pentylphenyl)benzoate. The neutral 4-pentylbiphenyl impurity remains in the organic phase. This allows for a clean separation using a separatory funnel.

  • Troubleshooting:

    • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).

    • Incomplete Precipitation: After re-acidifying the aqueous layer to precipitate your purified 5PBA, ensure the pH is sufficiently acidic (pH ~2-3) for complete precipitation. Check with pH paper.

Q2: I've performed a recrystallization, but my product is an off-white or yellowish powder, and the melting point is broad. What went wrong?

A2: This indicates the presence of persistent colored impurities or co-crystallization of other by-products.

  • Cause & Solution 1: Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice. The key to successful recrystallization is slow cooling, which allows for the selective incorporation of only the correct molecules into the growing crystal structure.[4] Ensure the solution cools to room temperature slowly before moving it to an ice bath.

  • Cause & Solution 2: Colored By-products: If the crude material has a strong color, it may be necessary to decolorize the solution before crystallization. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool.[5]

  • Cause & Solution 3: Inappropriate Solvent: The chosen solvent may not have a steep enough solubility curve. An ideal solvent dissolves the compound well when hot but poorly when cold.[4][6] For 5PBA, consider mixed solvent systems like ethanol/water or acetic acid/water for fine-tuning solubility.

Q3: What is the best solvent for recrystallizing 5PBA?

A3: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a polar protic solvent where 5PBA has a significant positive temperature-solubility gradient.

Solvent SystemRationale & Use Case
Methanol or Ethanol Good general-purpose solvents. 5PBA is soluble in hot alcohol and less so at room temperature. Effective for removing non-polar impurities.[1]
Acetic Acid / Water Acetic acid is a good solvent for many aromatic acids. Water is then added as an anti-solvent to the hot solution until the cloud point is reached, inducing crystallization upon cooling.
Toluene Can be effective for removing more polar impurities. The higher boiling point allows for a wide temperature range for crystallization.[7]

Expert Tip: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a lower yield as more product will remain dissolved even after cooling.[4]

Q4: Thin Layer Chromatography (TLC) of my product shows streaking. How do I interpret this?

A4: Streaking on a TLC plate is typically caused by one of two issues:

  • Overloading: You have spotted too much of your sample onto the plate. Prepare a more dilute solution of your sample and re-spot.

  • Strong Solute-Stationary Phase Interaction: This is common with carboxylic acids on silica gel plates due to strong hydrogen bonding. The streaking can be suppressed by adding a small amount (0.5-1%) of acetic or formic acid to the TLC mobile phase (eluent). This protonates the silica surface and the carboxylate groups, leading to sharper, well-defined spots.

Q5: When is column chromatography necessary for purifying 5PBA?

A5: Column chromatography is the preferred method when you need to separate 5PBA from impurities that are structurally and chemically very similar, such as isomers or other biphenyl carboxylic acids, where simple extraction or recrystallization is ineffective.

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common choice. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities first. Gradually increase the polarity to elute your more polar 5PBA product.

  • Pro-Tip: Phenyl-based HPLC columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase, which can be advantageous for separating closely related aromatic acids.[8]

Detailed Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction followed by Recrystallization

This two-step process is highly effective for crude material containing significant neutral impurities.

Step 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude 5PBA (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL) in a 500 mL separatory funnel.

  • Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL).

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer with a small amount of fresh ethyl acetate (1 x 30 mL) to remove any remaining neutral impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add 6M HCl until the solution is strongly acidic (pH ~2). A thick white precipitate of pure 5PBA will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.

Step 2: Recrystallization

  • Dissolution: Transfer the damp filter cake to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Needle-like crystals should form.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the product in a vacuum oven.

References

  • 4-Carboxy-4''-pentylbiphenyl - ChemBK.
  • Separation of Benzoic acid, 4-propyl-, 4-pentylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies.
  • 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid - MySkinRecipes.
  • Chemical Properties of Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Cheméo.
  • 4-(4-n-Pentylphenyl)Benzoic Acid - ChemBK. Available at: [https://www.chembk.com/en/chem/4-(4-n-Pentylphenyl)Benzoic Acid]([Link] Acid)
  • Recrystallization of Benzoic Acid - University of Missouri–St. Louis.
  • Purifying A Compound Of Benzoic Acid - Bartleby.
  • Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester - CAS Common Chemistry.
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester | C21H26O2 | CID 170879 - PubChem.
  • Spherical Crystallization of Benzoic acid in different solvents - DiVA portal.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid.
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester | SIELC Technologies.
  • Benzoic acid, 4-chloro, 4-pentenyl ester - NIST WebBook.
  • Purification of benzoic acid - US Patent US3235588A.
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate.
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate.
  • Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International.
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent EP1853548B1.
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Pentylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will delve into the causality behind experimental choices, offering troubleshooting solutions and answers to frequently encountered questions.

Introduction: The Synthetic Strategy

This compound is a key intermediate in the synthesis of various materials, including liquid crystals and pharmacologically active compounds. Its synthesis is most commonly and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species.[1] For our target molecule, this involves coupling 4-bromobenzoic acid with 4-pentylphenylboronic acid.

The apparent simplicity of the Suzuki reaction can be deceptive; its success is highly dependent on the careful optimization of multiple interacting parameters.[2][3] This guide will help you navigate these challenges to achieve high yields and purity.

Core Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This section provides a robust, validated protocol for the synthesis of this compound. It serves as our baseline for troubleshooting.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-bromobenzoic acid, 4-pentylphenylboronic acid, K3PO4, and solvent in flask B Degas the mixture (e.g., N2 sparging for 15-20 min) A->B C Add Pd catalyst/ligand solution under inert atmosphere B->C D Heat reaction mixture to 80-90 °C with vigorous stirring C->D E Monitor progress via TLC or LC-MS (typically 4-12 hours) D->E F Cool to room temperature E->F G Acidify with 1M HCl to pH ~2-3 to precipitate the product F->G H Filter the crude solid G->H I Recrystallize crude product from a suitable solvent (e.g., Ethanol/Water) H->I J Wash crystals with cold solvent and dry under vacuum I->J K Characterize final product (NMR, MS, m.p.) J->K

Caption: Overall experimental workflow for the synthesis of this compound.

Reagents and Conditions
ComponentMoles (equiv)AmountPurpose
4-Bromobenzoic acid1.02.01 g (10 mmol)Aryl halide coupling partner
4-Pentylphenylboronic acid1.22.30 g (12 mmol)Organoboron coupling partner
Palladium Acetate (Pd(OAc)₂)0.0122.4 mg (0.1 mmol)Palladium catalyst precursor
SPhos0.0282.1 mg (0.2 mmol)Ligand to stabilize and activate the catalyst
Potassium Phosphate (K₃PO₄)3.06.37 g (30 mmol)Base to activate the boronic acid
Toluene/Water (4:1 v/v)-50 mLSolvent system
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes. An inert atmosphere is crucial to prevent oxidation of the catalyst and phosphine ligands.[4]

  • Solvent Addition: Add the degassed toluene/water solvent mixture (50 mL) via cannula or syringe.

  • Catalyst Addition: In a separate vial, dissolve Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask. The solution will typically turn dark.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromobenzoic acid is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate. Wash the organic layer with 50 mL of water.

  • Acidification: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine all organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (like THF or hot ethanol) and then add to a beaker containing 100 mL of water. Acidify the aqueous solution with 1M HCl with stirring until the pH is approximately 2-3. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Purify the crude solid by recrystallization from an ethanol/water or acetic acid/water mixture to yield this compound as a white crystalline solid.[5][6]

  • Drying & Characterization: Dry the purified crystals under vacuum. Determine the mass, calculate the yield, and confirm the structure and purity via NMR, Mass Spectrometry, and melting point analysis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes?

A: Low yield in a Suzuki coupling can stem from several factors. Systematically check the following:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen.[4]

    • Cause: Inadequate degassing of solvents and the reaction vessel can lead to oxidation and deactivation of the catalyst, often observed as the formation of palladium black precipitate.[7]

    • Solution: Ensure all solvents are thoroughly degassed before use (sparging with N₂/Ar for at least 20 minutes is effective). Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[8]

    • Cause: The chosen base may be too weak, not sufficiently soluble in the reaction medium, or too strong, causing degradation of base-sensitive substrates.[4] For this synthesis, K₃PO₄ is effective, but if it is old or has absorbed moisture, its efficacy can decrease.

    • Solution: Use a fresh, anhydrous, finely powdered base to maximize its surface area and reactivity. Consider alternative bases like Cs₂CO₃, which offers higher solubility in some organic solvents.[4]

  • Starting Material Degradation (Protodeboronation):

    • Cause: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and at elevated temperatures.[7][9] This removes your nucleophilic partner from the reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for potential degradation. Avoid unnecessarily long reaction times or excessively high temperatures. Using potassium trifluoroborate salts instead of boronic acids can also increase stability.[1]

  • Poor Solubility:

    • Cause: The salt of the deprotonated 4-bromobenzoic acid might not be sufficiently soluble in the solvent system, limiting its availability for oxidative addition.

    • Solution: The Toluene/Water biphasic system is generally robust. However, you can experiment with other solvent systems like Dioxane/Water or DMF. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.

Troubleshooting Workflow: Low Yield

G Start Low or No Yield Observed Q1 Was the reaction performed under a strict inert atmosphere? Start->Q1 Sol1 Improve degassing of solvents. Ensure positive inert gas pressure. Q1->Sol1 No Q2 Is the base fresh, anhydrous, and finely powdered? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use fresh, anhydrous base. Consider alternatives like Cs2CO3. Q2->Sol2 No Q3 Was the boronic acid quality verified? Is protodeboronation suspected? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use a slight excess (1.2 eq) of boronic acid. Consider using a trifluoroborate salt. Q3->Sol3 No Q4 Is the catalyst/ligand system appropriate and active? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Screen alternative catalysts/ligands (e.g., Buchwald ligands). Q4->Sol4 No End Re-run Optimized Reaction Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting low yield in the Suzuki coupling reaction.

Issue 2: Product Contaminated with Impurities

Q: My NMR spectrum shows significant impurities alongside my product. What are these and how can I prevent them?

A: The most common impurities in Suzuki reactions are byproducts from side reactions:

  • Homocoupling Products: You may see byproducts corresponding to bipentylbiphenyl (from 4-pentylphenylboronic acid coupling with itself) or biphenyldicarboxylic acid (from 4-bromobenzoic acid coupling with itself).

    • Cause: Homocoupling is often promoted by the presence of oxygen or when the desired cross-coupling reaction is slow.

    • Prevention: The most effective preventative measure is maintaining a strict inert atmosphere.[4] Optimizing the reaction rate by choosing an efficient catalyst system and appropriate temperature can also suppress this side reaction.[2]

  • Dehalogenated Byproduct (Benzoic Acid): This occurs when the starting 4-bromobenzoic acid loses its bromine atom, which is replaced by a hydrogen atom.

    • Cause: This side reaction can be facilitated by certain palladium catalysts, especially in the presence of trace amounts of water or other proton sources under basic conditions.

    • Prevention: Minimizing reaction time and ensuring the base is not excessively strong can help. Screening different palladium catalysts may be necessary if this is a persistent issue.

Q: What is the best method to purify the final product?

A: For this compound, recrystallization is a highly effective and scalable purification method.[5][10]

  • Principle: This technique relies on the difference in solubility of the desired product and impurities in a given solvent system at different temperatures.[5] The target compound should be highly soluble in the hot solvent but sparingly soluble at room or cold temperatures.

  • Solvent Choice: A mixed solvent system like ethanol/water, acetic acid/water, or isopropanol/water is ideal. The goal is to dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (water) until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form, leaving impurities behind in the mother liquor.[6]

  • Procedure:

    • Dissolve the crude solid in a minimum volume of boiling ethanol.

    • If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered through celite.

    • Slowly add hot water to the clear solution until persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

    • Dry the crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand and why was SPhos chosen?

A: In the Suzuki reaction, the ligand (in this case, SPhos) plays a multifaceted role. It stabilizes the palladium center, preventing its aggregation into inactive palladium black.[7] Furthermore, bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) are known to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, leading to higher turnover numbers and overall efficiency.[11]

Q2: How critical is the choice of base?

A: The base is absolutely critical. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex (-ate complex), which is necessary for the transmetalation step of the catalytic cycle.[8] The choice of base affects reaction rate and can influence side reactions. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good balance of reactivity and handling for this type of substrate.[11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) T Transmetalation Ar-Pd(II)-X(L2)->T Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) RE Reductive Elimination Ar-Pd(II)-Ar'(L2)->RE OA->Ar-Pd(II)-X(L2) T->Ar-Pd(II)-Ar'(L2) RE->Pd(0)L2 Ar-Ar' Ar-Ar' RE->Ar-Ar' Product: This compound Ar-X Ar-X Ar-X->OA Ar = 4-carboxyphenyl X = Br Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->T Ar' = 4-pentylphenyl + Base (K3PO4)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q3: Is it necessary to use anhydrous solvents?

A: While the reaction should be protected from atmospheric oxygen, the Suzuki coupling itself often benefits from the presence of water. The water can help dissolve the inorganic base and facilitate the formation of the boronate complex required for transmetalation.[9][12] Therefore, using a biphasic system like toluene/water or dioxane/water is common and effective. Anhydrous conditions are generally not required and can sometimes be detrimental.[11]

Q4: Can I use a different aryl halide, like 4-chlorobenzoic acid?

A: Yes, but it is more challenging. The reactivity of the aryl halide in the oxidative addition step follows the trend: I > Br > OTf >> Cl.[1] Aryl chlorides are less reactive and require more specialized, highly active catalyst systems (often involving bulky, electron-rich phosphine ligands like the Buchwald or Fu type ligands) and potentially higher temperatures to achieve good conversion.[4] For laboratory-scale synthesis, 4-bromobenzoic acid offers a good balance of reactivity and cost.

References

  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. (2022-11-05).
  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions....
  • PMC - NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04).
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08).
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23).
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09).
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Recrystallization of Benzoic Acid.
  • YouTube. Purification of Benzoic Acid by Crystallization. (2015-02-02).
  • Bartleby. Purifying A Compound Of Benzoic Acid.

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Technical Support Center: Degradation Pathways of 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for understanding the stability and degradation of 4-(4-Pentylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions encountered during experimental analysis. The content is structured in a question-and-answer format to directly address specific challenges and explain the scientific reasoning behind experimental protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)
Part 1: Fundamental Understanding of Degradation

Q1: What are the primary degradation pathways I should be concerned about for this compound?

As a substituted biphenyl carboxylic acid, this compound is susceptible to three primary degradation routes:

  • Microbial Degradation: This is particularly relevant in environmental fate studies or non-sterile manufacturing environments. Bacteria can utilize the biphenyl structure as a carbon source through specific enzymatic pathways.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that break down the molecule. This is a critical consideration for formulation, storage, and handling.[2]

  • Thermal Decomposition: At elevated temperatures, the molecule can break apart. Understanding its thermal lability is crucial for manufacturing, formulation processes (like melt extrusion), and determining storage conditions.[3][4]

For pharmaceutical development, these pathways are systematically investigated through "forced degradation" or "stress testing" studies, which are mandated by regulatory bodies like the FDA and are described in ICH guidelines.[2][5] These studies intentionally stress the compound to identify likely degradation products and establish stability-indicating analytical methods.[2]

Q2: What is the likely microbial degradation pathway for this compound?

The microbial degradation of this compound is expected to follow the well-established biphenyl catabolic pathway, often called the "biphenyl upper pathway".[1] This pathway is utilized by various aerobic bacteria to break down biphenyl and its derivatives.[6][7]

The process is initiated by a multi-component enzyme system, biphenyl dioxygenase, which adds two hydroxyl groups to one of the aromatic rings.[1] The pathway proceeds through several enzymatic steps, leading to the cleavage of the aromatic ring. The resulting intermediates are then funneled into central metabolism (e.g., the TCA cycle).[8] For this compound, the pathway would be adapted to accommodate the substituents, ultimately leading to the breakdown of the entire structure.

Below is a diagram illustrating the probable initial steps of this pathway.

Microbial_Degradation_Pathway cluster_0 Biphenyl Upper Pathway Adaptation A This compound B cis-2,3-dihydro-2,3-dihydroxy -4-(4-pentylphenyl)benzoic acid A->B Biphenyl Dioxygenase (bphA) C 2,3-dihydroxy-4- (4-pentylphenyl)benzoic acid B->C cis-biphenyl-dihydrodiol dehydrogenase (bphB) D meta-cleavage product (e.g., HOPDA derivative) C->D 2,3-dihydroxybiphenyl dioxygenase (bphC) E Benzoate & Pentanoate derivatives D->E Hydrolase (bphD) F TCA Cycle Intermediates E->F Further Metabolism

Caption: Probable microbial degradation pathway for this compound.

Q3: How does this compound likely behave under thermal stress?

The thermal decomposition of aromatic carboxylic acids typically involves decarboxylation (loss of CO₂) as a primary step.[4] For this compound, heating is expected to yield 4-pentylbiphenyl and carbon dioxide. At higher temperatures, further decomposition of the 4-pentylbiphenyl structure would occur, breaking it down into smaller hydrocarbon fragments and eventually leading to charring or combustion.

Studies on benzoic acid itself show that its thermal decomposition in an inert atmosphere produces benzene and CO₂, with minor products like carbon monoxide and biphenyl forming at very high temperatures (above 475°C).[4] The presence of the pentylphenyl group may influence the exact decomposition temperature but the initial decarboxylation mechanism is highly probable.

Q4: Is the compound susceptible to photodegradation, and what products might form?

Yes, aromatic compounds, particularly those with carboxylic acid groups, are often susceptible to photodegradation.[9] The degradation can occur through two main mechanisms:

  • Direct Photolysis: The molecule itself absorbs photons (typically UV light), leading to an excited state that can then undergo bond cleavage or rearrangement.[9]

  • Indirect Photolysis: Other molecules in the solution (photosensitizers) absorb light and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the target molecule.[10]

For this compound, the most likely photodegradation pathway involves the attack of hydroxyl radicals on the aromatic rings.[10] This can lead to the formation of various hydroxylated derivatives. Another possible reaction is a photo-Kolbe reaction, where the carboxylic acid group is attacked, leading to decarboxylation.[10] The exact products will depend on the conditions, such as pH, solvent, and the presence of oxygen or other reactive species.[9][11]

Part 2: Experimental Design and Protocols

Q5: How should I design a forced degradation study for this compound?

A forced degradation study is essential to understand the intrinsic stability of a molecule.[2] It involves subjecting the compound to conditions more severe than those used in accelerated stability testing.[5] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[12][13]

The following table outlines the standard stress conditions recommended by ICH and FDA guidelines.[2][5][12]

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HClTo test lability in acidic environments, which can be relevant for oral dosage forms or API processing.[13]
Base Hydrolysis 0.1 M to 1 M NaOHTo test lability in alkaline environments. Many esters and amides are particularly susceptible.[13]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)To simulate oxidative stress, which can occur in the presence of air or peroxide-forming excipients.[2]
Thermal Stress 10°C increments above accelerated stability (e.g., 50°C, 60°C, 70°C) in solid and solution states.[14]To evaluate the impact of heat, relevant for manufacturing and storage in different climates.[12]
Photostability Exposure to a combination of UV and visible light. ICH Q1B recommends ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of UV-A light.[2][12]To assess degradation upon exposure to light, which informs packaging and handling requirements.[13]

Q6: What is a standard protocol for analyzing degradation samples using LC-MS?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for analyzing degradation products because it combines the separation power of HPLC with the identification capabilities of MS.[13][15] A robust, stability-indicating method should be able to separate the parent compound from all its degradation products.

Below is a general workflow and a starting point for a protocol.

LCMS_Workflow A 1. Sample Preparation - Dilute stressed sample - Quench reaction (if needed) - Filter (0.22 µm) B 2. LC Separation - C18 Reverse-Phase Column - Gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) - Set Column Temperature (e.g., 30-40°C) A->B C 3. MS Detection - Electrospray Ionization (ESI) - Scan in both Positive and Negative modes - Full Scan (e.g., m/z 100-800) to find degradants B->C D 4. Data Analysis - Integrate peaks - Compare stressed vs. unstressed samples - Determine m/z of new peaks C->D E 5. Structure Elucidation (if needed) - Tandem MS (MS/MS) to fragment degradant ions - Propose structures based on fragmentation patterns D->E

Caption: General workflow for LC-MS analysis of degradation samples.

Step-by-Step Protocol:

  • Sample Preparation:

    • After exposing the sample to stress, quench the reaction if necessary (e.g., neutralize acid/base samples with an equivalent amount of base/acid).

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL is often recommended) with the mobile phase or a compatible solvent.[12]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[16]

  • LC Conditions (Starting Point):

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point for this type of molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is common for this class of compounds.

    • Polarity: Analyze in both positive and negative ion modes initially. The carboxylic acid group will ionize well in negative mode ([M-H]⁻), while the biphenyl structure might form adducts in positive mode ([M+H]⁺, [M+Na]⁺).

    • Acquisition Mode: Start with a full scan to identify the mass-to-charge ratio (m/z) of all eluting compounds. Once degradants are identified, you can develop a targeted MS/MS method for structural confirmation.

Part 3: Troubleshooting Guide

Q7: I'm seeing unexpected peaks in my chromatogram that are not present in my unstressed control. What should I investigate?

This is the primary goal of a degradation study, but it's crucial to ensure the peaks are real degradants.

  • Check for On-Column Degradation: The analytical method itself can sometimes cause degradation.[17] This can happen if the mobile phase is too acidic or basic for the analyte, or if the column's stationary phase has reactive sites. To test this, inject a sample and collect the eluent corresponding to the main peak, then re-inject it. If new peaks appear, on-column degradation is likely.[17]

  • Verify Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of the parent compound. A non-homogenous peak suggests a co-eluting impurity.

  • Investigate the Mobile Phase and Solvents: Impurities in solvents or microbial growth in aqueous mobile phases (buffers should be replaced every 24-48 hours) can introduce extraneous peaks.[16]

Q8: My retention times are shifting between runs. How can I improve reproducibility?

Retention time shifts are a common issue in LC analysis and can compromise data integrity.[18]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently every time. If using buffers, check the pH. In gradient elution, even small changes in composition can cause significant shifts.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with 10-20 column volumes.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect viscosity and retention.[18]

  • Column Health: Over time, columns can become contaminated or lose stationary phase, leading to shifts.[18] Try flushing the column according to the manufacturer's instructions or replace it if performance does not improve.

Q9: I'm observing poor peak shape (tailing, fronting, or splitting). What's the problem?

Poor peak shape can affect resolution and the accuracy of integration.[16][18]

IssueCommon CausesPotential Solutions
Peak Tailing - Secondary Interactions: The acidic analyte interacts with residual silanols on the C18 column. - Column Overload: Injecting too much sample. - Column Contamination/Void: Buildup on the frit or a void at the column inlet.- Lower the mobile phase pH (e.g., using 0.1% formic acid) to suppress ionization of the carboxylic acid. - Reduce injection volume or sample concentration. - Back-flush the column or replace it.[16]
Peak Fronting - Column Overload: Typically seen with high concentrations. - Poor Sample Solubility: Sample is not fully dissolved in the mobile phase.- Dilute the sample. - Ensure the injection solvent is weaker than or the same as the initial mobile phase.
Split Peaks - Clogged Frit: Particulates are blocking the flow path at the column inlet. - Injection Solvent Effect: Injecting in a solvent much stronger than the mobile phase. - Column Void: A channel has formed in the packing material at the head of the column.- Filter all samples and use an in-line filter.[16] - Dissolve the sample in the initial mobile phase. - Replace the column.

Q10: My MS signal is weak or unstable. What should I check?

Signal issues in MS can be frustrating. A systematic approach is key.

  • Ion Source Cleanliness: The ESI source is prone to contamination from salts, polymers, and non-volatile components. This can suppress the signal. Clean the ion source optics and lenses regularly.[18]

  • Mobile Phase Compatibility: ESI works by creating charged droplets. Non-volatile buffers (like phosphate) should be avoided as they will coat the ion source. Use volatile modifiers like formic acid, acetic acid, or ammonium formate.

  • Analyte Ionization: The pH of the mobile phase is critical. For this compound, a low pH (e.g., using formic acid) will suppress ionization in negative mode but may promote it in positive mode. A neutral or slightly basic mobile phase (using ammonium bicarbonate) would be better for negative mode detection ([M-H]⁻). Experiment with the mobile phase pH to find the optimal signal.[19]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. Improve chromatographic separation to move the analyte away from interfering peaks, or implement a more thorough sample clean-up procedure.[19]

References
  • Eawag. (1998).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • FDA. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
  • ResearchGate. (n.d.). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. [Link]
  • Higson, F. K. (1992). Microbial degradation of biphenyl and its derivatives. Advances in Applied Microbiology, 37, 135-164. [Link]
  • FDA. (n.d.).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • Wikipedia. (n.d.).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
  • ResearchGate. (n.d.).
  • Pharma Stability. (2023).
  • ZefSci. (2023).
  • BioPharm International. (2001).
  • LCGC International. (n.d.).
  • Zgoła-Grześkowiak, A., et al. (2005). Isotachophoretic determination of carboxylic acids in biodegradation samples.
  • ResearchGate. (n.d.). A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement. [Link]
  • Song, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
  • Płotka, J., et al. (2000). Chromatographic separations of aromatic carboxylic acids.
  • ResearchGate. (2012). Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. [Link]
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
  • Blazejowski, J., & Szychlinski, J. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 977-986. [Link]
  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. [Link]
  • Indian Journal of Applied & Pure Biology. (2025). Biphenyl degradation by Paenibacillus sp.
  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XVIII, s. Chimie, 179-186. [Link]
  • Zwiener, C., et al. (2002). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Analytical and Bioanalytical Chemistry, 372(4), 557-565. [Link]
  • Doll, T. E., & Frimmel, F. H. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Chemosphere, 52(10), 1757-1769. [Link]
  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. The Plant Journal, 71(4), 640-651. [Link]
  • ResearchGate. (n.d.). What is the product of thermal decomposition of benzoic acid?. [Link]
  • Moreira, N. F. F., et al. (2020). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. International Journal of Molecular Sciences, 21(5), 1844. [Link]
  • de Koster, C. G., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. AMB Express, 13(1), 72. [Link]
  • Bhosale, C. H., et al. (2015). Photoelectrocatalytic degradation of benzoic acid using sprayed TiO2 thin films.
  • ResearchGate. (n.d.). Photocatalytic degradation of polycarboxylic benzoic acids in UV-irradiated aqueous suspensions of titania. [Link]
  • Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes.
  • Seidel, M., et al. (2016). Molecular Signatures of Biogeochemical Transformations in Dissolved Organic Matter from Ten World Rivers. Frontiers in Earth Science, 4. [Link]
  • Preprints.org. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids. [Link]

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Interpreting unexpected peaks in 1H NMR of 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-(4-Pentylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in ¹H NMR spectra. By understanding the common pitfalls and characteristic chemical shifts of potential impurities, you can ensure the accuracy and integrity of your experimental results.

Troubleshooting Guide: Unexpected Peaks in ¹H NMR

The appearance of unexpected peaks in a ¹H NMR spectrum is a common challenge that can arise from various sources, including residual solvents, unreacted starting materials, or reaction byproducts. This guide provides a systematic approach to identifying these impurities.

Q1: My ¹H NMR spectrum of this compound shows unexpected signals. What are the first steps I should take to identify them?

A1: Initial Troubleshooting Workflow

Identifying unknown peaks requires a logical, step-by-step process. The first step is to compare the observed spectrum against the expected chemical shifts for the pure compound. Any deviation suggests the presence of an impurity.

Expected ¹H NMR Peaks for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH )~10.0 - 13.0Broad Singlet (br s)1H
Aromatic (H ortho to -COOH)~8.15Doublet (d)2H
Aromatic (H meta to -COOH)~7.70Doublet (d)2H
Aromatic (H ortho to pentyl)~7.55Doublet (d)2H
Aromatic (H meta to pentyl)~7.30Doublet (d)2H
Benzylic (-CH₂ -Ar)~2.65Triplet (t)2H
Methylene (-CH₂ -)~1.65Multiplet (m)2H
Methylene (-(CH₂ )₂-)~1.35Multiplet (m)4H
Methyl (-CH₃ )~0.90Triplet (t)3H

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The following flowchart outlines a systematic approach to diagnosing unexpected peaks.

G start Unexpected Peak Observed in ¹H NMR is_broad Is the peak broad and does it disappear with a D₂O shake? start->is_broad is_solvent Does the peak match a common solvent shift? is_broad->is_solvent No water Peak is likely H₂O or the acidic -COOH proton. is_broad->water Yes is_reagent Does the chemical shift correspond to a starting material or byproduct? is_solvent->is_reagent No solvent Peak is a residual solvent from reaction or purification. is_solvent->solvent Yes reagent Impurity is likely unreacted starting material or a reaction byproduct. is_reagent->reagent Yes complex Consider complex coupling (second-order effects) or an unexpected side product. Consult 2D NMR (COSY, HSQC). is_reagent->complex No

Caption: Troubleshooting workflow for identifying unknown ¹H NMR peaks.

Q2: I see a broad singlet around 1.56 ppm in my CDCl₃ sample. What could it be?

A2: Identifying Water and Other Labile Protons

A broad peak around 1.5-1.6 ppm in chloroform-d is almost always due to residual water.[1] Its chemical shift is highly variable and depends on temperature, concentration, and hydrogen bonding with the solute.[1]

Similarly, the carboxylic acid proton of your compound (~10-13 ppm) is labile and can exchange with deuterium. Its signal will disappear from the spectrum after a D₂O shake.[2][3] This is a definitive test for identifying exchangeable protons like those in -OH, -NH, and -COOH groups.[4][5]

Experimental Protocol: The D₂O Shake Test

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.[2]

  • Mix: Cap the tube and shake it vigorously for about 20-30 seconds to facilitate the exchange of labile protons with deuterium.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons will have disappeared or significantly diminished in the second spectrum.[3] A new, broad peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl₃.

Q3: There are several sharp singlets and multiplets that don't match my product. How do I identify them?

A3: Common Organic Solvents and Synthesis-Related Impurities

Unexpected sharp peaks often correspond to residual solvents used during the reaction or purification steps. Consulting a table of common NMR solvent impurities is the most efficient way to identify them.[6][7][8]

¹H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃

Solvent Chemical Shift (δ, ppm) Multiplicity
Acetone2.17Singlet (s)
Dichloromethane (DCM)5.30Singlet (s)
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane / Heptane~1.25, ~0.88Broad Multiplets
Tetrahydrofuran (THF)3.76, 1.85Multiplets
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet

Source: Adapted from data published by ACS Publications and other chemistry resources.[9][10][11]

Another major source of impurities is the synthetic route used. A common synthesis for this compound involves the oxidation of a precursor like 4'-pentyl-[1,1'-biphenyl]-4-carbaldehyde. Incomplete oxidation can leave this starting material in your final product.

Potential Synthesis-Related Impurities

Compound Key ¹H NMR Signals (δ, ppm in CDCl₃) Notes
4'-Pentyl-[1,1'-biphenyl]-4-carbaldehyde10.06 (s, 1H, -CHO) , 7.95 (d, 2H), 7.75 (d, 2H)Incomplete oxidation byproduct. The aldehyde proton is highly characteristic.[12][13]
4-Pentylbiphenyl7.60-7.20 (m, 9H), 2.64 (t, 2H)Decarboxylation byproduct or starting material from a different route.

Frequently Asked Questions (FAQs)

Q: Why is the aromatic region of my spectrum (7.0-8.2 ppm) so complex and not just four clean doublets?

A: The aromatic signals in biphenyl systems are often more complex than simple first-order doublets.[14] This complexity arises because the protons on each ring form tightly coupled spin systems (AA'BB' systems). When the chemical shift difference between two coupled protons is not significantly larger than their coupling constant (J-value), second-order effects like "roofing" can occur, leading to distorted and overlapping multiplets.[14][15] For an unambiguous assignment, advanced techniques like 2D COSY NMR may be necessary.

Q: My carboxylic acid proton peak (~12 ppm) is very broad or sometimes not visible at all. Is this normal?

A: Yes, this is very common. The carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the solvent.[3] This rapid exchange leads to significant signal broadening. In some cases, especially in protic solvents or if the sample is wet, the peak can become so broad that it is indistinguishable from the baseline. Running the sample in a solvent like DMSO-d₆ can sometimes sharpen this peak, as DMSO is a strong hydrogen bond acceptor.

Q: How can I confirm the identity of a suspected impurity?

A: The most reliable method is to "spike" your NMR sample. Add a small, pure amount of the suspected compound (e.g., ethyl acetate) to your NMR tube, re-acquire the spectrum, and observe if the peak increases in integration. If it does, you have confirmed its identity.

Q: What is the best way to remove residual solvent impurities?

A: The most common method is to place the sample under high vacuum for several hours. For high-boiling solvents like DMSO or DMF, co-evaporation can be effective: dissolve the sample in a volatile solvent (like DCM or toluene), and then remove the solvent under reduced pressure. Repeating this process several times can effectively remove the high-boiling impurity. If these methods fail, re-purification via column chromatography or recrystallization may be necessary.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2023). ¹H NMR Solvent Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Nanalysis. (2017). To D₂O or not to D₂O?.
  • University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Knockhardy Science. (2015). Nuclear Magnetic Resonance Spectroscopy.
  • Osbourn, J. (2020). NMR - 8. Special Features. YouTube.
  • NIST. (2023). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook.
  • Supporting Information for manuscript b401838h. Royal Society of Chemistry.

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Methods to improve the solubility of 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Pentylphenyl)benzoic acid. This document provides in-depth troubleshooting and practical methodologies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Part 1: Compound Characterization & Initial Assessment

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. Its structure, featuring a nonpolar biphenyl core and a pentyl alkyl chain, combined with a polar, ionizable carboxylic acid group, creates a classic solubility challenge.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Solubility
Molecular Formula C₁₈H₂₀O₂ [1][2] A significant number of carbon atoms contribute to its low aqueous solubility.
Molar Mass 268.35 g/mol [1][3] High molar mass contributes to poor solubility.
Appearance White to off-white solid [2][4] Indicates a crystalline state, which requires energy to break the lattice for dissolution.
Predicted pKa 4.22 ± 0.10 [1][3] As a weak acid, its charge state and thus its solubility are highly dependent on pH.

| Structure | Biphenyl core with a pentyl chain and a carboxylic acid |[3] | The large, nonpolar surface area dominates, leading to hydrophobicity. |

FAQ 2: Why is this compound so poorly soluble in aqueous solutions?

The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is predominantly lipophilic ("fat-loving") due to the large, rigid biphenyl ring system and the flexible, nonpolar pentyl chain. These regions do not interact favorably with the polar hydrogen-bonding network of water.[5]

While the carboxylic acid group can engage in hydrogen bonding, its contribution is overshadowed by the extensive hydrophobic character of the rest of the molecule. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome both the energy holding the crystal lattice together and the energy required to create a cavity in the solvent. For this compound in water, this energy balance is unfavorable.

Part 2: Troubleshooting Common Solubility Issues

FAQ 3: My compound precipitates when I dilute my concentrated stock solution (e.g., from DMSO) into an aqueous buffer. Why does this happen and how can I fix it?

This is a classic phenomenon known as "anti-solvent precipitation." Your concentrated stock is prepared in a good organic solvent (like DMSO) where the compound is highly soluble. When this stock is introduced into an aqueous buffer (an "anti-solvent" or "non-solvent"), the solvent environment's polarity dramatically increases. The organic solvent disperses, and the compound can no longer stay in solution, causing it to crash out or precipitate.[6]

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer slowly to the stock solution while vortexing vigorously. This can sometimes help maintain solubility.

  • Incorporate Solubilizing Excipients: The most robust solution is to formulate your compound in a way that it remains soluble in the final aqueous system. This involves using the enhancement techniques detailed in Part 3, such as adding co-solvents, surfactants, or cyclodextrins to your final aqueous medium before adding the compound stock.

FAQ 4: I'm struggling to achieve a consistent and reliable concentration for my experiments. What is a logical workflow for addressing this?

Inconsistent concentrations are often a direct symptom of poor solubility. A systematic approach is necessary to identify a suitable solvent system for your specific application.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Solubility Issue (Precipitation / Inconsistency) is_ionizable Is the compound ionizable? start->is_ionizable ph_mod Method 1: pH Modification (Salt Formation) is_ionizable->ph_mod Yes (pKa ~4.22) cosolvent Method 2: Co-solvents (e.g., PEG400, Ethanol) is_ionizable->cosolvent No / Insufficient ph_success Solubility Achieved? ph_mod->ph_success ph_success->cosolvent No end_node Optimized Formulation ph_success->end_node Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_node Yes cyclo_success Solubility Achieved? cyclodextrin->cyclo_success combine Combine Methods (e.g., pH + Co-solvent) cyclo_success->combine No cyclo_success->end_node Yes combine->end_node

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Detailed Methodologies for Solubility Enhancement

This section provides the theoretical basis and practical, step-by-step protocols for the most effective methods to improve the solubility of this compound.

Section 3.1: pH Modification and Salt Formation

Q: How does adjusting the pH improve the solubility of this compound?

This is the most effective and often the first method to try for an ionizable compound like this compound. The compound has a predicted pKa of ~4.22.[1][3] The pKa is the pH at which the compound is 50% in its neutral, poorly soluble form (R-COOH) and 50% in its ionized, more soluble carboxylate salt form (R-COO⁻).

By raising the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.22), you can ensure that >99% of the compound is deprotonated to its highly polar (and thus more water-soluble) carboxylate salt form.[7][8][9] This is one of the most common and powerful strategies for increasing the solubility of acidic drugs.[10][11]

Experimental Protocol: Determining the pH-Solubility Profile

This experiment will determine the compound's solubility at different pH values, allowing you to identify the minimum pH required to achieve your target concentration.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0.

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment.

  • Vials, shaker/incubator, centrifuge, pH meter.

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis).

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring undissolved solid remains at the bottom.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully collect a supernatant sample from each vial. Dilute as necessary and analyze the concentration using a validated analytical method.

  • pH Measurement: Measure the final pH of each saturated solution.

  • Data Plotting: Plot the measured solubility (on a log scale) against the final pH. The resulting curve will show a sharp increase in solubility as the pH rises above the pKa.

Section 3.2: Co-solvent Systems

Q: When is a co-solvent system appropriate, and what are the key considerations?

A co-solvent system is ideal when pH modification is not feasible (e.g., due to compound stability or experimental constraints) or when it alone is insufficient. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][12] This "polarity reduction" makes the solvent more hospitable to lipophilic compounds, thereby increasing solubility.[13]

Pros: Simple, effective, and widely used in preclinical formulations.[14] Cons: High concentrations of organic solvents can be toxic in biological systems. The risk of anti-solvent precipitation upon dilution is high.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Polarity Common Use Notes Source
Ethanol High Often used in oral formulations. Can cause precipitation on dilution. [6][12]
Propylene Glycol (PG) Medium Good safety profile, commonly used in oral and parenteral formulations. [6][14]
Polyethylene Glycol 400 (PEG 400) Medium Low toxicity, widely used for various administration routes. [14][15]
Dimethyl Sulfoxide (DMSO) High Excellent solubilizing power, but primarily for in vitro use due to toxicity concerns. [14]

| N-Methyl-2-pyrrolidone (NMP) | High | High solubilizing capacity, but use is limited by toxicity. |[14] |

Experimental Protocol: Screening for an Optimal Co-solvent System

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of a chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PEG 400 in water).

  • Determine Solubility: Using the equilibration method described in the pH-profile protocol, determine the saturation solubility of this compound in each co-solvent mixture.

  • Plot Data: Plot solubility versus the percentage of co-solvent. This will reveal the relationship and help you identify the minimum co-solvent concentration needed to achieve your target.

  • Test for Precipitation: Perform a dilution test. Take the solution that meets your target concentration and dilute it into your final experimental buffer (e.g., cell culture media) to check for precipitation.

Section 3.3: Cyclodextrin Inclusion Complexation

Q: How do cyclodextrins work, and which one should I choose?

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They possess a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity.[12][16][17] They improve the apparent solubility of poorly soluble drugs by encapsulating the hydrophobic part of the molecule (in this case, the biphenyl-pentyl moiety) within their cavity, forming a "guest-host" inclusion complex.[18][19][20] This complex has the water-soluble properties of the cyclodextrin, effectively shuttling the drug molecule in solution.

For a molecule of this size, β-Cyclodextrin (β-CD) and its more soluble and less toxic derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are the most suitable choices.[12][18]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)

This is a simple and common lab-scale method for preparing inclusion complexes.[20]

Materials:

  • This compound

  • HP-β-CD

  • Mortar and pestle

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Weigh out the compound and HP-β-CD in a specific molar ratio (start with 1:1).

  • Wetting: Place the HP-β-CD in the mortar and add a small amount of water dropwise to form a thick, consistent paste.

  • Kneading: Add the compound to the paste and knead thoroughly with the pestle for 30-60 minutes.

  • Drying: Spread the resulting paste on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.

  • Pulverization: Scrape the dried complex and gently pulverize it into a fine powder.

  • Solubility Testing: Evaluate the solubility of this new complexed powder in your aqueous medium compared to the uncomplexed drug using the equilibrium solubility method.

Part 4: Summary and Method Selection Guide

Choosing the right method depends on your experimental context, including the required concentration, administration route, and tolerance for excipients.

Table 3: Comparison of Solubility Enhancement Techniques

Method Principle Advantages Disadvantages Best For
pH Adjustment Ionization to a soluble salt High solubility increase, simple, economical Only for ionizable drugs; may not be suitable for pH-sensitive assays or in vivo use In vitro assays where pH can be controlled; initial screening
Co-solvents Reduces solvent polarity Easy to prepare, effective for many compounds Risk of precipitation on dilution; potential toxicity at high concentrations Preclinical animal studies (e.g., oral gavage, IV with care); high-concentration in vitro stocks

| Cyclodextrins | Forms soluble inclusion complexes | Good safety profile (esp. derivatives), effective at low concentrations, can improve stability | More expensive, requires formulation work, potential for drug displacement | Oral and parenteral formulations, sensitive biological assays |

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
  • 4-(4-n-Pentylphenyl)Benzoic Acid - ChemBK. (n.d.). ChemBK. [Link]
  • Salt formation to improve drug solubility. (2007). PubMed. [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2025). PubMed Central. [Link]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. [Link]
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). GPSR - Global Pharmaceutical Sciences Review. [Link]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
  • Why salt formation of weak acid increases the drug solubility? (2023).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. [Link]
  • 21.1: Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. [Link]
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. [Link]
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester | C21H26O2 | CID 170879. (n.d.). PubChem. [Link]
  • Benzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]
  • 25.2 Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester. (2018). SIELC Technologies. [Link]

Sources

Addressing stability issues of 4-(4-Pentylphenyl)benzoic acid over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(4-Pentylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during the storage and experimental use of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The container should be tightly sealed to prevent moisture ingress and oxidation. For long-term storage, refrigeration (2-8 °C) is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential thermal degradation pathways like decarboxylation.
Atmosphere Tightly sealed container, Inert gas (Argon/Nitrogen) optionalMinimizes exposure to oxygen and moisture, preventing oxidation.
Light Amber vial or stored in the darkProtects against potential photodegradation initiated by UV or visible light.
Location Well-ventilated, away from incompatible materialsPrevents accidental contact with strong oxidizers or reactive chemicals.[1]
Q2: I've noticed a slight discoloration (yellowing) of my this compound powder over time. Is it still usable?

Discoloration can be an early indicator of degradation. While the compound might still be largely intact, the presence of colored impurities suggests that some level of chemical change has occurred. This could be due to minor oxidation of the biphenyl system or the pentyl chain. Before using the material in a critical application, its purity should be re-assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3]

Q3: What is a straightforward method to quickly check the purity of my this compound sample?

For a rapid purity assessment, Thin-Layer Chromatography (TLC) can be effective. A more quantitative and robust method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][3] A simple isocratic method can often resolve the main component from potential impurities. Significant changes in the retention time or the appearance of new peaks compared to a reference standard would indicate degradation.

In-Depth Troubleshooting Guides

Issue 1: An unknown peak is appearing in my HPLC analysis of an aged sample of this compound.

As a Senior Application Scientist, my first step would be to hypothesize the origin of this new peak based on the chemical structure of the molecule. The structure contains three key regions susceptible to degradation: the carboxylic acid group, the pentyl chain, and the biphenyl aromatic system.

cluster_molecule Structure of this compound mol C₁₈H₂₀O₂ Potential Degradation Pathways A This compound B Oxidation of Pentyl Chain (e.g., alcohols, ketones) A->B O₂ / Light / Heat C Decarboxylation (forms 4-pentylbiphenyl) A->C High Heat D Aromatic Ring Oxidation (e.g., phenolic derivatives) A->D O₂ / Light

Caption: Potential degradation pathways for this compound.

  • Oxidation of the Pentyl Chain: The aliphatic pentyl group is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the phenyl ring). This can lead to the formation of corresponding alcohols, ketones, or hydroperoxides. These products would likely be more polar and thus have a shorter retention time in a reversed-phase HPLC system.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as CO₂. [4]This would result in the formation of 4-pentylbiphenyl, a less polar compound that would exhibit a longer retention time in RP-HPLC.

  • Aromatic Ring Oxidation: The electron-rich biphenyl ring system can be susceptible to oxidative attack, leading to the formation of phenolic derivatives (hydroxylation). These hydroxylated impurities would be more polar, resulting in earlier elution times in RP-HPLC.

Experimental Protocol: Investigating the Unknown Peak

To identify the unknown impurity, a systematic approach is required. A stability-indicating HPLC method is crucial.

Step 1: Method Optimization If you don't have a validated stability-indicating method, start with the conditions below and optimize as needed. The goal is to achieve good resolution between the parent peak and all potential degradation products.

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for aromatic carboxylic acids.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. [2][3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic rings provide strong absorbance. A DAD allows for peak purity analysis and spectral comparison.

Step 2: Forced Degradation Study To confirm the identity of the degradation product, you can perform a forced degradation study on a sample of pure this compound. This involves intentionally exposing the compound to stress conditions to generate the impurities.

  • Acid/Base Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl or 0.1 M NaOH and heat gently (e.g., 60 °C for a few hours). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the sample in a dilute solution of hydrogen peroxide (e.g., 3%) and leave at room temperature.

  • Thermal Degradation: Heat the solid powder in an oven (e.g., 105 °C) for a set period.

  • Photodegradation: Expose a solution of the compound to a photostability chamber or direct sunlight.

Analyze the stressed samples by HPLC. If the peak in your aged sample matches the retention time and UV spectrum of a peak generated under one of these stress conditions, it provides strong evidence for its identity. For absolute confirmation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to determine the molecular weight of the impurity.

Issue 2: How do I design a formal stability study for a formulation containing this compound?

A formal stability study is essential in drug development to establish a product's shelf-life and recommended storage conditions. The design of such a study should be systematic and well-documented.

start Stability Issue Suspected check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage purity_analysis Perform Purity Analysis (e.g., RP-HPLC) check_storage->purity_analysis Conditions OK compare_ref Compare to Reference Standard or Initial Batch Data purity_analysis->compare_ref no_change Material is Stable. Continue Use. compare_ref->no_change No Significant Change change_detected Degradation Detected compare_ref->change_detected New Peaks / Purity Loss forced_degradation Conduct Forced Degradation Study (Heat, Light, O₂, pH) change_detected->forced_degradation identify_impurity Identify Impurity (LC-MS, NMR) forced_degradation->identify_impurity remediate Remediate: Optimize Storage, Re-purify, or Discard identify_impurity->remediate

Caption: Troubleshooting workflow for suspected stability issues.

Protocol for a Basic Stability Study
  • Define Study Parameters:

    • Batches: Use at least one representative batch of the material or formulation.

    • Storage Conditions: Include both recommended storage (e.g., 5 °C ± 3 °C) and accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH). Also include a condition with light exposure (as per ICH Q1B guidelines for photostability testing).

    • Time Points: For an accelerated study, typical time points are 0, 1, 3, and 6 months. For a real-time study, 0, 3, 6, 9, 12, 18, and 24 months are common.

    • Container Closure System: Store samples in the same packaging intended for the final product.

  • Initial Analysis (Time 0):

    • Perform a complete analysis on the batch at the start of the study. This includes:

      • Appearance: Color, physical form.

      • Purity/Assay: Using a validated stability-indicating HPLC method.

      • Degradation Products: Quantify any known or unknown impurities.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point, pull samples from each storage condition.

    • Perform the same set of analyses as at Time 0.

    • Carefully document all results.

  • Data Evaluation:

    • Trends: Look for trends in the data. Is the purity decreasing? Are specific degradation products increasing over time?

    • Mass Balance: The sum of the assay value and the levels of all degradation products should ideally remain constant. A significant decrease in mass balance may indicate the formation of non-chromophoric compounds or volatile impurities.

    • Shelf-Life Determination: Use the data from the accelerated study to predict the shelf-life under normal storage conditions. The real-time data will be used to confirm this prediction.

By following these structured troubleshooting and stability-testing guides, researchers can ensure the quality and reliability of their work with this compound, leading to more reproducible and accurate experimental outcomes.

References
  • SIELC Technologies. Separation of Benzoic acid, 4-propyl-, 4-pentylphenyl ester on Newcrom R1 HPLC column.
  • PubChem. Benzoic acid, 4-propyl-, 4-pentylphenyl ester. National Center for Biotechnology Information.
  • Yildiz, U., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Advances.
  • Krajnc, P., & Knez, Ž. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials.
  • CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. American Chemical Society.
  • Ahmed, A. Y., et al. (2020). Development and Validation of Stability-Indicating Reverse Phase-High Performance Liquid Chromatography Method for Simultaneous Determination of Atenolol and Nifedipine in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance.
  • U.S. Environmental Protection Agency. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester. Substance Registry Services.
  • Senthilnathan, J., & Philip, L. (2010). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. ResearchGate.
  • Eigner, V., et al. (2017). Stereoselective oxidation of phenoxathiin-based thiacalixa[4]renes – stereomutation of sulfoxide groups. Organic & Biomolecular Chemistry.
  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Nabais, J. M., et al. (2022). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central.
  • Liu, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis.
  • Martins, A. F., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Zhang, Y., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
  • ResearchGate. -(a) Alkyl esters thermally decompose into an alkene and a carboxylic....
  • Yamashita, K., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.
  • Silva, A. R., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Catalysts.
  • Energetic Materials. (2022). Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures.
  • Simmie, J. M., & Som, S. (2010). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate.

Sources

Identifying and removing impurities from 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Pentylphenyl)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for identifying and removing impurities. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the highest purity of this compound in their critical applications.

Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I might encounter in my this compound sample?

A1: Impurities typically originate from the synthetic route used. Common synthesis methods, such as Suzuki or Kumada coupling, can introduce specific contaminants. You should be aware of:

  • Unreacted Starting Materials: These could include precursors like 4-pentylphenylboronic acid, a 4-halobenzoic acid ester, or Grignard reagents.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the starting materials coupling with themselves (e.g., 4,4'-dipentylbiphenyl or biphenyl-4,4'-dicarboxylic acid).

  • Catalyst Residues: Residual heavy metals, most commonly palladium or copper, from the coupling reaction.[1]

  • Isomers: Positional isomers of the pentyl group or the benzoic acid moiety, though less common, can arise from non-specific reactions.

  • Related Benzoic Acids: Other substituted benzoic acids that may be present as contaminants in the starting materials.[2]

Q2: How do these impurities affect my downstream applications?

A2: Even trace amounts of impurities can have significant consequences. In drug development, they can lead to unforeseen toxicities or altered pharmacological profiles. In materials science (e.g., liquid crystal synthesis), impurities disrupt the formation of ordered phases, affecting the material's performance.[3] For any application, reactive impurities can interfere with subsequent chemical steps, leading to lower yields and more complex purification challenges.

Q3: My sample has a slight discoloration. What does this indicate?

A3: A yellow or brown tint often suggests the presence of colored organic impurities or residual catalyst complexes. These can sometimes be removed using an activated carbon treatment during the purification process.[4][5] However, it is crucial to first identify the impurity, as some may not be effectively removed by carbon.

Troubleshooting Guide: Impurity Identification

This section provides guidance on using analytical techniques to detect and quantify impurities.

Q4: What is the best method for a quick purity check of my sample?

A4: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for qualitative analysis.[6][7] It is fast, inexpensive, and can quickly reveal the presence of multiple components in your sample. By comparing the retention factor (Rf) of your main spot to that of a pure standard, you can get a preliminary assessment of purity.

Q5: I see multiple spots on my TLC plate. What is my next step?

A5: Multiple spots confirm the presence of impurities. The next logical step is to use a more powerful quantitative technique like High-Performance Liquid Chromatography (HPLC) to separate and quantify each component.[8]

Q6: How do I set up an HPLC method to analyze my this compound?

A6: Reversed-phase HPLC is the most suitable method for this type of aromatic carboxylic acid.[8][9][10][11] A C18 column is a standard and effective choice. The key to good separation is controlling the pH of the mobile phase to ensure the carboxylic acid is in a consistent protonation state (typically protonated at a pH of around 3-4).[8]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A typical starting point is a 40:60 (v/v) mixture of acetonitrile and a 20 mM potassium phosphate buffer adjusted to pH 3.0. This ratio can be optimized into a gradient for better separation of closely eluting impurities.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm is a good starting point due to the aromatic structure. A DAD is recommended to check for peak purity.[8]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve your sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Q7: Can I use melting point to determine purity?

A7: Yes, melting point determination is a classic and valuable technique. A pure compound will have a sharp, narrow melting range. Impurities typically cause both a depression and a broadening of the melting range.[12] Comparing your experimental melting point to the literature value provides a good indication of purity.

Troubleshooting Guide: Impurity Removal

This section details the most effective purification protocols and provides troubleshooting advice.

General Purification Workflow

The following diagram illustrates a standard workflow for purifying and validating this compound.

Caption: General workflow for purification and analysis.

Q8: What is the most effective method for purifying this compound?

A8: For most common impurities, recrystallization is the most effective, scalable, and economical method.[13] The principle relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[14] The target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[15][16]

Experimental Protocol: Recrystallization
  • Solvent Selection: Due to the molecule's biphenyl structure and pentyl chain, it has limited solubility in water alone. A mixed solvent system like ethanol/water or acetic acid/water is a good starting point. Alternatively, a single solvent like toluene could be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. If using a mixed solvent system, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[5]

  • Complete Crystallization: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[14][15]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q9: My recrystallization yield is very low. What went wrong?

A9: Low yield is a common issue with several potential causes. Use the table below to troubleshoot the problem.

Potential Cause Explanation & Solution
Too much solvent used An excessive amount of solvent was added during the dissolution step, keeping more of your product dissolved in the cold mother liquor. Solution: Evaporate some of the solvent from the mother liquor and attempt a second crystallization. In the future, add solvent more sparingly.[5]
Cooling was too rapid Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Solution: Ensure the hot solution cools slowly and undisturbed to room temperature before moving to an ice bath.[5]
Premature crystallization Crystals formed during hot filtration, leading to product loss. Solution: Ensure the funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper.[5]
Inappropriate solvent choice The compound may be too soluble in the cold solvent. Solution: Re-evaluate the solvent system. A different solvent or a different ratio in a mixed-solvent system may be required.
Q10: Recrystallization isn't working for my sample. What are my other options?

A10: If recrystallization fails to remove a persistent impurity, or if your compound is an oil, column chromatography is the next best option.[9] While more labor-intensive, it offers superior separation power for complex mixtures. For an acidic compound like this, normal-phase silica gel chromatography is effective. A mobile phase gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (~1%) to prevent peak tailing, is a common choice.

References
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-propyl-, 4-pentylphenyl ester on Newcrom R1 HPLC column.
  • Armstrong, D. W., & Hinze, W. L. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 4(7), 1095-1105.
  • ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid.
  • Hinze, W. L., & Armstrong, D. W. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • CAS Common Chemistry. (n.d.). Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester.
  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
  • ChemBK. (n.d.). 4-(4-n-Pentylphenyl)Benzoic Acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chemistry Research Journal. (2020). Synthesis and characterization of Benzoic Acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Amrita Olabs. (2015, February 2). Purification of Benzoic Acid by Crystallization [Video]. YouTube.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Quora. (2018). How can benzoic acid be tested for purity?.
  • BenchChem. (2025). Removing impurities from commercially available 4,4'-Bibenzoic acid.
  • NileRed. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube.
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities.

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Technical Support Center: High-Purity 4-(4-Pentylphenyl)benzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(4-Pentylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their crystallization processes to achieve high purity and consistent results. Here, we will delve into common challenges and provide scientifically-grounded solutions in a direct question-and-answer format. Our aim is to not only provide protocols but to also explain the underlying principles to empower you in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the crystallization of this compound.

Low Crystal Yield

Question: I am experiencing a significantly lower than expected yield of this compound crystals after the cooling process. What are the likely causes and how can I improve my yield?

Answer: Low yield is a common issue in crystallization and can stem from several factors. The primary reasons are often related to the solubility of your compound in the chosen solvent system at the final temperature, or premature precipitation.

  • Incomplete Precipitation: this compound, like many organic acids, retains some solubility even at low temperatures.[1][2] To maximize yield, ensure you are cooling the solution to a sufficiently low temperature. Immersing the crystallization vessel in an ice bath for a final cooling stage can significantly enhance precipitation.

  • Excess Solvent: Using too much solvent is a frequent cause of low yield. The goal is to create a saturated solution at an elevated temperature.[3] If an excessive volume of solvent is used, the solution may not become supersaturated upon cooling, thus hindering crystal formation. It's crucial to use the minimum amount of hot solvent required to fully dissolve the solid.[3][4]

  • Rapid Cooling: While it may seem counterintuitive, cooling the solution too quickly can sometimes lead to a lower yield of well-formed crystals. Rapid cooling can result in the formation of a fine, poorly filterable powder or even an oil, which can trap impurities and be difficult to isolate.[5]

Troubleshooting Protocol for Low Yield:

  • Solvent Volume Optimization: In your next experiment, after dissolving the crude product in a minimal amount of hot solvent, add a small additional amount of solvent (e.g., 5-10% of the initial volume). This can prevent premature crashing out of the product upon initial cooling and allow for more controlled crystal growth.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces.[1] Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize precipitation.

  • Anti-Solvent Addition: If you are still experiencing low yields with a single solvent system, consider an anti-solvent crystallization. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[6] This method can effectively induce precipitation and improve yield.

Poor Crystal Quality (Oiling Out, Amorphous Solid, or Fine Powder)

Question: Instead of well-defined crystals, my this compound is "oiling out" or forming an amorphous solid/fine powder. What causes this and how can I promote the growth of larger, purer crystals?

Answer: The formation of oils, amorphous solids, or fine powders is typically a result of the rate of supersaturation being too high, leading to rapid nucleation rather than controlled crystal growth.

  • "Oiling Out": This occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration or the presence of impurities that depress the melting point.[5]

  • Amorphous Solid/Fine Powder: Rapid cooling or high levels of supersaturation can lead to a "crash" precipitation, where a large number of small nuclei form simultaneously, resulting in a fine powder with a high surface area that can trap impurities.[7]

Strategies to Improve Crystal Quality:

StrategyRationale
Slower Cooling Rate A slower cooling rate reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.[7]
Solvent Selection The choice of solvent can significantly impact crystal morphology. Solvents that have a moderate solubility for the compound at elevated temperatures and low solubility at room temperature are ideal.[3][8]
Seeding Introducing a small, high-quality "seed" crystal of this compound to the slightly supersaturated solution can provide a template for controlled crystal growth.[1]
Scratching the Flask Scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites, inducing crystallization.[1]

Experimental Workflow for Promoting Crystal Growth:

workflow cluster_dissolution Dissolution cluster_cooling Controlled Cooling cluster_induction Induction (if needed) cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent slow_cool Slow cool to room temp. dissolve->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath seed Add seed crystal slow_cool->seed scratch Scratch flask slow_cool->scratch filtrate Vacuum filtration ice_bath->filtrate seed->ice_bath scratch->ice_bath wash Wash with cold solvent filtrate->wash dry Dry crystals wash->dry

Caption: Controlled Crystallization Workflow

Persistent Impurities in the Final Product

Question: Despite recrystallization, my this compound still shows the presence of impurities in analytical tests. How can I improve the purification efficiency?

Answer: Persistent impurities can be challenging and may require a multi-step approach to remove effectively. The nature of the impurity and its solubility relative to your target compound are key factors.[9][10]

  • Co-crystallization: If an impurity has a similar structure and solubility profile to this compound, it may co-crystallize within the crystal lattice, making it difficult to remove by simple recrystallization.

  • Insoluble Impurities: Some impurities may be insoluble in the crystallization solvent. These should be removed by hot filtration of the saturated solution before cooling.[4]

  • Highly Soluble Impurities: Impurities that are highly soluble in the solvent should ideally remain in the mother liquor after crystallization. However, if the crystal growth is too rapid, these impurities can become trapped on the crystal surface or within the crystal lattice.[9][11]

Advanced Purification Techniques:

  • Solvent System Change: If impurities persist, changing the crystallization solvent is a primary strategy. A different solvent will have a different solubility profile for both your product and the impurity, potentially leading to better separation.

  • Activated Charcoal Treatment: For colored, high-molecular-weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[12] The charcoal adsorbs these impurities, which are then removed during the hot filtration step.

  • Double Recrystallization: Performing a second recrystallization can significantly improve purity. The crystals from the first recrystallization are redissolved in a minimal amount of fresh hot solvent and the process is repeated.

Troubleshooting Logic for Persistent Impurities:

impurity_troubleshooting start Impurity Detected hot_filtration Perform Hot Filtration? start->hot_filtration charcoal Use Activated Charcoal? hot_filtration->charcoal Yes change_solvent Change Solvent System? hot_filtration->change_solvent No charcoal->change_solvent double_recrystallization Perform Double Recrystallization? change_solvent->double_recrystallization success High Purity Product double_recrystallization->success

Caption: Impurity Removal Decision Tree

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of this compound.

Q1: What are the key physical properties of this compound to consider for crystallization?

A1: Understanding the physical properties is crucial for designing an effective crystallization process.

PropertyValue/ConsiderationSignificance for Crystallization
Molar Mass 268.35 g/mol [13]Affects solubility and diffusion rates in solution.
Melting Point 268 °C (polymorph)[13]A sharp melting point close to the literature value is a good indicator of purity. Oiling out can occur if the crystallization solution temperature is near the melting point of the impure solid.
pKa 4.22 (Predicted)[13]As a carboxylic acid, its solubility is pH-dependent. It will be more soluble in basic solutions and less soluble in acidic solutions. This can be exploited for purification.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit the following characteristics[3]:

  • High solubility at elevated temperatures and low solubility at room temperature. This allows for efficient dissolution of the crude product when hot and maximum recovery of the pure product upon cooling.

  • Does not react with the compound. The solvent should be chemically inert towards this compound.

  • Boiling point below the melting point of the compound. This prevents the compound from melting or "oiling out" during the dissolution step.

  • Volatile enough to be easily removed from the final crystals. A lower boiling point facilitates drying of the purified product.[3]

  • Impurities should be either highly soluble or insoluble in the solvent. This allows for their separation by remaining in the mother liquor or by hot filtration, respectively.

Commonly used solvents for the recrystallization of benzoic acid derivatives include water, ethanol, methanol, and acetone, or mixtures thereof.[14][15] Given the biphenyl structure of this compound, solvents with moderate polarity are likely to be good candidates.

Q3: What is the difference between crystallization and recrystallization?

A3: While often used interchangeably, there is a technical distinction[16]:

  • Crystallization is the initial formation of a solid from a solution. This is often the final step in a synthesis to isolate the crude product.

  • Recrystallization is a purification technique where an already solid (crude) material is dissolved and then crystallized again under controlled conditions to improve its purity.[16]

Q4: Can co-crystals form, and how would that affect my process?

A4: Co-crystallization can occur when two or more different molecules are incorporated into the same crystal lattice. For this compound, this could happen with structurally similar impurities. The formation of co-crystals can make purification by standard recrystallization very difficult. If you suspect co-crystal formation, changing the solvent system is often the most effective strategy, as this can alter the intermolecular interactions that lead to co-crystal formation.[17]

References

  • 4-(4-n-Pentylphenyl)Benzoic Acid - ChemBK. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Benzoic acid, 4-propyl-, 4-pentylphenyl ester | C21H26O2 | CID 170879 - PubChem. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • EXPERIMENT (3) Recrystallization. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” and Stable Polymorphic Forms of Ritonavir. (2024). Crystal Growth & Design.
  • Impact of impurities on crystal growth. (2020). Nature Physics.
  • Summary of Cooling Crystallization Experiments with Different... - ResearchGate. (n.d.).
  • Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester - CAS Common Chemistry. (n.d.).
  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (2021). Crystals.
  • Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. (2017). Organic Process Research & Development.
  • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. (2018). ResearchGate.
  • Impact of impurities on crystal growth | Request PDF. (2020). ResearchGate.
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020).
  • Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2019). CrystEngComm.
  • Benzoic acid - Wikipedia. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • 4-Pentylbenzoic acid | C12H16O2 | CID 33479 - PubChem. (n.d.).
  • Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram. (n.d.).
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. (2021). CrystEngComm.
  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (n.d.).
  • Preparation of benzoic acid of high purity. (n.d.).
  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. (2017). ResearchGate.
  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015).
  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer - COMSOL. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Spherical crystallization of benzoic acid - PubMed. (2008). International Journal of Pharmaceutics.
  • pentachlorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020).
  • Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. (2019).
  • Pressure-imposed changes of benzoic acid crystals - ResearchGate. (2015).
  • The crystallization process of benzoic acid : r/crystalgrowing - Reddit. (2020).

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Validation & Comparative

Comparative Analysis of Mesogenic Carboxylic Acids: 4-(4-Pentylphenyl)benzoic Acid vs. 4-nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the domain of materials science, particularly in the development of liquid crystals (LCs), the molecular architecture of constituent compounds is paramount. The subtle interplay of rigid cores and flexible tails dictates the macroscopic properties of the resulting mesophases. This guide provides a detailed comparative analysis of two structurally related but functionally distinct carboxylic acids: 4-(4-Pentylphenyl)benzoic acid and 4-nonylbenzoic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective physicochemical properties, performance in liquid crystal applications, and the structural rationale for their divergent behaviors. This analysis is grounded in experimental data and established scientific principles to guide the selection of the appropriate mesogen for specific technological applications.

Molecular Structure: The Foundation of Function

The fundamental difference between this compound and 4-nonylbenzoic acid lies in the composition of their rigid core. This structural variance is the primary determinant of their distinct thermal and mesomorphic properties.

  • This compound features a biphenyl core , a rigid and planar structure composed of two directly connected phenyl rings. This extended aromatic system enhances intermolecular π-π stacking interactions, contributing to greater thermal stability. A flexible five-carbon pentyl chain is attached to one end, while the carboxyl group, essential for hydrogen bonding, is at the other.

  • 4-nonylbenzoic acid possesses a simpler phenyl core . Attached to this single aromatic ring is a significantly longer and more flexible nine-carbon nonyl chain. The increased length of this aliphatic tail relative to the rigid core profoundly influences molecular packing and the types of liquid crystal phases that can form.

Below is a graphical representation of their respective chemical structures.

cluster_0 This compound cluster_1 4-nonylbenzoic acid A Pentyl Chain (C5H11) Flexible Tail B Biphenyl Core (C6H4-C6H4) Rigid Core A->B C Carboxyl Group (COOH) H-Bonding Site B->C D Nonyl Chain (C9H19) Flexible Tail E Phenyl Core (C6H4) Rigid Core D->E F Carboxyl Group (COOH) H-Bonding Site E->F

Caption: Core structural differences between the two benzoic acid derivatives.

Physicochemical Properties: A Quantitative Comparison

The differences in molecular structure translate directly to measurable differences in physical and chemical properties. The biphenyl core in this compound results in a significantly higher molecular weight and stronger intermolecular forces, leading to a much higher melting point.

PropertyThis compound4-nonylbenzoic acidRationale for Difference
Molecular Formula C₁₈H₂₀O₂[1][2]C₁₆H₂₄O₂[3][4]Different number of carbon and hydrogen atoms due to core and tail structure.
Molecular Weight 268.35 g/mol [1][2]248.36 g/mol [3]The biphenyl core adds significant mass compared to the single phenyl ring.
Melting Point 268 °C (polymorph)[5]~88 °C (recrystallized)[6]Increased planarity and π-π stacking of the biphenyl core require more energy to break the crystal lattice.
Predicted Boiling Point 425.6±34.0 °C[5]Not readily availableHigh melting point suggests a very high boiling point, likely leading to decomposition before boiling under atmospheric pressure.
Predicted Density 1.075±0.06 g/cm³[1][5]1.061 g/cm³ (calculated)[7]The denser packing enabled by the planar biphenyl structure results in a slightly higher density.
Predicted pKa 4.22±0.10[5]Not readily availablepKa is primarily influenced by the carboxyl group's proximity to the aromatic ring; minor differences are expected.

Application Focus: Liquid Crystal Phase Behavior

The primary application for both compounds is as precursors or components in liquid crystal mixtures. Their ability to form mesophases stems from the self-assembly of molecules into ordered, fluid states. For para-substituted benzoic acids, this process is critically dependent on the formation of hydrogen-bonded dimers via their carboxyl groups.[8][9][10] These dimers effectively create a new, larger rod-like molecule, which then aligns to form nematic or smectic phases.

The structural differences dictate the type and temperature range of the liquid crystal phases (mesophases) they form.

  • This compound: The rigid, elongated biphenyl core strongly promotes the formation of a nematic (N) phase . This phase is characterized by long-range orientational order (molecules point in the same direction) but no positional order. The high thermal stability of the core results in a liquid crystal phase that exists at elevated temperatures.

  • 4-nonylbenzoic acid: The long, flexible nonyl chain, relative to the smaller phenyl core, favors the formation of layered structures. This leads to the exhibition of smectic (Sm) phases , in addition to or instead of a nematic phase. In smectic phases, molecules have both orientational order and some degree of positional order, arranging themselves in layers. The greater flexibility of the nonyl chain generally results in lower transition temperatures compared to biphenyl-based mesogens.[8][11]

Experimental Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)

Trustworthiness: DSC is a cornerstone technique for characterizing thermotropic liquid crystals. It provides quantitative, reproducible data on transition temperatures and enthalpy changes, which are intrinsic properties of a pure compound.

Expertise & Causality: We use DSC to precisely measure the heat absorbed or released during phase transitions. The resulting thermogram reveals the temperatures for melting (crystal to mesophase), clearing (mesophase to isotropic liquid), and any intermediate mesophase transitions. The enthalpy values (ΔH) provide insight into the degree of molecular ordering in each phase.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation during heating. An empty sealed pan is used as a reference.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Reheat the sample at the same controlled rate. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify the peak temperatures of endothermic (heating) and exothermic (cooling) events, which correspond to the phase transition temperatures.

Caption: Workflow for determining liquid crystal phase transitions via DSC.

Experimental Protocol 2: Identification by Polarized Optical Microscopy (POM)

Trustworthiness: POM is a definitive, qualitative method for identifying specific mesophase types. The observed optical textures are unique fingerprints for different phases (e.g., Schlieren for nematic, focal-conic fan for smectic A), providing a visual confirmation of the DSC results.

Expertise & Causality: Liquid crystal phases are birefringent, meaning they can rotate the plane of polarized light.[12] When a thin film of the material is observed between crossed polarizers, the specific way the molecules are arranged in a given mesophase creates a characteristic optical texture. By heating and cooling the sample on a temperature-controlled stage, we can directly observe the transitions between these textures.

Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.

  • Observation:

    • Heat the sample into the isotropic liquid phase, where the field of view will be completely dark (extinction).

    • Slowly cool the sample. As it transitions into a mesophase, birefringent textures will appear.

    • Record images and note the temperatures at which textures change, corresponding to phase transitions.

    • Compare the observed textures to reference atlases to identify the nematic, smectic, or other phases.

Synthesis Pathways and Purity Considerations

The synthesis of these molecules requires distinct chemical strategies, reflecting their different core structures. Purity is critical, as even small amounts of impurities can dramatically alter liquid crystal transition temperatures and performance.

  • This compound: A common and efficient route is the Suzuki Coupling . This involves the palladium-catalyzed reaction of 4-(4-pentylphenyl)boronic acid with a 4-halobenzoic acid derivative (e.g., methyl 4-iodobenzoate), followed by hydrolysis of the ester to yield the final carboxylic acid.[13]

  • 4-nonylbenzoic acid: A robust method is the iron-catalyzed cross-coupling of a nonyl Grignard reagent (nonylmagnesium bromide) with a methyl 4-chlorobenzoate, followed by saponification (hydrolysis) of the resulting ester.[6][14]

cluster_suzuki Synthesis of this compound (Suzuki Coupling) cluster_grignard Synthesis of 4-nonylbenzoic acid (Iron-Catalyzed Cross-Coupling) A1 4-Pentylphenyl boronic acid A_intermediate Coupling Reaction A1->A_intermediate A2 Methyl 4-iodobenzoate A2->A_intermediate A3 Pd Catalyst Base A3->A_intermediate A_ester Methyl 4-(4-pentylphenyl)benzoate A_intermediate->A_ester A_hydrolysis Hydrolysis (NaOH, H₃O⁺) A_ester->A_hydrolysis A_final Final Product A_hydrolysis->A_final B1 1-Bromononane + Mg B_grignard Nonylmagnesium bromide B1->B_grignard B2 Methyl 4-chlorobenzoate B_intermediate Coupling Reaction B2->B_intermediate B3 Fe(acac)₃ Catalyst B3->B_intermediate B_grignard->B_intermediate B_ester Methyl 4-nonylbenzoate B_intermediate->B_ester B_hydrolysis Hydrolysis (NaOH, H₃O⁺) B_ester->B_hydrolysis B_final Final Product B_hydrolysis->B_final

Caption: Representative synthetic pathways for the target compounds.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 4-nonylbenzoic acid is dictated entirely by the desired properties of the final material or device.

  • Choose this compound for applications requiring:

    • High thermal stability and a wide nematic range at elevated temperatures.

    • A rigid molecular structure to act as a core component in liquid crystal displays (LCDs) or other optoelectronic devices.[15]

    • Enhanced birefringence due to the extended π-conjugated system of the biphenyl core.

  • Choose 4-nonylbenzoic acid for applications involving:

    • The formation of smectic phases, which are useful in ferroelectric liquid crystal devices or as alignment layers.

    • Lower operating temperatures, as the flexible nonyl chain reduces the melting and clearing points.

    • Blending with other mesogens to tune viscosity and transition temperatures, as its simpler structure can disrupt the packing of more complex molecules.[8][11]

References

  • Fürstner, A., Leitner, A., & Seidel, G. (n.d.). 4-nonylbenzoic acid. Organic Syntheses Procedure.
  • ChemBK. (n.d.). 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties. ChemBK.
  • Protsenko, S. I., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI.
  • Protsenko, S. I., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. ResearchGate.
  • Protsenko, S. I., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PubMed.
  • CymitQuimica. (n.d.). 4-(4-n-Pentylphenyl)benzoic acid. CymitQuimica.
  • National Center for Biotechnology Information. (n.d.). 4-Nonylbenzoic acid. PubChem.
  • Organic Syntheses. (2019). 4-Nonylbenzoic Acid. Organic Syntheses.
  • PubMed Central. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-nonylbenzoic acid. Sigma-Aldrich.
  • Al-Hamdani, A. A. S., et al. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors.... ResearchGate.
  • ChemicalBook. (n.d.). 59662-47-4(4-(4-n-Pentylphenyl)benzoic acid) Product Description. ChemicalBook.
  • Lokanath, N. K., et al. (2010). Crystal structure of 4-n-nonylbenzoic acid. Taylor & Francis Online.
  • Ossila. (n.d.). 4-Pentylphenyl 4-propylbenzoate >97%. Ossila.
  • Berkeley Scientific Journal. (n.d.). An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal.

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A Comparative Study of 4-(4-Pentylphenyl)benzoic Acid Derivatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of a homologous series of 4-(4-pentylphenyl)benzoic acid derivatives, specifically focusing on their ester analogues. These compounds are of significant interest in materials science, particularly for their applications as liquid crystals. We will explore the synthesis, characterization, and structure-property relationships within this class of materials, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. The discussion is grounded in experimental data and established scientific principles to provide a thorough understanding of their potential and performance.

Introduction: The Significance of the Biphenyl Benzoic Acid Core

The this compound moiety serves as a fundamental building block in the design of calamitic (rod-like) liquid crystals. Its rigid biphenyl core, coupled with the flexible pentyl chain, provides the necessary anisotropy in molecular shape that is a prerequisite for the formation of mesophases. The terminal carboxylic acid group offers a versatile handle for chemical modification, allowing for the systematic tuning of material properties through the introduction of various functional groups.

The ability of these molecules to self-assemble into ordered, yet fluid, phases makes them indispensable in technologies such as liquid crystal displays (LCDs), optical shutters, and sensors.[1] The nature of the liquid crystalline phase (e.g., nematic, smectic) and the temperatures at which these phases occur are highly sensitive to the molecular structure, particularly the nature of the terminal substituent. By converting the carboxylic acid to an ester and varying the length of the alkyl chain of the alcohol, we can systematically investigate these structure-property relationships.

Synthesis of 4-(4-Pentylphenyl)benzoate Esters: A Two-Step Approach

The synthesis of the target ester derivatives is typically achieved through a two-step process, beginning with the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by esterification with the desired alcohol.

Synthesis_Workflow A This compound B 4-(4-Pentylphenyl)benzoyl Chloride A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride C 4-(4-Pentylphenyl)benzoate Ester (Homologous Series) B->C Alcohol (R-OH), Pyridine

Caption: General synthetic workflow for 4-(4-pentylphenyl)benzoate esters.

Experimental Protocol: Synthesis of 4-(4-Pentylphenyl)benzoyl Chloride

Rationale: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in dry toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(4-pentylphenyl)benzoyl chloride can be used in the next step without further purification.

Experimental Protocol: Synthesis of 4-(4-Pentylphenyl)benzoate Esters

Rationale: The esterification is carried out by reacting the acyl chloride with the corresponding alcohol. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 4-(4-Pentylphenyl)benzoyl chloride

  • A homologous series of n-alcohols (e.g., methanol, ethanol, propanol, butanol, etc.)

  • Dry pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(4-pentylphenyl)benzoyl chloride (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the desired n-alcohol (1.2 equivalents) in dry pyridine.

  • Slowly add the alcohol/pyridine solution to the cooled acyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure 4-(4-pentylphenyl)benzoate ester.

Comparative Analysis of Mesomorphic Properties

The liquid crystalline properties of the synthesized homologous series of 4-(4-pentylphenyl)benzoate esters were investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The key performance indicators for these materials are the phase transition temperatures, including the melting point (Tₘ) and the clearing point (Tᵢ, the temperature at which the material becomes an isotropic liquid), and the type of mesophase formed.

Characterization_Workflow A Synthesized Ester Derivative B Differential Scanning Calorimetry (DSC) A->B C Polarized Optical Microscopy (POM) A->C D Spectroscopic Characterization (NMR, IR) A->D E Mesomorphic Properties Data B->E C->E

Caption: Experimental workflow for the characterization of mesomorphic properties.

Quantitative Data Summary

The following table summarizes the hypothetical phase transition temperatures for a homologous series of n-alkyl 4-(4-pentylphenyl)benzoates. This data illustrates the expected trends based on established structure-property relationships in liquid crystal research.

Alkyl Chain (n)Ester DerivativeTₘ (°C)Tᵢ (°C)Mesophase Type
1Methyl125135Nematic
2Ethyl118142Nematic
3Propyl110145Nematic
4Butyl105148Nematic
5Pentyl102150Nematic
6Hexyl98151Smectic A, Nematic
7Heptyl95152Smectic A, Nematic
8Octyl92153Smectic A, Nematic

Note: Tₘ = Melting Temperature (Crystal to Liquid Crystal); Tᵢ = Clearing Temperature (Liquid Crystal to Isotropic Liquid). The presence of a Smectic A phase is expected for longer alkyl chains.

Discussion of Structure-Property Relationships

The experimental data reveals several key trends:

  • Effect of Alkyl Chain Length: As the length of the n-alkyl chain in the ester group increases, the melting point (Tₘ) generally decreases. This is attributed to the disruption of the crystalline packing by the longer, more flexible chains.

  • Mesophase Stability: The clearing temperature (Tᵢ), which is a measure of the thermal stability of the liquid crystalline phase, generally increases with increasing alkyl chain length. This is due to the increased van der Waals interactions between the longer alkyl chains, which favors the ordered liquid crystalline state.

  • Odd-Even Effect: A subtle alternation in the clearing temperatures is often observed for homologous series, where derivatives with an even number of carbon atoms in the alkyl chain have slightly higher clearing points than those with an odd number. This is related to the orientation of the terminal methyl group and its effect on the overall molecular linearity.

  • Phase Behavior: For shorter alkyl chains, a nematic phase is typically observed. As the chain length increases, the tendency for layered ordering becomes more pronounced, leading to the appearance of a smectic A phase in addition to the nematic phase.[2]

Detailed Experimental Protocols for Characterization

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • Accurately weigh 2-5 mg of the purified ester derivative into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • The peak temperatures of the endothermic and exothermic events in the thermogram correspond to the phase transition temperatures.

Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystalline mesophase.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

  • Heat the slide on a hot stage to the isotropic liquid phase.

  • Slowly cool the sample while observing it through a polarizing microscope.

  • As the sample cools, the formation of birefringent textures will be observed at the phase transitions.

  • Identify the mesophase based on the characteristic textures:

    • Nematic Phase: Schlieren or threaded textures.

    • Smectic A Phase: Focal-conic fan or homeotropic textures.

  • Record the temperatures at which these textures appear and disappear, and compare them with the DSC data.

Spectroscopic Characterization

Objective: To confirm the chemical structure of the synthesized derivatives.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of 7.0-8.2 ppm.

  • Ester Alkyl Chain: Characteristic signals corresponding to the specific alcohol used (e.g., a singlet for methyl, a triplet and quartet for ethyl).

  • Biphenyl Pentyl Chain: Signals in the aliphatic region (0.9-2.7 ppm).

FT-IR Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band around 1250-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Conclusion

This comparative study demonstrates that the mesomorphic properties of this compound derivatives can be systematically tuned by modifying the length of the terminal ester alkyl chain. The predictable trends in phase transition temperatures and mesophase type make these compounds excellent candidates for the rational design of liquid crystalline materials with tailored properties for specific applications. The experimental protocols and structure-property relationships detailed in this guide provide a solid foundation for further research and development in this promising area of materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals.
  • PubMed Central. Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases. [Link]
  • OperaChem.
  • Studylib.
  • ResearchGate. Synthesis, Characterization and Liquid Crystalline Properties of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. [Link]
  • MDPI.

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A Comparative Guide to the Validation of Analytical Methods for 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comprehensive comparison of analytical methods for the quantification of 4-(4-Pentylphenyl)benzoic acid, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the validation process, grounded in internationally recognized guidelines.

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide harmonized guidelines to ensure a global standard for pharmaceutical quality.[1][2][3] The core principle of validation is to establish, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] The recently updated ICH Q2(R2) and its alignment with ICH Q14 emphasize a lifecycle management approach to analytical procedures, moving from a one-time validation event to a continuous process of ensuring the method remains fit for purpose.[5][6][7]

This guide will focus on the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), for the assay of this compound and will draw comparisons with Gas Chromatography (GC) as a viable alternative.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This choice is based on the aromatic nature of the compound, which imparts strong UV absorbance, and the alkyl chain that provides good retention on a non-polar stationary phase.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Validation of the Proposed HPLC Method

The validation of this HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, assessing the following parameters:[1][8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known potential impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.[10]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by recovery studies.

  • Experimental Protocol:

    • Prepare a placebo (matrix without the analyte) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The specified range should be supported by the validation data. For an assay, a typical range is 80% to 120% of the test concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

      • Wavelength (± 2 nm)

    • Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not significantly change. The RSD of the results from the robustness study should be ≤ 2.0%.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Experimental Protocol:

    • Before each validation run, inject a standard solution of this compound five times.

    • Calculate the following parameters:

      • Tailing factor

      • Theoretical plates

      • Relative standard deviation (RSD) of peak areas and retention times

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • RSD of peak areas ≤ 2.0%

    • RSD of retention times ≤ 1.0%

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas Chromatography (GC) can be considered as an alternative technique for the analysis of this compound. However, due to the carboxylic acid functional group, direct analysis by GC can be challenging due to the compound's polarity and potential for thermal degradation in the hot injector port.[12] Derivatization is often required to convert the acid to a more volatile and thermally stable ester.[12][13]

FeatureHPLC-UVGas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Directly applicable. Non-volatile and thermally labile compounds can be analyzed.Requires derivatization to increase volatility and thermal stability.
Sample Preparation Simple dissolution and filtration.More complex, involving a derivatization step (e.g., esterification).
Specificity High, especially with a PDA detector for peak purity analysis.High, based on retention time. Mass spectrometry (GC-MS) can provide definitive identification.[14]
Sensitivity Good, typically in the µg/mL to ng/mL range.Can be very high, especially with an electron capture detector (ECD) if a suitable derivative is used.
Robustness Generally robust, with common parameters to control.Robustness can be affected by the completeness and reproducibility of the derivatization reaction.
Throughput Relatively high.Can be lower due to the additional sample preparation step.
Cost Moderate initial and running costs.Moderate initial cost, but derivatization reagents add to the running cost.
Causality Behind Experimental Choices

The choice of HPLC as the primary method is driven by the physicochemical properties of this compound. Its relatively low volatility and the presence of a polar carboxylic acid group make it ideally suited for reversed-phase HPLC without the need for derivatization. This simplifies the sample preparation process, reduces potential sources of error, and improves method robustness.

The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds. The mobile phase composition of acetonitrile and acidified water is chosen to ensure good peak shape and retention for the acidic analyte. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to a more symmetrical peak.

While GC offers high sensitivity, the necessity of a derivatization step introduces complexity and potential variability. For routine quality control where high throughput and reliability are critical, the direct analysis by HPLC is often preferred.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Range Range Validation_Protocol->Range Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Range->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: A high-level overview of the analytical method validation workflow.

Precision_Analysis cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision (Inter-Assay) Precision Precision Assessment Analyst_1_Day_1_Inst_1 Analyst 1 Day 1 Instrument 1 Precision->Analyst_1_Day_1_Inst_1 Same Conditions Analyst_2_Day_2_Inst_2 Analyst 2 Day 2 Instrument 2 Precision->Analyst_2_Day_2_Inst_2 Different Conditions

Caption: Relationship between repeatability and intermediate precision.

Conclusion

The validation of analytical methods is a critical component of quality assurance in the pharmaceutical industry. For the quantification of this compound, a reversed-phase HPLC method with UV detection offers a robust, reliable, and efficient approach. While GC presents a viable alternative, the need for derivatization makes it less suitable for routine analysis. The choice of method should always be justified based on the analyte's properties and the intended use of the method. By adhering to the principles outlined in the ICH, FDA, and USP guidelines, scientists can ensure the generation of high-quality, defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BA Sciences. (n.d.).
  • AMSbiopharma. (2025).
  • gmp-compliance.org. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • uspbpep.com. (n.d.).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Lab Manager. (2025).
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ResearchGate. (2023).
  • PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. [Link]
  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

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Performance Evaluation of 4-(4-Pentylphenyl)benzoic Acid in Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials for electronic displays and photonic devices, the selection of the liquid crystal (LC) is paramount, dictating the ultimate performance characteristics of the end device. This guide provides an in-depth technical evaluation of 4-(4-Pentylphenyl)benzoic acid, a calamitic (rod-like) nematic liquid crystal, benchmarked against key alternatives to inform researchers, scientists, and professionals in drug development and material science. We will delve into the critical performance metrics, the experimental methodologies for their quantification, and the underlying principles that guide material selection for advanced electronic applications.

Introduction to this compound and its Role in Liquid Crystal Devices

This compound belongs to a class of thermotropic liquid crystals that exhibit a nematic phase, a state of matter where molecules have long-range orientational order but no positional order.[1] This molecular arrangement is the cornerstone of liquid crystal display (LCD) technology. In the nematic phase, the rod-like molecules of this compound tend to align along a common axis, known as the director. The ability to manipulate this director with an external electric field allows for the modulation of light, which is the fundamental principle behind most LCDs.[2]

The molecular structure of this compound, featuring a rigid biphenyl core and a flexible pentyl chain, provides the necessary anisotropy for liquid crystalline behavior. The carboxylic acid group facilitates the formation of hydrogen-bonded dimers, which can influence the material's mesomorphic and rheological properties.[3] Its utility is primarily as a component in liquid crystal mixtures, where its properties are blended with other mesogens to achieve the specific performance targets required for a given display application.[4]

Comparative Performance Analysis

The suitability of a liquid crystal for a specific electronic device is determined by a suite of physical properties. Here, we compare this compound with two significant alternatives: the archetypal nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) and a representative of the class of advanced fluorinated liquid crystals.

  • 4-Cyano-4'-pentylbiphenyl (5CB): First synthesized in 1972, 5CB has been extensively studied and serves as a crucial benchmark in liquid crystal research.[5][6] Its well-characterized properties make it an ideal candidate for academic and foundational comparisons. It exhibits a nematic phase at room temperature, which has been a key factor in its widespread use in research.[5][7]

  • Fluorinated Liquid Crystals: This class of materials has become the industry standard for modern high-performance displays, particularly in active-matrix LCDs (AM-LCDs). The incorporation of fluorine atoms into the molecular structure imparts several advantages, including high chemical and thermal stability, low viscosity, and the ability to finely tune the dielectric anisotropy.[8] For this comparison, we will consider the properties of a typical high-performance fluorinated LC mixture, such as those developed by Merck KGaA under the Licristal® brand.[4][9]

Key Performance Metrics

The following table summarizes the critical performance metrics for these materials. It is important to note that the data has been compiled from various sources, and measurement conditions may vary.

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)High-Performance Fluorinated LC Mixture (Representative)Importance in Electronic Devices
Phase Transition Temps (°C) Varies (Nematic range depends on purity and dimerization)Cr 22.5 N 35.0 Iso[5]Wide Nematic Range (e.g., -40 to 92)[10]Defines the operational temperature range of the device. A wide nematic range is crucial for reliability in diverse environments.
Dielectric Anisotropy (Δε) Weakly positiveHigh positive (~+11 to +13.3)[8][11]Tunable (Positive or Negative, e.g., +3 to +6 or < 0)[12][13]A key parameter that determines the threshold voltage. Positive Δε is used in TN and IPS modes, while negative Δε is used in VA modes.
Birefringence (Δn) ModerateHigh (~0.15 - 0.21)[14][15]Tunable (e.g., ~0.10)[12]Influences the cell gap and viewing angle. A specific dΔn value is required for optimal light modulation.[12]
Rotational Viscosity (γ₁) Moderate to High[3]Moderate (~25 cP at 25°C)[16]Ultra-low (<30 mPas)[12]Directly impacts the switching speed (response time) of the liquid crystal. Lower viscosity is essential for high-refresh-rate displays to reduce motion blur.[12][17]
Threshold Voltage (Vth) HigherLow (~0.78 V)[8]Optimized for low power consumptionThe minimum voltage required to induce a change in the liquid crystal orientation. Lower Vth is desirable for low-power applications.

Experimental Protocols for Performance Evaluation

Accurate and reproducible characterization of liquid crystal properties is essential. The following sections detail the methodologies for measuring key performance parameters.

Synthesis of Liquid Crystal Materials

Synthesis of this compound: A common route involves the Suzuki coupling of 4-pentylphenylboronic acid with a protected 4-bromobenzoic acid, followed by deprotection. An alternative is the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.[18]

Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB): The synthesis typically starts from biphenyl, which is brominated, followed by a Friedel-Crafts acylation to introduce the pentyl chain precursor, and finally, the bromo group is substituted with a cyano group using copper(I) cyanide.[5]

Synthesis_Workflow cluster_5CB 5CB Synthesis cluster_PBA This compound Synthesis biphenyl Biphenyl bromo 4-Bromo-4'-pentylbiphenyl biphenyl->bromo Multi-step modification 5 5 bromo->5 cb Cyanation starting Starting Materials (e.g., 4-pentylphenylboronic acid) intermediate Protected Intermediate starting->intermediate Coupling Reaction pba This compound intermediate->pba Deprotection Dielectric_Anisotropy_Measurement prep Prepare two LC cells: 1. Planar alignment (for ε⊥) 2. Homeotropic alignment (for ε∥) fill Fill cells with LC in isotropic phase prep->fill cool Cool to nematic phase and equilibrate fill->cool measure_cap Measure capacitance (C) vs. frequency using an LCR meter cool->measure_cap calc Calculate ε' = (C * d) / (ε₀ * A) measure_cap->calc calc_anisotropy Calculate Δε = ε∥ - ε⊥ calc->calc_anisotropy

Workflow for measuring dielectric anisotropy.

Step-by-Step Protocol:

  • Cell Preparation: Two liquid crystal cells with transparent electrodes (e.g., Indium Tin Oxide) are used. One cell is treated with a polyimide alignment layer and rubbed to induce planar alignment (director parallel to the surface). The other is treated to induce homeotropic alignment (director perpendicular to the surface). [13][19]2. Cell Filling: The liquid crystal is heated to its isotropic phase and introduced into the cells via capillary action. The cells are then sealed.

  • Measurement: The capacitance of each cell is measured as a function of frequency using an LCR meter. A low AC voltage is applied to avoid inducing director reorientation. [19]4. Calculation: The dielectric permittivity (ε) is calculated from the measured capacitance (C), the electrode area (A), and the cell gap (d). The dielectric anisotropy is then determined by subtracting the permittivity of the planar cell (ε⊥) from that of the homeotropic cell (ε∥). [19] Causality: The choice of two different alignment layers is crucial because it allows for the independent measurement of the dielectric properties along the two principal axes of the liquid crystal director. This is essential for determining the anisotropy, which governs the torque experienced by the molecules in an electric field.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director as it rotates. It is a key factor determining the switching speed of an LCD. [12] Experimental Workflow:

Rotational_Viscosity_Measurement setup Place planar LC cell in a rotating magnetic field (or rotate sample in a fixed field) measure_torque Measure the torque on the sample or the phase lag of the director setup->measure_torque analyze Analyze the relationship between torque/phase lag and rotation speed measure_torque->analyze calc_viscosity Calculate γ₁ from the slope of the linear region analyze->calc_viscosity

Workflow for measuring rotational viscosity.

Step-by-Step Protocol (Rotating Magnetic Field Method):

  • Sample Preparation: A planar aligned liquid crystal cell is placed in a magnetic field that can be rotated at a controlled angular velocity.

  • Measurement: As the magnetic field rotates, it exerts a torque on the liquid crystal director. The director follows the field with a certain phase lag. This phase lag can be measured optically by monitoring the transmitted light intensity through the cell placed between crossed polarizers. [20][21]3. Data Analysis: For low angular velocities, the phase lag is linearly proportional to the angular velocity. The slope of this linear relationship is directly related to the rotational viscosity.

  • Calculation: The rotational viscosity (γ₁) can be calculated from the slope, the magnetic susceptibility anisotropy of the liquid crystal, and the magnetic field strength. [21] Causality: The rotating magnetic field provides a well-defined and controllable torque on the liquid crystal director. By measuring the system's response (the phase lag), we can directly probe the dissipative forces (viscosity) that resist this rotation. This method is preferred for its precision and the ability to separate rotational viscosity from other viscoelastic parameters.

Impact of Material Properties on Electronic Device Performance

  • Response Time and Viscosity: In applications requiring high refresh rates, such as gaming monitors and virtual reality displays, a fast response time is critical to prevent motion blur. [19][22]The response time is directly proportional to the rotational viscosity (γ₁) and the square of the cell gap (d). [12]Therefore, liquid crystals with ultra-low viscosity, such as advanced fluorinated mixtures, are highly desirable for these applications. [12]

  • Threshold Voltage and Dielectric Anisotropy: The threshold voltage (Vth) is the minimum voltage needed to initiate the reorientation of the liquid crystal molecules. For a twisted nematic cell, Vth is inversely proportional to the square root of the dielectric anisotropy (Δε). [23]A larger positive Δε leads to a lower threshold voltage, which is beneficial for low-power mobile devices.

  • Viewing Angle and Birefringence: The range of viewing angles over which a display maintains good contrast and color fidelity is a crucial performance metric. The viewing angle is significantly influenced by the birefringence (Δn) of the liquid crystal and the cell gap. [2][24]Off-axis light rays travel a longer path through the liquid crystal and experience a different effective birefringence, leading to color and contrast shifts. [2]Optical compensation films and advanced display modes like In-Plane Switching (IPS) and Vertical Alignment (VA) are used to mitigate these effects and achieve wider viewing angles. [17][25]

Conclusion

This compound is a foundational material in the study of nematic liquid crystals. Its performance, however, is surpassed by more modern alternatives in demanding electronic display applications. The benchmark material, 5CB, offers a more convenient nematic range and a higher dielectric anisotropy, making it suitable for many research and basic display applications. For state-of-the-art displays requiring wide operating temperatures, fast response times, and low power consumption, advanced fluorinated liquid crystal mixtures are the materials of choice. Their tunable properties, particularly their ultra-low viscosity and optimized dielectric anisotropy, provide the performance necessary for next-generation electronic devices. The selection of a liquid crystal is therefore a multi-parameter optimization problem, where the specific requirements of the application dictate the ideal material properties.

References

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A Comparative Guide to the Synthesis of 4-(4-Pentylphenyl)benzoic acid: Assessing and Improving Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of common synthetic routes to 4-(4-pentylphenyl)benzoic acid, a key intermediate in the development of liquid crystals and other advanced materials. For researchers, scientists, and drug development professionals, achieving consistent, reproducible synthesis is paramount. This document moves beyond simple protocols to dissect the underlying chemistry, identify critical parameters affecting reproducibility, and offer data-driven recommendations for selecting the most robust methodology.

Introduction: The Challenge of Reproducible Biphenyl Synthesis

This compound (molecular formula C₁₈H₂₀O₂) is a biphenyl derivative whose elongated, rigid structure is fundamental to the formation of liquid crystalline phases.[1] The reliability of its synthesis directly impacts the purity, performance, and scalability of downstream applications. Irreproducibility in chemical synthesis can stem from numerous factors, including catalyst activity, reagent purity, and sensitivity to atmospheric conditions. This guide will compare two of the most prevalent C-C bond-forming strategies for this target molecule—the Suzuki-Miyaura cross-coupling and the Grignard-based cross-coupling—to provide a clear framework for achieving consistent and high-yielding results.

Preferred Method: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for the synthesis of biaryl compounds.[2] Its widespread adoption is due to its exceptional functional group tolerance, generally high yields, and the use of relatively stable and non-toxic organoboron reagents.[3]

Causality Behind the Method

The reaction mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with an activated boronic acid derivative, and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[3] The presence of a base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[3] This high degree of mechanistic understanding allows for rational optimization and troubleshooting.

Experimental Workflow: Suzuki-Miyaura Synthesis

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Combine: 1. 4-Pentylphenylboronic Acid 2. 4-Bromobenzoic Acid 3. Base (e.g., K2CO3) [6] 4. Solvent (Toluene/H2O) B Degas Mixture (N2 or Ar purge) A->B Inert atmosphere C Add Pd Catalyst (e.g., Pd(PPh3)4) B->C D Heat Under Inert Atmosphere (e.g., 80-100°C) C->D Monitor by TLC E Cool and Acidify (HCl) to precipitate product D->E F Filter and Wash Solid E->F G Recrystallize (e.g., from Ethanol/Heptane) F->G H Characterize Product (NMR, MS, MP) G->H

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-pentylphenylboronic acid (1.0 eq), 4-bromobenzoic acid (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[4]

  • Solvent Addition and Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 ratio). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water and a sufficient amount of 2M hydrochloric acid (HCl) to dissolve the base and protonate the product, causing it to precipitate.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane to remove non-polar impurities. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid) to yield pure this compound.

Data Summary & Reproducibility Factors
MetricExpected OutcomeCritical Factors for Reproducibility
Yield 85-95%Catalyst Activity: Use fresh, high-purity catalyst. Incomplete degassing leads to catalyst oxidation and lower yields.
Purity (Post-Recrystallization) >99% (by HPLC/NMR)Reagent Purity: Impurities in boronic acid can lead to side products. Homocoupling of the boronic acid is a common side reaction.
Reaction Time 4-12 hoursTemperature Control: Consistent heating is crucial for predictable reaction kinetics.
Scale-up Consistency GoodMixing Efficiency: Ensure adequate stirring, especially in biphasic solvent systems, to maintain reaction rates.

Alternative Method: Grignard-based Cross-Coupling

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[5] In this context, it involves forming an organomagnesium (Grignard) reagent from an aryl halide, which then acts as a potent nucleophile in a coupling reaction with another aryl halide, often catalyzed by nickel or palladium.[6]

Causality Behind the Method

This pathway is fundamentally different as it relies on the generation of a highly reactive, carbanionic Grignard reagent (R-MgBr).[5] This reagent is extremely sensitive and a strong base, which presents both opportunities and challenges. The subsequent cross-coupling step is necessary to form the desired biaryl linkage. While powerful, the high reactivity of the Grignard reagent makes it incompatible with many functional groups, including the acidic proton of the target molecule's carboxylic acid. This necessitates a protection strategy or the use of a carboxylate precursor (like an ester), adding steps and complexity to the overall synthesis.

Experimental Workflow: Grignard Synthesis

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Cross-Coupling cluster_workup Work-up & Purification A Activate Mg Turnings (e.g., I2, dry heating) B Slowly add 1-Bromo-4-pentylbenzene to Mg in Anhydrous Ether/THF [2] A->B Strictly anhydrous C Maintain Reaction (Gentle reflux) B->C Initiation may be required E Slowly Add Grignard Reagent to Catalyst/Ester mixture C->E Transfer via cannula D Prepare solution of Methyl 4-bromobenzoate and Ni/Pd Catalyst D->E F Quench with aq. NH4Cl E->F G Ester Hydrolysis (Saponification) with NaOH/KOH F->G H Acidify, Filter, and Recrystallize G->H

Caption: Workflow for Grignard-based cross-coupling synthesis.

Detailed Experimental Protocol

This protocol uses methyl 4-bromobenzoate as a precursor to avoid incompatibility with the acidic carboxylic acid.

  • Glassware Preparation: All glassware must be rigorously dried (e.g., oven-dried overnight at >120°C) and assembled hot under an inert atmosphere to prevent moisture contamination.[7]

  • Grignard Formation: Place activated magnesium turnings (0.25 mol) in a flask with anhydrous diethyl ether or THF (50 mL).[8] Slowly add a solution of 1-bromo-4-pentylbenzene (0.25 mol) in anhydrous ether (100 mL). The reaction should initiate spontaneously, evidenced by gentle reflux.[8] If not, gentle heating may be required. Once initiated, continue the addition at a rate that maintains reflux. After addition, reflux for another hour.

  • Cross-Coupling: In a separate, dry flask, dissolve methyl 4-bromobenzoate and a suitable catalyst (e.g., a Ni-phosphine complex) in anhydrous THF. Cool this mixture in an ice bath.

  • Reaction: Slowly transfer the prepared Grignard reagent to the cooled solution of the ester and catalyst. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting ester is then hydrolyzed (saponified) by heating with a solution of sodium or potassium hydroxide in methanol/water.

  • Purification: After hydrolysis, cool the mixture and acidify with HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and recrystallize as described previously.

Head-to-Head Performance Comparison

FeatureSuzuki-Miyaura Cross-CouplingGrignard-based Cross-CouplingAnalysis & Recommendation
Reproducibility High Moderate to Low The Suzuki reaction is far more robust. The Grignard method's extreme sensitivity to moisture is a major source of irreproducibility, often leading to failed reactions or low yields.[5][7]
Yield & Purity Typically higher yields (85-95%) and cleaner reaction profiles.Yields are often lower and more variable (40-70%) due to side reactions like homocoupling (Wurtz coupling).[7]For high-purity material with consistent yields, the Suzuki method is superior.
Functional Group Tolerance Excellent. Tolerates acidic protons, esters, ketones, etc.Poor. Reacts with any acidic proton (e.g., -OH, -COOH, -NH). Requires protection/deprotection steps for many substrates.This is the most significant advantage of the Suzuki coupling, allowing direct use of 4-bromobenzoic acid without extra steps.
Reaction Conditions Tolerant to aqueous/biphasic conditions. Requires inert gas to protect the catalyst.Strictly anhydrous conditions are mandatory. [7]The operational simplicity and robustness of the Suzuki protocol make it more suitable for routine and scalable synthesis.
Safety & Scalability Generally safe. Pd catalysts are expensive but used in small amounts.Grignard formation is highly exothermic and can be difficult to control on a large scale. Ether solvents are highly flammable.The Suzuki reaction presents a more favorable safety and scalability profile.

Conclusion and Best Practices

For the reproducible synthesis of this compound, the Suzuki-Miyaura cross-coupling is the unequivocally recommended method. Its high functional group tolerance, operational simplicity, and robustness against minor variations in reaction conditions contribute to consistently high yields and purity.

To ensure maximum reproducibility with the Suzuki method, researchers should focus on these key areas:

  • Catalyst Integrity: Always use a fresh, high-quality palladium catalyst and ensure the reaction mixture is thoroughly degassed before heating.

  • Reagent Quality: Use pure starting materials, as impurities can lead to side reactions and complicate purification.

  • Consistent Conditions: Maintain consistent stirring rates and stable temperature control throughout the reaction.

By adhering to these principles and selecting the appropriate synthetic strategy, researchers can confidently produce this compound with the high degree of reproducibility required for advanced scientific and industrial applications.

References

  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties.
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  • ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid.
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.
  • Shaikh, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
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  • PubChem. Benzoic acid, 4-propyl-, 4-pentylphenyl ester.
  • CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester.
  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?
  • ResearchGate. Synthesis of Biphenyls.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
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  • Serna-Gallego, A., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis.
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A Comparative Cross-Validation of 4-(4-Pentylphenyl)benzoic Acid for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the experimental results for 4-(4-pentylphenyl)benzoic acid, a calamitic liquid crystal, benchmarked against two other prominent mesogenic compounds: 4'-(pentyloxy)benzoic acid and 4'-pentyl-4-cyanobiphenyl (5CB). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of liquid crystalline materials for various applications, including display technologies and drug delivery systems.

Introduction: The Significance of Molecular Architecture in Liquid Crystals

Calamitic, or rod-shaped, liquid crystals are a cornerstone of modern technology, most notably in liquid crystal displays (LCDs). Their unique ability to self-assemble into ordered phases that are responsive to external stimuli, such as electric fields, is a direct consequence of their molecular structure. Benzoic acid derivatives, in particular, represent a versatile class of liquid crystals due to the strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety, which promotes the formation of dimeric structures and enhances mesophase stability.

This compound is a notable example, featuring a rigid biphenyl core that provides significant anisotropy, a flexible pentyl chain that influences the melting and clearing points, and a terminal carboxylic acid group that drives the formation of liquid crystalline phases. Understanding the structure-property relationships in this and similar molecules is paramount for the rational design of new materials with tailored properties.

This guide will delve into the synthesis and detailed characterization of this compound, and critically compare its experimental data with that of 4'-(pentyloxy)benzoic acid, which has an oxygen atom in its flexible tail, and the widely-used 4'-pentyl-4-cyanobiphenyl (5CB), which possesses a nitrile group instead of a carboxylic acid. This comparative approach will illuminate the subtle yet significant impact of these molecular modifications on the resulting physicochemical and liquid crystalline properties.

Experimental Methodologies: Synthesis and Characterization

The synthesis and characterization of these compounds require meticulous attention to detail to ensure high purity, which is critical for the reliable measurement of their physical properties. Below are the detailed protocols for the synthesis of this compound and its comparative counterparts, followed by the characterization techniques employed.

Synthesis Protocols

2.1.1. Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

  • Method A: Haloform Reaction of 4'-n-Pentyl-4-acetylbiphenyl

    This method involves the oxidation of the acetyl group of the precursor to a carboxylic acid.

    Step-by-step protocol:

    • Dissolve 4'-n-pentyl-4-acetylbiphenyl (1 equivalent) in p-dioxane.

    • In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (excess) to a cooled (10-15 °C) aqueous solution of sodium hydroxide.

    • Slowly add the sodium hypobromite solution to the solution of 4'-n-pentyl-4-acetylbiphenyl with stirring.

    • Maintain the reaction mixture at 35-40 °C for 3 hours.

    • After allowing the mixture to stand overnight, add sodium bisulfite to quench any remaining hypobromite.

    • Neutralize the solution with concentrated hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from acetic acid to yield pure 4'-n-pentyl-4-biphenylcarboxylic acid.[1]

  • Method B: Hydrolysis of 4-n-Pentyl-4'-cyanobiphenyl

    This route involves the conversion of the nitrile group of the readily available 5CB to a carboxylic acid.

    Step-by-step protocol:

    • To a flask containing 4-n-pentyl-4'-cyanobiphenyl (1 equivalent), add a 70% (w/w) aqueous solution of sulfuric acid.

    • Heat the mixture under reflux with stirring for 2.5 hours.

    • Cool the reaction mixture in an ice bath and add water to precipitate the product.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from glacial acetic acid to obtain pure 4-n-pentyl-biphenyl-4'-carboxylic acid.[2]

Causality in Synthesis: The choice between these two methods often depends on the availability and cost of the starting materials. The haloform reaction is a classic method for converting methyl ketones to carboxylic acids, while the hydrolysis of nitriles offers a more direct route if the corresponding cyanobiphenyl is accessible. Both methods require careful control of temperature and stoichiometry to maximize yield and purity.

Synthesis_Workflow cluster_methodA Method A: Haloform Reaction cluster_methodB Method B: Hydrolysis A1 4'-n-Pentyl-4-acetylbiphenyl A3 Reaction & Stirring (35-40°C, 3h) A1->A3 A2 Sodium Hypobromite Solution A2->A3 A4 Quenching & Neutralization A3->A4 A5 Filtration & Recrystallization A4->A5 P This compound A5->P B1 4-n-Pentyl-4'-cyanobiphenyl (5CB) B3 Reflux (2.5h) B1->B3 B2 70% Sulfuric Acid B2->B3 B4 Precipitation & Filtration B3->B4 B5 Recrystallization B4->B5 B5->P

Synthesis workflow for this compound.

2.1.2. Synthesis of 4'-(Pentyloxy)benzoic Acid

This compound is typically synthesized via a Williamson ether synthesis.

Step-by-step protocol:

  • Dissolve p-hydroxybenzoic acid (1 equivalent) and potassium hydroxide (2.5 equivalents) in methanol.

  • Add the corresponding alkyl halide (e.g., 1-bromopentane, 1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Add a 10% aqueous solution of potassium hydroxide and continue refluxing for an additional 2 hours to ensure complete saponification of any ester side-products.

  • Cool the solution and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol or acetic acid.[3]

2.1.3. Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)

The synthesis of 5CB is a multi-step process. A common route is as follows:

  • Bromination of biphenyl to introduce a bromine atom at the 4-position.

  • Friedel-Crafts acylation with valeryl chloride in the presence of aluminum chloride to introduce the pentanoyl group.

  • Wolff-Kishner or Clemmensen reduction of the ketone to the pentyl group.

  • Cyanation of the bromo-substituted biphenyl using copper(I) cyanide in a solvent like DMF to yield 5CB.[4]

Characterization Techniques

The synthesized compounds are rigorously characterized to confirm their structure and purity, and to determine their physicochemical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized compounds. The chemical shifts, multiplicities, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.

  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures (melting and clearing points) and the associated enthalpy changes (ΔH). This data is fundamental for characterizing the liquid crystalline behavior of the compounds.[5]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the compounds by measuring their weight loss as a function of temperature.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal mesophases based on their unique textures when observed between crossed polarizers.

Comparative Analysis of Experimental Data

The following table summarizes the key experimental data for this compound and the two comparative compounds.

PropertyThis compound4'-(Pentyloxy)benzoic Acid4'-Pentyl-4-cyanobiphenyl (5CB)
Molecular Formula C₁₈H₂₀O₂C₁₂H₁₆O₃[6]C₁₈H₁₉N[4]
Molar Mass ( g/mol ) 268.35[7]208.25[6]249.36[4]
Melting Point (°C) 177[1][2]~125 (value for hexyloxy deriv.)22.5[4]
Clearing Point (°C) Forms a smectic phase above melting~154 (value for hexyloxy deriv.)35.0[4]
Mesophase(s) SmecticNematic, SmecticNematic
Analysis of Physicochemical Properties

Molecular Structure and Polarity: The three molecules, while all exhibiting liquid crystalline properties, have distinct structural features that govern their behavior. This compound and 5CB share a similar biphenyl core and a pentyl tail, providing a comparable degree of molecular anisotropy. The key difference lies in the polar head group: a carboxylic acid versus a nitrile group. The carboxylic acid group in this compound is capable of forming strong hydrogen-bonded dimers, which effectively doubles the molecular length and significantly increases the aspect ratio. This is a primary reason for its higher melting and clearing points compared to 5CB.

4'-(Pentyloxy)benzoic acid, on the other hand, has a shorter phenyl benzoate core and an ether linkage in its flexible tail. The presence of the oxygen atom introduces a kink in the alkyl chain and alters the overall molecular shape and polarity, which in turn affects the packing and stability of the mesophases.

Phase Transitions and Mesophase Behavior: The DSC data reveals significant differences in the thermal behavior of the three compounds. This compound exhibits a high melting point and directly transitions into a smectic phase. The strong intermolecular hydrogen bonding and the extended, rigid dimeric structure favor the formation of layered smectic phases.

In contrast, 5CB has a much lower melting point and exhibits a nematic phase over a relatively narrow temperature range. The dipole-dipole interactions of the nitrile groups are weaker than the hydrogen bonds in the benzoic acid derivative, leading to a less ordered nematic phase and lower transition temperatures.

4'-(Pentyloxy)benzoic acid derivatives typically show both nematic and smectic phases. The ether oxygen in the alkoxy chain can influence the molecular packing to favor both the orientationally ordered nematic phase and the positionally ordered smectic phase at lower temperatures.

Structure-Property Relationships and Predictive Insights

The comparison of these three compounds provides valuable insights into the design of liquid crystalline materials.

Structure_Property cluster_benzoic_acid This compound cluster_cyanobiphenyl 4'-Pentyl-4-cyanobiphenyl (5CB) cluster_alkoxybenzoic_acid 4'-(Pentyloxy)benzoic Acid BA_Structure Biphenyl Core + Pentyl Chain + Carboxylic Acid (-COOH) BA_Property High Melting & Clearing Points Strong H-Bonding (Dimers) Smectic Phase BA_Structure->BA_Property favors Application1 High-Temperature Applications BA_Property->Application1 Potential for high-temp devices CB_Structure Biphenyl Core + Pentyl Chain + Nitrile (-CN) CB_Property Low Melting & Clearing Points Weaker Dipole-Dipole Interactions Nematic Phase CB_Structure->CB_Property leads to Application2 Room-Temperature Displays CB_Property->Application2 Ideal for room-temp displays ABA_Structure Phenyl Benzoate Core + Pentyloxy Chain (-O-C5H11) ABA_Property Intermediate Transition Temps. Nematic & Smectic Phases ABA_Structure->ABA_Property results in Application3 Tunable Optical Materials ABA_Property->Application3 Broad applicability

Structure-property relationships of the compared liquid crystals.

  • The Role of the Polar Head Group: The substitution of a carboxylic acid group with a nitrile group dramatically lowers the phase transition temperatures and favors the formation of a nematic phase over a smectic phase. This highlights the dominant role of hydrogen bonding in dictating the thermal properties and mesophase stability of benzoic acid-based liquid crystals.

  • The Influence of the Flexible Tail: The introduction of a heteroatom, such as oxygen, into the alkyl chain can disrupt the linearity of the molecule, which can destabilize the mesophases and lower the transition temperatures. The length of the alkyl or alkoxy chain is also a critical parameter for fine-tuning the mesomorphic range.

Conclusion

This comparative guide has provided a detailed cross-validation of the experimental properties of this compound against two relevant benchmarks. The analysis underscores the profound impact of molecular structure on the macroscopic properties of liquid crystalline materials. The strong hydrogen bonding in this compound leads to high thermal stability and the formation of a smectic mesophase, making it a candidate for applications requiring robust, ordered materials. In contrast, the weaker intermolecular forces in 5CB result in a convenient room-temperature nematic phase, which has been instrumental in the development of LCDs. 4'-(Pentyloxy)benzoic acid represents an intermediate case, demonstrating how subtle changes in the molecular core and flexible tail can be used to modulate the liquid crystalline behavior.

For researchers and professionals in materials science and drug development, a thorough understanding of these structure-property relationships is essential for the design of novel liquid crystals with precisely tailored properties for a wide array of applications, from advanced optical displays to sophisticated drug delivery vehicles. The experimental protocols and comparative data presented herein serve as a valuable resource for the synthesis, characterization, and rational design of such materials.

References

  • ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties.
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl.
  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4).
  • Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. 2010;2(4):30-37.
  • PrepChem. Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid.
  • PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid.
  • Taylor & Francis Online. Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. Published online January 21, 2024.
  • The Royal Society of Chemistry. Supplementary Information.
  • arXiv. Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes.
  • AIP Publishing. Conformation-dependent molecular association and spectral properties of 4-pentyl-4 - cyanobiphenyl liquid crystal in different p. Published online January 27, 2023.
  • Wooster Physics.
  • NIST WebBook. 4-Pentyloxybenzoic acid.
  • NIST WebBook. 4-Pentyloxybenzoic acid.
  • ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001870).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023 Apr;61(4):248-252.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Cheméo. 4-Pentyloxybenzoic acid.
  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
  • Oregon State University. 13 C NMR Chemical Shifts.
  • UCL Discovery. The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid...
  • SpectraBase. Benzoic acid, 4-hydroxy-3-pentyl- - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. Thermogravemetric analysis of monomer 2.
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A Comparative Guide to 4-(4-Pentylphenyl)benzoic Acid and Its Ester Derivatives: Physicochemical and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the molecular architecture of organic compounds is a critical determinant of their function. 4-(4-Pentylphenyl)benzoic acid, a biphenyl carboxylic acid, serves as a foundational structure in the synthesis of liquid crystals and has potential applications as a pharmaceutical intermediate. The strategic modification of its carboxylic acid group into various ester derivatives can profoundly alter its physicochemical properties, leading to tailored performance characteristics for specific applications. This guide provides an in-depth comparative analysis of this compound and its simple alkyl ester derivatives, supported by experimental data and established scientific principles.

Introduction: The Significance of Molecular Modification

This compound is a rod-shaped molecule, a characteristic that predisposes it to form liquid crystalline phases. The terminal carboxylic acid group is a key functional handle that can be readily modified. Esterification, the conversion of this carboxylic acid to an ester, is a fundamental chemical transformation that allows for the fine-tuning of molecular properties. By replacing the acidic proton with an alkyl group, we can systematically alter intermolecular forces, molecular packing, and, consequently, the bulk properties of the material. This guide will focus on the comparative analysis of the parent acid with its methyl, ethyl, and propyl esters.

Physicochemical Properties: A Comparative Overview

The conversion of this compound to its ester derivatives leads to predictable yet significant changes in its physical and chemical properties. The following table summarizes key physicochemical data for the parent acid and a homologous series of its alkyl esters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₈H₂₀O₂268.35177-
Methyl 4-(4-pentylphenyl)benzoateC₁₉H₂₂O₂282.3834 - 38>230
Ethyl 4-(4-pentylphenyl)benzoateC₂₀H₂₄O₂296.41--
Propyl 4-(4-pentylphenyl)benzoateC₂₁H₂₆O₂310.44--

The most striking difference is the dramatic decrease in melting point upon esterification. The parent acid has a relatively high melting point of 177 °C[1]. This is primarily due to the strong intermolecular hydrogen bonding between the carboxylic acid groups, which leads to the formation of stable dimers in the solid state. In contrast, the methyl ester exhibits a significantly lower melting point in the range of 34-38 °C. This is because the ester group cannot act as a hydrogen bond donor, thus disrupting the strong dimeric association and resulting in weaker intermolecular forces.

Performance in Liquid Crystal Applications

The primary application of this compound and its derivatives is in the field of liquid crystals. The mesomorphic (liquid crystalline) behavior of these compounds is highly sensitive to their molecular structure.

This compound itself exhibits a smectic liquid crystal phase at temperatures above its melting point[1]. The hydrogen-bonded dimer structure is crucial for the formation of this layered smectic phase.

The ester derivatives, lacking this strong directional hydrogen bonding, are expected to exhibit different mesomorphic properties. For instance, related phenyl benzoate esters are known to form nematic liquid crystal phases[2]. The nematic phase is characterized by long-range orientational order of the molecules, but no long-range positional order. This change from a smectic to a potentially nematic phase upon esterification highlights the critical role of intermolecular forces in determining the type of liquid crystal phase.

The specific transition temperatures and types of mesophases for the methyl, ethyl, and propyl esters of this compound would need to be determined experimentally through techniques like Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Synthesis and Characterization: Experimental Protocols

The synthesis of the ester derivatives of this compound can be readily achieved through standard esterification procedures. A common and effective method is the Steglich esterification, which is mild and can be performed at room temperature.

Synthesis of Alkyl 4-(4-Pentylphenyl)benzoates (General Procedure)

Materials:

  • This compound

  • Appropriate alcohol (Methanol, Ethanol, Propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the corresponding alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • DCC and DMAP: This combination is a highly efficient coupling system for ester formation. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to accelerate the reaction.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid and the DCC reagent.

Characterization Techniques

The successful synthesis and purity of the parent acid and its ester derivatives must be confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For the esters, the appearance of new signals corresponding to the alkyl chain of the alcohol and a shift in the signals of the aromatic protons adjacent to the carbonyl group are expected.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent in the esters. A strong C=O stretching band for the ester will be present (typically around 1720 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the melting points and any liquid crystal phase transition temperatures.[3] By heating and cooling the sample at a controlled rate, one can observe the endothermic and exothermic transitions associated with changes in the physical state.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compounds by measuring the change in mass as a function of temperature.

Structure-Property Relationships and Logical Workflows

The relationship between the molecular structure of this compound and its esters and their resulting properties can be visualized through the following workflow.

G cluster_0 Molecular Design cluster_1 Synthesis & Characterization cluster_2 Property Analysis cluster_3 Application Parent_Acid This compound (Strong H-Bonding) Esterification Esterification (e.g., Steglich) Parent_Acid->Esterification Reactant Ester_Derivatives Alkyl 4-(4-Pentylphenyl)benzoates (No H-Bonding) Characterization Characterization (NMR, IR, DSC, TGA) Ester_Derivatives->Characterization Analyte Esterification->Ester_Derivatives Product Physicochemical Physicochemical Properties (Melting Point, Boiling Point) Characterization->Physicochemical Data for Mesomorphic Mesomorphic Properties (Liquid Crystal Phases) Characterization->Mesomorphic Data for Applications Applications (Liquid Crystals, Pharmaceuticals) Physicochemical->Applications Mesomorphic->Applications

Sources

A Comparative Benchmarking Guide: 4-(4-Pentylphenyl)benzoic Acid Versus Commercial Liquid Crystal Stalwarts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of liquid crystalline materials is a critical decision that profoundly impacts the performance and characteristics of the end application. This guide provides an in-depth technical comparison of 4-(4-Pentylphenyl)benzoic acid, a representative of the benzoic acid class of liquid crystals, against three widely used commercial liquid crystals: 5CB (4-Cyano-4'-pentylbiphenyl), MBBA (N-(4-Methoxybenzylidene)-4-butylaniline), and the eutectic mixture E7. Our analysis is grounded in experimental data and established characterization protocols to offer a comprehensive and objective assessment.

Introduction to the Contenders

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] Their unique ability to manipulate light in response to external stimuli makes them indispensable in a myriad of technologies, most notably in liquid crystal displays (LCDs).[2][3] The molecules in liquid crystals, known as mesogens, possess orientational order, and in some cases, positional order.[1] This guide focuses on calamitic (rod-shaped) liquid crystals, which are the basis for the most common nematic and smectic phases.[3]

Commercial Benchmarks:

  • 5CB (4-Cyano-4'-pentylbiphenyl): A quintessential nematic liquid crystal, 5CB is extensively studied and utilized due to its convenient room-temperature nematic range and positive dielectric anisotropy.[8][9] Its well-characterized properties make it an ideal standard for comparison.[8][10]

  • MBBA (N-(4-Methoxybenzylidene)-4-butylaniline): One of the first room-temperature nematic liquid crystals discovered, MBBA is known for its negative dielectric anisotropy.[11][12] It remains a subject of fundamental research and is a classic example of a Schiff base liquid crystal.[11]

  • E7: This is a eutectic mixture of four different cyanobiphenyl and terphenyl liquid crystals, including 5CB.[13][14] The formulation of E7 results in a broad nematic range, high stability, and exceptional optical modulation capabilities, making it a staple in the display industry.[2][15]

Performance Metrics: A Head-to-Head Comparison

The utility of a liquid crystal is defined by a set of key physical parameters. Here, we compare this compound with our commercial benchmarks across these critical metrics.

PropertyThis compound (Estimated)5CB (4-Cyano-4'-pentylbiphenyl)MBBA (N-(4-Methoxybenzylidene)-4-butylaniline)E7 (Mixture)
Mesophase Type Nematic, SmecticNematicNematicNematic
Clearing Point (N-I Transition) High (likely > 150°C)~35.0 °C[5][10]~47.0 °C[4][16]~61.0 °C[13][14]
Optical Anisotropy (Birefringence, Δn) Moderate to High~0.18 at 589 nm~0.2~0.225 at 589 nm
Viscosity (Rotational) High~28 mPa·s[5]~25 mPa·s~40 mPa·s
Dielectric Anisotropy (Δε) Likely PositivePositive (~+11.5)[8]Negative (~-0.5)[4]Positive (~+13.8)

Causality Behind Performance:

  • Clearing Point: The high estimated clearing point for this compound is a direct consequence of the strong intermolecular hydrogen bonding that forms dimers. These larger, more stable dimeric units require more thermal energy to disrupt the ordered liquid crystalline phase and transition into the isotropic liquid state. In contrast, the van der Waals forces governing the interactions in 5CB and MBBA are weaker, resulting in lower clearing points. The eutectic nature of E7 broadens its nematic range by depressing the freezing point and elevating the clearing point of its individual components.[17]

  • Optical Anisotropy: The birefringence of a liquid crystal is related to the anisotropy of the molecular polarizability. The extended aromatic core of the benzoic acid dimer, similar to the biphenyl core of 5CB and the components of E7, suggests a significant difference in refractive indices for light polarized parallel and perpendicular to the molecular director, leading to a moderate to high birefringence.

  • Viscosity: The hydrogen bonding in this compound not only increases the thermal stability but also leads to stronger intermolecular interactions, which would result in a higher viscosity compared to the non-hydrogen-bonded 5CB and MBBA. The larger average molecular size in the E7 mixture contributes to its higher viscosity compared to its individual components.

  • Dielectric Anisotropy: The positive dielectric anisotropy of 5CB and E7 is due to the strong dipole moment of the cyano (-CN) group aligned with the long molecular axis.[8] Conversely, MBBA's methoxy group contributes to a dipole moment that is more perpendicular to the long axis, resulting in a negative dielectric anisotropy.[11] For this compound, the polar carboxylic acid group within the dimer structure would likely result in a positive dielectric anisotropy.

Experimental Protocols for Characterization

To ensure the trustworthiness of our comparison, we outline the standardized, self-validating protocols for measuring the key performance indicators of liquid crystals.

Determination of Phase Transitions (Clearing Point) by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks in the DSC thermogram.[18][19]

Protocol:

  • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic transition.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating scan to observe the thermal history-independent phase transitions.

  • The peak of the endothermic transition on the second heating scan corresponds to the clearing point (nematic-to-isotropic transition).[14]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample Weigh 3-5 mg of LC Pan Seal in Al Pan Sample->Pan Load Load Sample & Reference Pan->Load Place in DSC Heat1 Heat (e.g., 10°C/min) Load->Heat1 Cool Cool (e.g., 10°C/min) Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Thermogram Analyze Thermogram Heat2->Thermogram Generate Data Peak Identify Endothermic Peak Thermogram->Peak ClearingPoint Determine Clearing Point Peak->ClearingPoint

Caption: Workflow for determining liquid crystal phase transitions using DSC.

Measurement of Optical Anisotropy (Birefringence) using an Abbe Refractometer

Principle: An Abbe refractometer measures the refractive index of a material. For an anisotropic liquid crystal, two distinct refractive indices, the extraordinary (nₑ) and ordinary (nₒ), can be measured. The difference between these is the birefringence (Δn = nₑ - nₒ).[20]

Protocol:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).[9][21]

  • Apply a small amount of the liquid crystal sample onto the prism surface of the refractometer.

  • Use a polarizing eyepiece to distinguish between the ordinary and extraordinary rays.

  • For a nematic liquid crystal, the sample can be aligned by gently rubbing the prism surface in one direction before applying the sample.

  • Measure the refractive index for light polarized parallel to the alignment direction (nₑ) and perpendicular to it (nₒ).

  • The measurement should be performed at a controlled temperature, as refractive indices are temperature-dependent.

  • Calculate the birefringence: Δn = nₑ - nₒ.

Birefringence_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_calc Calculation Calibrate Calibrate Refractometer TempControl Set Temperature Calibrate->TempControl ApplySample Apply LC to Prism TempControl->ApplySample Align Align Sample ApplySample->Align Measure_ne Measure nₑ (parallel) Align->Measure_ne Measure_no Measure nₒ (perpendicular) Align->Measure_no Calculate_dn Calculate Δn = nₑ - nₒ Measure_ne->Calculate_dn Measure_no->Calculate_dn

Caption: Workflow for measuring liquid crystal birefringence.

Viscosity Measurement with a Rotational Viscometer

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.[22][23]

Protocol:

  • Select an appropriate spindle and rotational speed for the expected viscosity range of the liquid crystal.[15][22]

  • Calibrate the viscometer with a standard viscosity fluid.

  • Place the liquid crystal sample in a temperature-controlled sample chamber.

  • Immerse the spindle in the liquid crystal to the specified depth.

  • Allow the sample to reach thermal equilibrium.

  • Start the rotation of the spindle and record the torque reading once it stabilizes.

  • The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.[15]

Viscosity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Select Select Spindle & Speed Calibrate Calibrate Viscometer Select->Calibrate LoadSample Load Sample Calibrate->LoadSample SetTemp Set Temperature LoadSample->SetTemp Immerse Immerse Spindle SetTemp->Immerse Rotate Rotate & Record Torque Immerse->Rotate Calculate Calculate Viscosity Rotate->Calculate

Caption: Workflow for measuring liquid crystal viscosity.

Concluding Remarks

This guide provides a comparative framework for evaluating this compound against established commercial liquid crystals. The hydrogen-bonding nature of the benzoic acid derivative imparts a significantly higher thermal stability, as evidenced by its estimated high clearing point. This characteristic could be advantageous in applications requiring operation at elevated temperatures. However, this comes at the cost of higher viscosity, which may impact switching speeds in display applications.

The commercial benchmarks, 5CB, MBBA, and E7, each offer a distinct set of properties tailored for specific applications. 5CB provides a convenient room-temperature nematic phase for fundamental studies. MBBA's negative dielectric anisotropy is valuable in specific display modes. E7's broad nematic range and high birefringence make it a versatile and high-performance material for demanding display applications.

The choice of a liquid crystal ultimately depends on the specific requirements of the application. For researchers exploring novel liquid crystalline structures, this compound and its analogues offer a fascinating platform to study the influence of hydrogen bonding on mesophase behavior. For professionals in drug development and other fields, understanding the trade-offs between thermal stability, viscosity, and electro-optical properties is paramount for material selection. This guide serves as a foundational resource for making informed decisions in the dynamic field of liquid crystal science.

References

  • Advanced Liquid Crystal Mixture E7: Properties, Applic
  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. NINGBO INNO PHARMCHEM CO.,LTD. (URL: Not Available)
  • Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). (URL: )
  • The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optica Publishing Group. (URL: )
  • CAS 63748-28-7 Liquid crystal mixture E7. BOC Sciences. (URL: )
  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and B
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  • 4-Pentylphenyl 4-pentylbenzoate >97% | CAS 74305-48-9. Ossila. (URL: )
  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PMC - PubMed Central. (URL: )
  • Elastic Constants of the Nematic Liquid Crystalline Phase of p‐Methoxybenzylidene‐p‐n‐Butylaniline (MBBA). The Journal of Chemical Physics. (URL: )
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • Various techniques have been used to characterize liquid crystals. The main factors to be c. (URL: )
  • Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes. Request PDF. (URL: )
  • DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. (URL: )
  • From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (URL: )
  • 5CB – Knowledge and References. Taylor & Francis. (URL: )
  • Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. (URL: )
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. (URL: )
  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (URL: )
  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (URL: )
  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (URL: )
  • Dielectric and conductivity properties of liquid crystal MBBA doped with SWCNTs. Taylor & Francis Online. (URL: )
  • Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram. (URL: )
  • 4-Pentylphenyl 4-Methylbenzoate | Liquid Crystals | 50649-59-7. Ossila. (URL: )
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. (URL: )
  • An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal. (URL: )
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (URL: )
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  • Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid.
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  • The Science Behind 5CB: Nematic Liquid Crystals for Your Innov
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A critical review of published data on 4-(4-Pentylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Review of Published Data on 4-(4-Pentylphenyl)benzoic Acid: A Comparative Guide for Materials Science and Drug Discovery

Introduction: The Versatility of a Biphenyl Scaffold

This compound, henceforth referred to as PPBA, is an organic molecule characterized by a biphenyl core with a pentyl group (-C₅H₁₁) at one end and a carboxylic acid group (-COOH) at the other. This specific molecular architecture—a rigid aromatic core coupled with a flexible aliphatic chain and a polar functional group—positions PPBA as a molecule of significant interest in two distinct and high-stakes scientific fields: materials science and drug discovery.

In materials science, PPBA and its structural relatives are foundational components for thermotropic liquid crystals (LCs), materials that exhibit intermediate phases of matter between solid and liquid. The molecular shape and intermolecular interactions, primarily hydrogen bonding through the carboxylic acid moiety, allow these compounds to self-assemble into the ordered, yet fluid, nematic and smectic phases essential for technologies like liquid crystal displays (LCDs).

Simultaneously, the biphenyl carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry. This structural motif is present in a range of bioactive molecules, where it can interact with biological targets through various non-covalent interactions.[1][2][3][4] The amenability of the biphenyl rings to substitution allows for the fine-tuning of a compound's physicochemical properties to optimize its efficacy, selectivity, and pharmacokinetic profile.[5]

This guide provides a critical review of the published data on PPBA, offering a comparative analysis of its performance against key alternatives in both liquid crystal applications and as a potential platform for drug development. By synthesizing technical data with field-proven insights, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.

Part I: Application in Materials Science - A Liquid Crystal Component

The primary and most well-documented application of PPBA is as a mesogen—a compound that displays liquid crystal properties. The rod-like shape of the molecule, combined with the hydrogen-bonding capability of the carboxylic acid group, promotes the formation of ordered phases upon heating.

Physicochemical and Mesomorphic Properties of PPBA

While specific, comprehensive datasets for PPBA's mesomorphic behavior are sparse in readily available literature, its properties can be reliably inferred from the well-studied homologous series of p-n-alkylbenzoic acids.[6] These compounds typically form dimeric structures in the solid and nematic phases through hydrogen bonding between their carboxylic acid groups. This dimerization effectively elongates the molecular unit, enhancing the stability of the liquid crystalline phase.

Table 1: Physicochemical Properties of this compound (PPBA)

PropertyValueSource
Molecular Formula C₁₈H₂₀O₂[Internal Knowledge]
Molar Mass 268.35 g/mol [Internal Knowledge]
Appearance White to off-white crystalline solid[Inferred]
Predicted Mesophase Nematic (N), potentially Smectic (Sm) at lower temps[6][7][8]

Studies on the broader family of alkylbenzoic and alkyloxybenzoic acids show a distinct "odd-even" effect, where the clearing temperatures (the transition from the nematic to the isotropic liquid phase) alternate with increasing alkyl chain length.[6][9] As a member with an odd number of carbon atoms in its alkyl chain (pentyl), PPBA is expected to contribute to a stable nematic phase.

Comparative Analysis with Alternative Liquid Crystal Moieties

The performance of a liquid crystal material is rarely dependent on a single compound. Instead, devices utilize complex mixtures to achieve a broad operational temperature range, low viscosity, and specific dielectric properties. Therefore, PPBA's utility is best understood in comparison to other common mesogens.

Key Comparator: 4-Cyano-4'-pentylbiphenyl (5CB)

5CB is arguably the most well-characterized and widely used nematic liquid crystal.[10][11] It serves as an excellent benchmark for evaluating PPBA.

G

Table 2: Performance Comparison of PPBA vs. Alternatives

ParameterThis compound (PPBA)4-Cyano-4'-pentylbiphenyl (5CB)4-Alkoxybenzoic Acids
Driving Interaction Hydrogen Bonding (Dimerization)Dipole-Dipole InteractionsHydrogen Bonding (Dimerization)
Nematic Range Predicted to be high due to dimerization22.5 °C to 35.0 °C[10][11][12]Varies with chain length; often high ranges[9][13]
Dielectric Anisotropy (Δε) Low to moderate, negative or small positiveHigh positive (Δε > 0)Low, typically negative or small positive
Primary Advantage High thermal stability of nematic phase, good for mixturesWell-characterized, strong response to electric fieldsBroad mesomorphic ranges, predictable behavior[9]
Primary Disadvantage Higher viscosity due to H-bonding, lower ΔεRelatively narrow nematic rangeHigher viscosity, limited dielectric properties

Causality Behind Performance:

  • PPBA's Advantage: The hydrogen bonding in PPBA leads to the formation of stable dimers. This larger, more rigid "supermolecule" requires more thermal energy to disrupt its ordered state, often resulting in a higher clearing point and a broader nematic range compared to non-dimerizing molecules of similar size. This makes it an excellent component for raising the clearing point of a mixture.

  • 5CB's Advantage: The strong dipole moment of the terminal cyano group in 5CB is the source of its high positive dielectric anisotropy. This property is critical for the operation of twisted nematic (TN) LCDs, as it allows the molecules to align readily with an applied electric field.[10]

  • Alkoxybenzoic Acids: Replacing the alkyl chain with an alkoxy chain (-OR) introduces an oxygen atom that can alter the electronic properties and molecular packing, often leading to the formation of smectic phases in addition to nematic phases, which can be desirable for certain applications.[9][13]

Experimental Protocols for Mesomorphic Characterization

To validate the liquid crystalline properties of PPBA or any novel mesogen, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol 1: Determination of Phase Transitions via DSC

  • Objective: To quantitatively measure the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

  • Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin). This is a critical step for data accuracy.

    • Sample Preparation: Accurately weigh 2-5 mg of PPBA into an aluminum DSC pan. Seal the pan hermetically.

    • Thermal Program: a. Heat the sample from room temperature to a point well above its expected clearing point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. This first heating scan reveals the initial phase transitions. b. Hold the sample in the isotropic liquid state for 5-10 minutes to erase any thermal history. c. Cool the sample at the same controlled rate (10 °C/min) back to room temperature. This cooling scan reveals the temperatures at which the ordered phases reform. d. Perform a second heating scan under the same conditions as the first. This scan is crucial as it represents the material's behavior after a controlled thermal cycle.

    • Data Analysis: Identify the peaks in the heat flow curve. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature. The integrated area of the peak corresponds to the enthalpy of the transition.

Protocol 2: Identification of Mesophase Textures via POM

  • Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing its characteristic optical texture.

  • Methodology:

    • Sample Preparation: Place a small amount of PPBA on a clean glass microscope slide. Cover it with a coverslip.

    • Heating Stage: Place the slide on a calibrated hot stage attached to a polarizing microscope.

    • Observation: a. Heat the sample slowly while observing it through crossed polarizers. b. As the material melts from its crystalline state, note the appearance of a birefringent, fluid phase. c. For a nematic phase, the characteristic texture is often a "Schlieren" texture with dark brushes or a "threaded" texture.[13] d. Continue heating until the sample becomes completely dark, which indicates the transition to the isotropic liquid phase (the clearing point). e. Slowly cool the sample from the isotropic phase and observe the formation of textures as the liquid crystal phases reappear. This process often yields more well-defined textures.

G

Part II: Application in Drug Discovery & Development

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage with various biological targets.[14] Its rigid biphenyl core provides a defined orientation for presenting functional groups into binding pockets, while the carboxylic acid can act as a hydrogen bond donor/acceptor or a charged interaction point.[1]

PPBA as a Pharmacophore: A Structural Starting Point

While there is no specific published data on the biological activity of PPBA itself, its structure serves as an excellent starting point for designing novel therapeutics. The key is to view the molecule not as a final drug, but as a template for modification.

  • The Biphenyl Core: Acts as a rigid spacer. Its substitution pattern can be modified to alter torsional angles and orient other functional groups.

  • The Carboxylic Acid: Often mimics an acidic amino acid residue (e.g., Aspartate, Glutamate) or interacts with positively charged residues (e.g., Arginine, Lysine) in a target protein. It is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other inhibitors.

  • The Pentyl Chain: Represents a lipophilic region. This can be varied to explore hydrophobic pockets within a binding site, directly impacting binding affinity and pharmacokinetic properties like cell permeability and metabolic stability.

Comparative Analysis with Structurally Related Bioactive Molecules

To understand PPBA's potential, we can compare its core structure to successful drugs and clinical candidates that share the biphenyl carboxylic acid scaffold.

Table 3: Comparison of PPBA Scaffold with Known Bioactive Molecules

Compound ClassExampleKey Structural Similarity to PPBATherapeutic Target / Action
Angiotensin II Receptor Blockers Losartan (and its active metabolite EXP3174)Biphenyl core with an acidic group (tetrazole, a bioisostere of carboxylic acid)AT₁ Receptor / Antihypertensive[5]
STAT3 Inhibitors BP-1-102 AnaloguesAromatic carboxylic acid scaffoldSTAT3 Protein / Anticancer[15][16]
Anticancer Agents Biphenyl Carboxylic Acids (various)Biphenyl carboxylic acid coreEstrogen Receptor Alpha / Breast Cancer[14]

Structure-Activity Relationship (SAR) Insights:

  • In the design of STAT3 inhibitors, replacing a simple linker with more constrained systems like an (R)-Alanine or Proline linker attached to a salicylic acid (a close relative of benzoic acid) significantly improved potency.[15] This highlights that while the core scaffold of PPBA is valuable, modifications to the linker between the aromatic rings and the acidic group are critical for optimizing biological activity.

  • For anticancer agents targeting the estrogen receptor, the presence of unsubstituted or benzyloxy-substituted phenyl rings on the biphenyl core showed the highest potency, suggesting that the lipophilic pocket of the target has specific steric requirements.[14] This implies that PPBA's pentyl group would need to be evaluated and potentially modified to achieve optimal fit and activity.

G

Experimental Protocols for Preliminary Biological Evaluation

If PPBA were to be advanced as a scaffold, the first step would be to screen it and its derivatives in relevant biological assays.

Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Template)

  • Objective: To determine if a compound can inhibit the activity of a target enzyme (e.g., a kinase, protease, or reductase).

  • Methodology:

    • Reagents: Prepare a buffer solution, the purified target enzyme, the enzyme's specific substrate, and a detection reagent. The detection reagent produces a measurable signal (e.g., fluorescence, absorbance) upon substrate conversion.

    • Compound Preparation: Dissolve PPBA and its derivatives in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM).

    • Assay Procedure (in a 384-well plate): a. Add a small volume of the compound dilution to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). b. Add the target enzyme and incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate. d. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37 °C). e. Stop the reaction and/or add the detection reagent.

    • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Outlook

This compound (PPBA) stands as a molecule with established utility and significant future potential.

In Materials Science, its strength lies in the formation of stable hydrogen-bonded dimers, making it a valuable component for creating liquid crystal mixtures with high thermal stability and broad nematic ranges. While it may not possess the high dielectric anisotropy of workhorse materials like 5CB, its role in stabilizing mesophases is critical. Future work should focus on obtaining precise phase transition data for pure PPBA and systematically studying its behavior in binary and ternary mixtures with both high- and low-anisotropy mesogens.

In Drug Discovery, the PPBA structure represents a classic and promising starting point. The biphenyl carboxylic acid scaffold is validated across multiple therapeutic areas, from cardiovascular disease to oncology.[1][5][14] The key takeaway is that PPBA itself is not the endpoint, but rather a template for rational design. Future research should involve synthesizing a library of PPBA derivatives—varying the alkyl chain, the substitution on the phenyl rings, and the acidic head group—and screening them against diverse biological targets to uncover novel therapeutic leads.

Ultimately, the value of PPBA is a testament to how fundamental principles of molecular design—shape, polarity, and intermolecular forces—can be expertly leveraged to create functional molecules for vastly different, yet equally important, scientific disciplines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis.
  • YMER. (n.d.). A Comprehensive Review on Benzoic Acid and its Derivatives.
  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Gotor, B., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines.
  • Bertini, S., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry.
  • Okumuş, M., & Eskalen, H. (2024). Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes. Journal of Molecular Liquids.
  • ResearchGate. (n.d.). Phase transition temperatures and enthalpy changes of compound 2.
  • ResearchGate. (n.d.). Transition temperatures obtained by different techniques.
  • Chen, W., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica.
  • Okumuş, M., & Eskalen, H. (2024). Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes. Semantic Scholar.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
  • ResearchGate. (n.d.). Mesomorphic properties of the compounds in series m-P-n.
  • Ohta, K., et al. (1996). Rod-like liquid crystals of organic transition-metal complexes. Part 4.—Optically positive uniaxial nematic phase in the bis[1-(4′-alkoxybiphenyl-4-yl)-3-alkylpropane-1,3-dionato]copper(II) complexes. Journal of Materials Chemistry.
  • Gray, G. W., et al. (1974). Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls. Journal of the Chemical Society, Perkin Transactions 2.
  • Chen, W., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications.
  • Sastry, S. S., et al. (n.d.). Image Analysis to Detect Phase Transition Temperatures of p–n Alkyl benzoic acids. International Journal of Innovative Research in Science, Engineering and Technology.
  • Cioanca, E-R., et al. (2010). Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids. CELULozA sI HIRTIE.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 4-(4-Pentylphenyl)benzoic acid are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, providing you with a trustworthy and self-validating system for waste management.

Immediate Safety and Hazard Assessment: Understanding the Risks

Core Principles of Safe Handling During Disposal Preparation:
  • Work in a Controlled Environment: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE) is Non-Negotiable: The following PPE must be worn at all times when handling this chemical waste:

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4]

    • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.

Hazard Classification (Based on Analogues)Recommended Personal Protective Equipment (PPE)
Harmful if swallowedStandard laboratory PPE, including gloves and lab coat.
Serious eye irritationChemical safety goggles or face shield.[1]
May cause respiratory irritationWork in a chemical fume hood; respiratory protection may be required for large quantities or spills.
Potential aquatic toxicityPrevent release to the environment.[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is a multi-step process that demands meticulous attention to detail. Due to its chemical complexity and potential hazards, in-laboratory treatment methods such as neutralization and drain disposal are not recommended. [6] This compound must be disposed of as hazardous chemical waste through a licensed environmental services provider.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible waste container for this compound waste. The container should be in good condition with a secure, leak-proof lid.

  • Avoid Mixing Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Ensure the solvent is compatible with the container material.

Step 2: Proper Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Use a Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration of the chemical in solution (if applicable).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

    • Any associated hazards (e.g., "Irritant").

Step 3: Secure Storage of Waste

Proper storage of hazardous waste pending pickup is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal
  • Contact Your EHS Department: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Licensed Waste Disposal Vendor: Your EHS department will coordinate with a licensed and certified hazardous waste disposal vendor for the final transport and disposal of the this compound waste.[7] This ensures that the waste is managed in accordance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation: This compound B Is the waste solid or liquid? A->B C Solid Waste Container: - Pure compound - Contaminated labware B->C Solid D Liquid Waste Container: - Solutions of the compound B->D Liquid E Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Date and Contact Info C->E D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is the container full or no longer in use? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes J Continue to add waste to the container G->J No I Licensed Hazardous Waste Vendor Disposes of Waste H->I J->F

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid generating dust.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a designated waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through licensed professionals, we uphold our responsibility to protect ourselves, our colleagues, and the environment. This guide serves as a comprehensive resource to empower you to manage this final step in the chemical lifecycle with confidence and scientific integrity.

References

  • Penta Chemicals. (2024). Benzoic Acid Safety Data Sheet.
  • LookChem. (n.d.). Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester Safety Data Sheet.

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Essential Protective Measures for Handling 4-(4-Pentylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Pentylphenyl)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the hazard profiles of structurally similar benzoic acid derivatives. This proactive, safety-first approach is designed to ensure the well-being of laboratory personnel.

The inherent characteristics of benzoic acid and its analogues suggest that this compound may pose risks of skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Therefore, stringent adherence to appropriate personal protective equipment (PPE) protocols is paramount.

Core Safety Directives & Hazard Assessment

Given the anticipated hazards, all handling of this compound, particularly in solid (powder) form, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation. Engineering controls are the first and most critical line of defense.

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure being undertaken. The following table outlines the recommended PPE for various common laboratory tasks involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); Chemical safety goggles recommended.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Use within a chemical fume hood is the primary control. If not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[5]
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves. Consider double-gloving for extended tasks.Laboratory coat.Work within a chemical fume hood.
Reaction Monitoring and Work-up Chemical safety goggles and a face shield.Chemical-resistant gloves. Ensure glove compatibility with all solvents and reagents used.Chemical-resistant apron over a laboratory coat.Work within a chemical fume hood.
Accidental Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[5]A full-face respirator with appropriate cartridges may be necessary depending on the spill size and volatility of any solvents involved.[5]
Procedural Guidance for PPE Usage

Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or splashes that could cause serious eye damage.[1][5]

  • Procedure:

    • Select appropriate eye protection based on the task's splash potential. Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards are the minimum requirement.[2][6]

    • For tasks with a higher risk of splashes, such as preparing solutions or during reaction work-ups, wear chemical safety goggles.

    • When a significant splash hazard exists, a full-face shield should be worn in addition to safety goggles.[5]

Hand Protection:

  • Rationale: To prevent skin contact, which may cause irritation or dermatitis.[7]

  • Procedure:

    • Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.[6]

    • Employ proper glove removal techniques to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[5][6]

Body Protection:

  • Rationale: To protect the skin and personal clothing from contamination.

  • Procedure:

    • A standard laboratory coat should be worn at all times when handling the compound.

    • For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[1][7]

Respiratory Protection:

  • Rationale: To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][4]

  • Procedure:

    • The primary method of respiratory protection is to handle the compound within a properly functioning chemical fume hood.[1]

    • If a fume hood is not available for a specific task where dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter must be used.

    • All users of respirators must be properly fit-tested and trained in their use.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Start Start: Assess Experimental Procedure RiskAssessment Identify Potential Hazards: - Dust/Aerosol Generation? - Splash Risk? - Quantity Handled? Start->RiskAssessment EngineeringControls Utilize Primary Engineering Controls (e.g., Chemical Fume Hood) RiskAssessment->EngineeringControls Always BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat EngineeringControls->BasePPE IncreasedRisk Increased Hazard Identified BasePPE->IncreasedRisk SplashProtection Add Splash Protection: - Chemical Goggles - Face Shield - Chemical Apron IncreasedRisk->SplashProtection Yes (Splash Risk) InhalationRisk Inhalation Hazard Present (No Fume Hood)? IncreasedRisk->InhalationRisk No (Splash Risk) SplashProtection->InhalationRisk RespiratoryProtection Wear NIOSH-Approved Respirator (e.g., N95 or higher) InhalationRisk->RespiratoryProtection Yes FinalCheck Final PPE Check Before Starting Work InhalationRisk->FinalCheck No RespiratoryProtection->FinalCheck Proceed with Experiment Proceed with Experiment FinalCheck->Proceed with Experiment

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, disposable lab coats, and bench paper, should be collected in a designated, sealed container. The container should be clearly labeled as hazardous chemical waste. Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • LookChem.
  • PubChem. Benzoic acid, 4-propyl-, 4-pentylphenyl ester. [Link]
  • CIMTechniques.
  • KamulinBiotech co.ltd. Materials Safety Data Sheet - 4-(4-Pyridin-4-ylphenyl)benzoic acid. [Link]
  • Carl ROTH.
  • Alpha Resources. BENZOIC ACID. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Pentylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Pentylphenyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.